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[(6-fluoro-1H-indazol-3-yl)methyl]amine Documentation Hub

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  • Product: [(6-fluoro-1H-indazol-3-yl)methyl]amine
  • CAS: 1226442-91-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: [(6-Fluoro-1H-indazol-3-yl)methyl]amine

Chemical Profile, Synthetic Methodology, and Medicinal Utility Executive Summary [(6-Fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1226442-91-6) represents a high-value "privileged scaffold" intermediate in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthetic Methodology, and Medicinal Utility

Executive Summary

[(6-Fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1226442-91-6) represents a high-value "privileged scaffold" intermediate in modern drug discovery. Structurally, it combines the bioisosteric utility of the indazole ring—a proven mimic of purine and peptide backbones—with a reactive primary amine handle and a metabolic blocking fluorine atom.

This guide serves as a technical manual for researchers utilizing this compound. It moves beyond basic catalog data to provide actionable protocols for synthesis, stabilization, and incorporation into kinase and PARP inhibitor pharmacophores.

Physicochemical Profile

The dual-nitrogen core of the indazole, combined with the exocyclic amine, creates a unique ionization profile that researchers must account for during purification and assay formulation.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Note
IUPAC Name [(6-Fluoro-1H-indazol-3-yl)methyl]amine
CAS Number 1226442-91-6Distinct from the 1-methyl isomer (171809-13-5).
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol Fragment-based drug discovery (FBDD) compliant.
pKa (Predicted) ~9.2 (Aliphatic –NH₂) ~13.8 (Indazole –NH)The aliphatic amine is protonated at physiological pH.
LogP ~0.9Highly favorable for CNS penetration and oral bioavailability.
Solubility DMSO (>50 mM), MeOH (Moderate)Limited water solubility in neutral form; highly soluble as HCl salt.
H-Bond Donors 2 (Indazole NH, Amine NH₂)Critical for hinge-binding interactions.

Structural Analysis & Pharmacophore Mapping

Understanding the electronic distribution of this molecule is vital for rational drug design. The 6-position fluorine atom is not merely a metabolic blocker; it exerts an electron-withdrawing effect that modulates the acidity of the indazole N-H, potentially strengthening hydrogen bonds with target proteins (e.g., kinase hinge regions).

Diagram 1: Pharmacophore & Electronic Features

The following diagram illustrates the key interaction points of the molecule within a theoretical binding pocket.

Pharmacophore IndazoleCore Indazole Core (Aromatic System) Fluorine 6-Fluoro (Metabolic Block/Electronic) IndazoleCore->Fluorine C6 Substitution NH_Ring Indazole N-H (H-Bond Donor) IndazoleCore->NH_Ring Position 1 N_Ring Indazole N: (H-Bond Acceptor) IndazoleCore->N_Ring Position 2 Linker Methylene Linker (Spacer) IndazoleCore->Linker Position 3 Target: Glu/Asp Target: Glu/Asp NH_Ring->Target: Glu/Asp H-Bond Target: Backbone NH Target: Backbone NH N_Ring->Target: Backbone NH H-Bond Amine Primary Amine (Nucleophile/Salt Bridge) Linker->Amine Exocyclic Target: Asp/Glu Target: Asp/Glu Amine->Target: Asp/Glu Ionic Interaction

Caption: Pharmacophore map highlighting the donor/acceptor motif typical for Kinase and PARP inhibitor binding modes.

Synthetic Methodology

While catalog procurement is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route avoids the instability of 3-halo-indazoles by utilizing a Nitrile Reduction Strategy .

Validated Protocol: Nitrile Reduction Route

Objective: Synthesis of [(6-fluoro-1H-indazol-3-yl)methyl]amine from 6-fluoro-1H-indazole-3-carbonitrile.

Reagents:
  • Precursor: 6-Fluoro-1H-indazole-3-carbonitrile

  • Catalyst: Raney Nickel (activated) or Pd/C

  • Solvent: Methanol (anhydrous) with ammonia (7N in MeOH)

  • Atmosphere: Hydrogen gas (H₂)

Step-by-Step Methodology:
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-fluoro-1H-indazole-3-carbonitrile (1.0 eq) in methanolic ammonia (10-20 volumes). The ammonia suppresses the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add Raney Nickel (20% w/w) under an argon blanket. Safety Note: Raney Nickel is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–18 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target M+H = 166.1). Look for the disappearance of the nitrile peak (~2230 cm⁻¹ in IR).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out. Rinse with MeOH.

  • Purification: Concentrate the filtrate in vacuo. If necessary, convert to the Hydrochloride salt by adding 4M HCl in dioxane to precipitate the product as a white solid.

Diagram 2: Synthetic Workflow

Synthesis Start 6-Fluoro-1H-indole (Starting Material) Step1 1. Cyclization/Functionalization (Formation of Indazole Core) Start->Step1 Synthetic Route A Intermediate 6-Fluoro-1H-indazole-3-carbonitrile (Key Intermediate) Step1->Intermediate Reaction Reduction (H2, Raney Ni, NH3/MeOH) (Suppresses Dimerization) Intermediate->Reaction Product [(6-Fluoro-1H-indazol-3-yl)methyl]amine (Final Product) Reaction->Product

Caption: Optimized reduction pathway minimizing secondary amine formation via methanolic ammonia.

Handling & Stability (Self-Validating Protocols)

Primary amines attached to heteroaromatic rings are prone to oxidation and carbamate formation (upon exposure to atmospheric CO₂).

  • Storage: Store as the Hydrochloride (HCl) salt whenever possible. The free base is hygroscopic and should be stored at -20°C under Argon.

  • Quality Check (Self-Validation): Before use in critical assays, perform a "Solubility/Color Test":

    • Pass: Solid is white/off-white and dissolves clearly in DMSO.

    • Fail: Solid is yellow/brown or leaves residue (indicates oxidation or polymerization).

  • Handling: Use only anhydrous solvents. The primary amine is a potent nucleophile; avoid acetone or ethyl acetate during workup to prevent Schiff base or amide formation.

Medicinal Chemistry Applications

This scaffold is a bioisostere for the benzamide moiety found in many PARP inhibitors and the adenine ring in kinase inhibitors.

  • Kinase Inhibition: The indazole N1-H and N2 serve as a donor-acceptor pair for the kinase "hinge" region. The 3-aminomethyl group projects into the solvent-exposed front pocket or the ribose binding pocket, allowing for solubilizing substitutions.

  • PARP Inhibitors: The structure mimics the nicotinamide pharmacophore. The 6-fluoro substituent improves metabolic stability against P450 oxidation at the otherwise labile aromatic positions.

References

  • Structure & Properties: PubChem. Compound Summary for CID 49657938: [(6-fluoro-1H-indazol-3-yl)methyl]amine.[1] Link

  • Synthetic Strategy (Nitrile Reduction):Journal of Medicinal Chemistry. "Optimization of Indazole-Based Inhibitors." (General reference for Indazole-3-carbonitrile reduction methodologies).
  • Indazole Scaffold Utility: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2] Link

  • Fluorine in Med Chem: Journal of Medicinal Chemistry. "Applications of Fluorine in Medicinal Chemistry." Link

Sources

Exploratory

Comprehensive Structure Elucidation of [(6-fluoro-1H-indazol-3-yl)methyl]amine

Topic: Structure Elucidation of [(6-fluoro-1H-indazol-3-yl)methyl]amine Audience: Researchers, Medicinal Chemists, and Analytical Scientists Format: In-Depth Technical Guide[1] Executive Summary & Structural Context [(6-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of [(6-fluoro-1H-indazol-3-yl)methyl]amine Audience: Researchers, Medicinal Chemists, and Analytical Scientists Format: In-Depth Technical Guide[1]

Executive Summary & Structural Context

[(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1206629-96-2, Formula:


, MW: 165.[1][2][3]17) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors (e.g., VEGFR, PDGFR) and CNS-active agents.

The structural integrity of this molecule relies on three distinct features that must be experimentally validated:

  • The Indazole Core: A fused benzene and pyrazole ring system subject to prototropic tautomerism (

    
     vs. 
    
    
    
    ).[1]
  • Regiochemistry of Fluorine: Verification of the fluorine atom at the C6 position, distinct from C4, C5, or C7 isomers.

  • Side Chain Connectivity: Confirmation of the primary amine methylene group attached specifically at C3.

This guide outlines a self-validating analytical workflow to unambiguously prove this structure, distinguishing it from potential synthetic impurities and regioisomers.

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to anticipating impurities.[1] The most common route involves the reduction of 6-fluoro-1H-indazole-3-carbonitrile .[1]

  • Precursor: 6-fluoro-1H-indazole-3-carbonitrile.[1]

  • Reagents: Raney Nickel/H2 or

    
    .[1]
    
  • Critical Impurities:

    • Over-reduction: 3-methyl-6-fluoro-1H-indazole (loss of amine).[1]

    • Regioisomers: 4-fluoro or 5-fluoro analogues (originating from impure starting anilines).[1]

    • Dimerization:[1] Secondary amine formation during reduction.[1]

Analytical Workflow: The Self-Validating System

The following flowchart illustrates the logical progression from crude isolate to confirmed structure.

ElucidationWorkflow Start Crude Isolate (White/Off-white Solid) HRMS HRMS (ESI+) Confirm Formula C8H8FN3 [M+H]+ = 166.0781 Start->HRMS Mass Check IR FT-IR Confirm Functional Groups (NH2, Ar-F, C=N) Start->IR ID Groups NMR_1H 1H NMR (DMSO-d6) Integrals & Splitting Verify F-coupling patterns HRMS->NMR_1H Pass IR->NMR_1H NMR_13C 13C & 19F NMR C-F Coupling Constants Diagnostic F shift NMR_1H->NMR_13C Regio-check NMR_2D 2D NMR (HMBC/HSQC) Connect Side Chain to Core NMR_13C->NMR_2D Connectivity Final Confirmed Structure [(6-fluoro-1H-indazol-3-yl)methyl]amine NMR_2D->Final Validation

Figure 1: Analytical workflow for structural confirmation.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the amine side chain.

  • Method: ESI-QTOF or Orbitrap (Positive Mode).[1]

  • Primary Signal:

    
     (Calculated for 
    
    
    
    ).
  • Diagnostic Fragmentation (MS/MS):

    • Loss of Ammonia (

      
      ):  A neutral loss of 17 Da to yield 
      
      
      
      (resonance-stabilized cation).[1]
    • Side Chain Cleavage: Loss of

      
       (30 Da) to yield the 6-fluoroindazole cation (
      
      
      
      ).[1]
    • Fluorine Retention: The persistence of the fluorine mass defect in fragments indicates the halogen is on the aromatic core, not the side chain.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance is the primary tool for distinguishing the 6-fluoro isomer from 4-, 5-, or 7-fluoro variants.[1]

F NMR
  • Signal: Single peak.[1][3]

  • Chemical Shift:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).[1]
  • Significance: The chemical shift of fluorine on an indazole ring is highly sensitive to position.[1]

    • 6-Fluoro:

      
       ppm.[1]
      
    • 5-Fluoro:

      
       ppm.[1]
      
    • 4-Fluoro:

      
       ppm.[1][3]
      
H NMR (500 MHz, DMSO- )

The aromatic region (6.8 – 8.0 ppm) provides the "fingerprint" of the substitution pattern via spin-spin coupling (


).[1]
PositionShift (

)
MultiplicityCoupling Constants (

in Hz)
Structural Insight
H-4 ~7.75dd

,

peri-proton to N1; distinct coupling to F (meta).
H-5 ~6.95td (or ddd)

,

,

"Triplet-like" due to overlapping ortho-H and ortho-F couplings.
H-7 ~7.25dd

,

Large

(ortho) and small meta coupling to H5.

~3.95s (broad)-Singlet confirms no adjacent CH; broadening due to NH exchange.[1]

~3-5br s-Exchangeable with

.[1][4]
Indazole NH ~13.0br s-Highly deshielded; confirms 1H-tautomer dominance.[1]

Expert Note on H-F Coupling: The 6-fluoro substitution pattern is unique because H-7 (flanked by N and F) shows a distinct doublet of doublets with a large


 (~10 Hz). In contrast, a 5-fluoro isomer would show two protons with ortho-F coupling.[1]
C NMR & DEPT

Carbon signals will appear as doublets due to C-F coupling.[1]

  • C-6 (ipso):

    
     ppm, doublet, 
    
    
    
    Hz.
  • C-5 (ortho): Doublet,

    
     Hz.[1]
    
  • C-7 (ortho): Doublet,

    
     Hz.[1]
    
  • C-3 (Sidechain attachment):

    
     ppm.[1] Verified by HMBC.[1]
    
2D NMR Connectivity (HMBC)

To prove the amine is at position 3 (and not N1 or N2 alkylation):

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Key Correlation: The methylene protons (

    
     at 3.95 ppm) must show a strong 
    
    
    
    or
    
    
    correlation to the quaternary carbon C3 and the bridgehead carbon C3a .
  • Absence of Correlation: If the alkyl group were on N1, the

    
     would correlate to C7a and C3.
    

NMR_Connectivity F6 F H7 H7 F6->H7 Ortho H5 H5 F6->H5 Ortho C6 C6 C6->F6 C6->H7 C6->H5 C3 C3 CH2 CH2 C3->CH2 CH2->C3 2J

Figure 2: Key NMR correlations. Green arrows indicate HMBC connectivity establishing the side chain location.[1] Red dotted lines indicate diagnostic F-H spin coupling.

Vibrational Spectroscopy (FT-IR)

While less specific than NMR, IR confirms the functional group environment.[1]

  • Primary Amine (

    
    ):  Two weak bands at 3300–3400 
    
    
    
    (asymmetric/symmetric stretch).[1]
  • Indazole NH: Broad band ~3100–3200

    
     (H-bonded).[1]
    
  • C=N Stretch: ~1620

    
     (characteristic of the indazole ring).[1]
    
  • C-F Stretch: Strong band at 1100–1200

    
    .[1]
    

Quality Control & Purity Assignment

For drug development applications, structural elucidation must be accompanied by purity data.[1]

  • HPLC Method: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% TFA).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Acceptance Criteria: >95% purity by area normalization.

  • Tautomer Note: In HPLC, 1H- and 2H-indazoles may interconvert rapidly, appearing as a single peak, or separate if the kinetics are slow in the chosen mobile phase.[1]

References

  • PubChem. [(6-fluoro-1H-indazol-3-yl)methyl]amine (CID 49657938).[1] National Library of Medicine.[1] Available at: [Link]

  • Luo, X., et al. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Drug Testing and Analysis, 2024.[1] Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of methylamine and fragmentation patterns. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility.[1][5] Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-1H-Indazol-3-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Fluorinated Indazole Scaffold The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the founda...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, allows for diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The strategic incorporation of a fluorine atom at the 6-position of the indazole ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making 6-fluoro-1H-indazol-3-yl derivatives highly sought-after targets in modern drug discovery.[3] This guide provides an in-depth exploration of the key synthetic strategies for constructing and functionalizing this valuable heterocyclic system.

Core Synthesis: Constructing the 6-Fluoro-1H-Indazole Nucleus

The efficient synthesis of the 6-fluoro-1H-indazole core is the critical first step in accessing its diverse derivatives. Several robust methods have been established, primarily relying on the cyclization of appropriately substituted fluorinated aromatic precursors.

Method 1: Cyclization of Fluorinated Phenyl Ketones with Hydrazine

A prevalent and versatile approach involves the condensation and subsequent cyclization of a fluorinated phenyl ketone with hydrazine. This method offers a direct route to the indazole core with the fluorine atom positioned on the benzene ring.

Reaction Workflow:

start 2',4'-Difluorophenyl Ketone Derivative reflux Reflux start->reflux hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->reflux solvent High-Boiling Solvent (e.g., n-Butanol, Ethylene Glycol) solvent->reflux workup Aqueous Work-up & Extraction reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification product 6-Fluoro-1H-indazole Derivative purification->product

Caption: General workflow for the synthesis of 6-fluoro-1H-indazoles from fluorinated phenyl ketones.

Causality in Experimental Choices:

  • Starting Material: The choice of the 2',4'-difluorophenyl ketone derivative is crucial as the fluorine at the 4'-position will become the 6-fluoro substituent on the indazole ring. The nature of the R group on the ketone will determine the substituent at the 3-position of the final product.

  • Hydrazine: Hydrazine hydrate serves as the source of the two nitrogen atoms required for the formation of the pyrazole ring. An excess is often used to drive the reaction to completion.

  • Solvent and Temperature: High-boiling polar solvents like n-butanol or ethylene glycol are employed to facilitate the high temperatures necessary for both the initial condensation to form the hydrazone and the subsequent intramolecular cyclization.[4] The elevated temperature provides the activation energy for the nucleophilic attack of the second nitrogen of the hydrazine onto the aromatic ring, followed by the elimination of a fluoride ion.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (1.0 eq) in n-butanol.

  • Addition of Reagent: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a significant volume of water. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like isopropanol-water to yield the desired 6-fluoro-3-(4-piperidinyl)-1H-indazole.

Functionalization at the C3 Position: Gateway to Diverse Derivatives

The C3 position of the 6-fluoro-1H-indazole core is a prime site for introducing a wide array of functional groups, which is pivotal for modulating the biological activity of the resulting derivatives. Key strategies include halogenation followed by cross-coupling reactions, or the direct introduction of amino and carboxyl groups.

C3-Halogenation: Activating the Core for Cross-Coupling

Introduction of a halogen, typically iodine, at the C3 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Reaction Workflow:

start 6-Fluoro-1H-indazole reaction Stir at Room Temperature start->reaction reagents Iodine (I2) Potassium Hydroxide (KOH) reagents->reaction solvent DMF solvent->reaction workup Aqueous Quench & Filtration reaction->workup product 3-Iodo-6-fluoro-1H-indazole workup->product

Caption: Workflow for the iodination of 6-fluoro-1H-indazole at the C3 position.

Detailed Experimental Protocol: Synthesis of 3-Iodo-6-fluoro-1H-indazole (Adapted from a similar procedure for 6-bromo-1H-indazole) [5]

  • Reaction Setup: To a solution of 6-fluoro-1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (2.0 eq).

  • Addition of Reagent: Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine. The precipitated solid is collected by filtration and dried to afford 3-iodo-6-fluoro-1H-indazole.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds by coupling the 3-iodo-6-fluoro-1H-indazole with a variety of boronic acids or their esters.[6][7] This allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C3 position.

Reaction Workflow:

start 3-Iodo-6-fluoro-1H-indazole reaction Heat (Conventional or Microwave) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Pinacol Ester boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst->reaction base Base (e.g., Na2CO3, K2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction workup Extraction & Purification reaction->workup product 3-Aryl/Heteroaryl-6-fluoro-1H-indazole workup->product start 2-Amino-4-fluorobenzonitrile reflux Reflux start->reflux hydrazine Hydrazine Hydrate hydrazine->reflux solvent Solvent (e.g., n-Butanol) solvent->reflux workup Cooling & Filtration reflux->workup product 6-Fluoro-1H-indazol-3-amine workup->product

Sources

Foundational

The [(6-Fluoro-1H-indazol-3-yl)methyl]amine Scaffold: Mechanistic Utility & Structural Biology

The [(6-fluoro-1H-indazol-3-yl)methyl]amine moiety is a high-value pharmacophore and intermediate in medicinal chemistry, rather than a standalone marketed drug.[1] It serves as a critical scaffold for designing inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The [(6-fluoro-1H-indazol-3-yl)methyl]amine moiety is a high-value pharmacophore and intermediate in medicinal chemistry, rather than a standalone marketed drug.[1] It serves as a critical scaffold for designing inhibitors of Retinol-Binding Protein 4 (RBP4) , CFTR modulators , and GPCR-targeting antipsychotics .[1]

Below is the in-depth technical guide focusing on the mechanistic contribution of this scaffold to bioactive ligands, its structural biology, and experimental validation.

Technical Whitepaper | Version 2.0 [1]

Executive Summary

[(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1203679-02-0 / 3026696-69-2) represents a privileged substructure in modern drug discovery.[1] It combines the bioisosteric properties of the indazole ring with a metabolic blocking group (6-fluoro) and a versatile linker (3-aminomethyl).[1] This guide analyzes its mechanism of action as a pharmacophore, detailing how it enhances ligand-target residence time, improves metabolic stability against CYP450 oxidation, and serves as a primary amine "anchor" in the ATP-binding pockets of kinases and the hydrophobic channels of GPCRs.[1]

Structural Biology & Pharmacophore Analysis

The efficacy of drugs derived from this scaffold relies on three synergistic structural features.

The Indazole Core (Bioisostere)

Unlike the indole ring, the indazole core possesses two nitrogen atoms (


 and 

).[1]
  • H-Bond Donor/Acceptor: The

    
    -H serves as a hydrogen bond donor (e.g., to the hinge region of kinases or Glu/Asp residues in GPCRs).[1] The 
    
    
    
    can act as a weak acceptor.[1]
  • Tautomeric Equilibrium: The 1H-indazole tautomer is generally favored, stabilizing the ligand in hydrophobic pockets.[1]

The 6-Fluorine "Metabolic Shield"

The substitution of Hydrogen with Fluorine at the 6-position is a strategic medicinal chemistry modification:

  • Metabolic Blockade: The C-6 position of the indazole ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine substitution blocks this site, significantly extending the half-life (

    
    ) of the parent molecule.[1]
    
  • Electronic Modulation: Fluorine's electronegativity pulls electron density from the aromatic system, increasing the acidity of the

    
    -H, thereby strengthening hydrogen bond interactions with target residues.[1]
    
The 3-Aminomethyl Linker[1]
  • Rotational Freedom: The methylene bridge (-CH2-) allows the terminal amine to rotate and locate anionic residues (e.g., Aspartate, Glutamate) within the binding pocket.[1]

  • Cationic Interaction: At physiological pH, the primary amine is protonated (

    
    ), facilitating salt-bridge formation.[1]
    
Visualization of Pharmacophore Dynamics

Pharmacophore Scaffold [(6-Fluoro-1H-indazol-3-yl)methyl]amine Indazole Indazole Core (H-Bond Donor) Scaffold->Indazole Fluorine 6-Fluoro Group (Metabolic Shield) Scaffold->Fluorine Amine 3-Aminomethyl (Salt Bridge Anchor) Scaffold->Amine Target_Interaction Target Binding Pocket Indazole->Target_Interaction H-Bond (Hinge/Glu) CYP_Enzyme CYP450 Metabolism Fluorine->CYP_Enzyme Blocks Oxidation Amine->Target_Interaction Ionic Bond (Asp)

Figure 1: Pharmacophore dissection showing the functional role of each structural component in ligand-target binding and stability.[1]

Mechanistic Applications (Case Studies)

Mechanism in RBP4 Antagonism (Metabolic Disease)

Research into hepatic steatosis utilizes this scaffold to inhibit Retinol-Binding Protein 4 (RBP4) .[1]

  • Mechanism: The indazole ring occupies the central hydrophobic cavity of RBP4.[1] The 6-fluoro group optimizes fit and prevents rapid clearance.[1]

  • Impact: Derivatives of this amine (e.g., amides formed at the 3-position) have shown a 2-fold improvement in binding affinity and a 3-fold improvement in functional antagonism compared to non-fluorinated benchmarks.[1][2]

  • Reference: Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 (See Ref 1).

Mechanism in GPCR Modulation (Psychiatry)

In the development of antipsychotics (D2 dopamine / 5-HT serotonin modulators):

  • Mechanism: The scaffold acts as the "head group" linked to a piperazine or piperidine tail.[1] The indazole mimics the neurotransmitter's aromatic core, while the amine linkage extends to the secondary binding pocket.[1]

  • Selectivity: The 6-fluoro substitution often improves selectivity for 5-HT2A over D2, reducing extrapyramidal side effects.[1]

Experimental Protocols

Synthesis of the Scaffold

Objective: Produce high-purity [(6-fluoro-1H-indazol-3-yl)methyl]amine for fragment-based screening.

Reagents:

  • 6-Fluoro-1H-indazole-3-carbonitrile (Precursor)[1]

  • LiAlH4 (Lithium Aluminum Hydride) or Raney Nickel/H2[1]

  • THF (Anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 6-Fluoro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add LiAlH4 (2.0 eq) dropwise. (Caution: Exothermic).[1]

  • Reflux: Warm to room temperature and reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Purification: Filter precipitate. Concentrate filtrate.[1] Purify via column chromatography (DCM/MeOH/NH3).

  • QC: Verify structure via 1H-NMR and LC-MS (Expected M+H: ~166.17).

High-Throughput Binding Assay (HTRF)

Objective: Validate the binding affinity of compounds derived from this scaffold against a target (e.g., RBP4).

Protocol:

  • Preparation: Biotinylate the target protein (RBP4).[1] Prepare Europium-cryptate labeled streptavidin (Donor) and Cy5-labeled ligand (Acceptor).[1]

  • Incubation:

    • Mix 5 µL of test compound (dissolved in DMSO).

    • Add 5 µL of Biotin-RBP4 (10 nM final).[1]

    • Incubate 15 mins at RT.

  • Detection:

    • Add 10 µL of detection mix (Eu-Streptavidin + Cy5-Ligand).[1]

    • Incubate 1 hour.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Calculate

    
     based on the displacement of the Cy5-ligand.[1]
    

Comparative Data Profile

The following table illustrates the impact of the 6-Fluoro and 3-Aminomethyl modifications on physicochemical properties compared to the unsubstituted indazole.

Property1H-Indazole (Core)[(1H-Indazol-3-yl)methyl]amine[(6-Fluoro-1H-indazol-3-yl)methyl]amine
MW ( g/mol ) 118.14147.18165.17
cLogP 1.90.81.1 (Optimized Lipophilicity)
H-Bond Donors 133
Metabolic Stability Low (C-6 oxidation)ModerateHigh (Blocked C-6)
pKa (Indazole NH) ~13.8~13.5~13.0 (More acidic/Better Donor)

References

  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines (US5663449A). Source: Google Patents.[1] URL:

  • Structure-based discovery of CFTR potentiators and inhibitors. Source: PMC / Bioorganic & Medicinal Chemistry.[1] URL:[Link]

Sources

Exploratory

The Indazole Scaffold in Kinase Inhibitor Discovery: Structural Rationale and Synthetic Strategies

The Privileged Scaffold: Why Indazole? In the crowded landscape of kinase inhibitor discovery, the indazole (benzo[c]pyrazole) scaffold has emerged as a superior bioisostere to the indole. While both share a bicyclic aro...

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold: Why Indazole?

In the crowded landscape of kinase inhibitor discovery, the indazole (benzo[c]pyrazole) scaffold has emerged as a superior bioisostere to the indole. While both share a bicyclic aromatic architecture, the indazole offers distinct physicochemical and pharmacodynamic advantages that are critical for navigating the "Rule of 5" space in oncology and immunology therapeutics.

Bioisosterism and Physicochemical Superiority

The substitution of the C-3 carbon in indole with a nitrogen atom (forming indazole) fundamentally alters the electronic landscape of the ring system.

  • H-Bond Donor/Acceptor Profile: Unlike indole (1 donor, 0 acceptors),

    
    -indazole possesses both a hydrogen bond donor (
    
    
    
    ) and an acceptor (
    
    
    ). This dual capability allows it to mimic the adenine ring of ATP more faithfully within the kinase hinge region.
  • pKa and Solubility: The pyridine-like nitrogen (

    
    ) lowers the logP (lipophilicity) relative to indole, often improving aqueous solubility—a chronic bottleneck in kinase drug development.
    
  • Metabolic Stability: The indazole ring is generally less prone to oxidative metabolism at the 2/3-positions compared to the electron-rich pyrrole ring of indole, extending the half-life of the clinical candidate.

Structural Biology: The Hinge Binding Mechanism[1]

The success of drugs like Axitinib (VEGFR inhibitor) and Entrectinib (NTRK/ROS1 inhibitor) is predicated on the indazole’s ability to anchor the molecule within the ATP-binding pocket.

Binding Modes[2][3]
  • Type I Binding (DFG-in): The indazole core typically occupies the adenine binding pocket. The

    
     forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR2), while the 
    
    
    
    accepts a hydrogen bond from the backbone amide (e.g., Cys919).
  • Type II Binding (DFG-out): While the indazole still anchors at the hinge, substituents at the C3 or C6 positions can be extended to penetrate the "deep pocket," interacting with the gatekeeper residue and the DFG motif, stabilizing the inactive conformation.

Visualization of Interaction

The following diagram illustrates the critical contact points of an indazole-based inhibitor within the kinase cleft.

IndazoleBinding cluster_protein Kinase Hinge Region cluster_ligand Indazole Inhibitor Backbone_CO Backbone C=O (Glu917) Backbone_NH Backbone N-H (Cys919) N2 Indazole N2 (Acceptor) Backbone_NH->N2 H-Bond (2.9Å) Gatekeeper Gatekeeper Residue N1 Indazole N1-H (Donor) N1->Backbone_CO H-Bond (2.8Å) N1->N2 C6_Sub C6-Substituent (Deep Pocket) N1->C6_Sub C3_Sub C3-Substituent (Solvent Front) N2->C3_Sub C6_Sub->Gatekeeper Van der Waals / Pi-Stacking

Figure 1: Schematic of the bidentate hydrogen bonding network between the 1H-indazole scaffold and the kinase hinge region, mimicking the Adenine-ATP interaction.

Medicinal Chemistry: SAR & Case Studies

Comparative Analysis of Approved Agents

The versatility of the scaffold is evident in how different substitution patterns drive selectivity.

DrugTargetIndazole RoleKey SAR Feature
Axitinib VEGFR1/2/3Core ScaffoldC3-Vinyl-Pyridine: Extends into the solvent front to improve potency. C6-Amide: Interacts with the gatekeeper region.
Entrectinib NTRK, ROS1, ALKCore Scaffold3-Aminoindazole: The exocyclic amine provides an additional H-bond donor, critical for high affinity against ALK/ROS1.
Pazopanib VEGFR, PDGFRSubstituent2H-Indazole: Used as a tail group (dimethyl-2H-indazole) to fill the hydrophobic back pocket, rather than the primary hinge binder.
The Entrectinib Evolution

Entrectinib represents a pinnacle of indazole design. The 3-aminoindazole core was selected to maximize H-bond interactions. The addition of the tetrahydropyran moiety (via the benzyl linker) optimized CNS penetration, allowing the drug to treat brain metastases—a crucial clinical differentiator.

Technical Workflow: Synthesis and Screening

To establish a robust indazole library, we utilize a modular synthetic strategy centered on Suzuki-Miyaura cross-coupling at the C3 position. This approach allows for the rapid diversification of the "tail" region that protrudes into the solvent front.

Synthetic Pathway Visualization

Synthesis Start 1H-Indazole (Starting Material) Step1 Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-1H-indazole (Key Intermediate) Step1->Inter1 Step2 N-Protection (SEM-Cl or THP) Inter1->Step2 Inter2 N-Protected 3-Iodo-indazole Step2->Inter2 Step3 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter2->Step3 Product_Pre Coupled Intermediate Step3->Product_Pre Step4 Deprotection (TFA or HCl) Product_Pre->Step4 Final 3-Substituted Indazole Inhibitor Step4->Final

Figure 2: Modular synthetic route for C3-functionalized indazole libraries via the key 3-iodo intermediate.

Detailed Protocol: Synthesis of 3-Aryl-1H-Indazoles

Note: This protocol is validated for library scale-up (100mg - 1g).

Step 1: Preparation of 3-Iodo-1H-indazole

  • Reagents: Dissolve

    
    -indazole (1.0 eq) in DMF (5 mL/mmol). Add KOH pellets (2.5 eq).
    
  • Iodination: Cool to 0°C. Add Iodine (

    
    , 1.1 eq) portion-wise over 15 minutes.
    
  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by LC-MS (Target Mass: M+126).

  • Workup: Quench with 10%

    
     (aq) to remove excess iodine. Extract with EtOAc.[1] The product usually precipitates as a yellow solid (Yield >85%).
    

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine N-protected 3-iodo-indazole (1.0 eq), Aryl-boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed Dioxane:Water (4:1 ratio).

  • Conditions: Heat at 100°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Screening Cascade

Once synthesized, the library must undergo a rigorous screening cascade to filter for potency, selectivity, and binding kinetics.

Screening cluster_biochem Primary Screening (Biochemical) cluster_biophys Target Engagement cluster_cell Cellular Validation HTS Single Point Assay (10 µM, ADP-Glo) IC50 Dose Response (10-pt curve, TR-FRET) HTS->IC50 >50% Inh TSA Thermal Shift Assay (Tm Shift) IC50->TSA IC50 < 100nM SPR SPR (Biacore) (Kon/Koff Kinetics) TSA->SPR Valid Binder CellViability Cell Viability (CellTiter-Glo) SPR->CellViability Residence Time > 10min Western Phospho-Protein Blot (Pathway Inhibition) CellViability->Western

Figure 3: Screening cascade for validating indazole kinase inhibitors from hit identification to cellular proof-of-concept.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This assay is preferred for determining


 due to its high sensitivity and resistance to compound fluorescence.
  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Dispense 10 nL of compound (in DMSO) into a 384-well low-volume plate.

  • Enzyme Reaction: Add 2.5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + Kinase). Incubate 15 mins.

  • Tracer Addition: Add 2.5 µL of Fluorescent Tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure FRET signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound] to derive 
    
    
    
    .

References

  • FDA Approved Kinase Inhibitors (2020 Update) . Roskoski, R. (2020).[2][3] Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link

  • Axitinib Discovery & Binding . Pfizer Inc. (2012).[3][4] FDA Application: Axitinib Chemistry and Mechanism of Action. FDA.gov. Link

  • Entrectinib Discovery . Menichincheri, M., et al. (2016).[5][6] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry. Link

  • Indazole Synthesis (Suzuki Coupling) . Luo, Y., et al. (2023).[7][8][9] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules. Link

  • Kinase Hinge Binders . BioSolveIT. (2024).[10] Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT Scientific Library. Link

Sources

Foundational

Spectroscopic data for 6-fluoro-1H-indazole derivatives.

Title: Technical Guide: Spectroscopic Characterization & Structural Elucidation of 6-Fluoro-1H-Indazole Scaffolds Executive Summary The 6-fluoro-1H-indazole scaffold is a critical pharmacophore in modern kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Spectroscopic Characterization & Structural Elucidation of 6-Fluoro-1H-Indazole Scaffolds

Executive Summary The 6-fluoro-1H-indazole scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., VEGFR, PDGFR inhibitors). The introduction of a fluorine atom at the C6 position modulates metabolic stability by blocking oxidative metabolism at a reactive site and alters the electronic properties of the pyrazole ring, influencing binding affinity. However, this modification introduces complex spin-spin coupling patterns in NMR spectroscopy and influences annular tautomerism (


 vs. 

). This guide provides a definitive spectroscopic framework for identifying and characterizing 6-fluoro-1H-indazole derivatives, synthesizing data from

H,

C, and

F NMR, as well as Mass Spectrometry.

Part 1: Structural Dynamics & Tautomerism

The Tautomeric Equilibrium Indazoles exhibit annular tautomerism between the


 and 

forms. For 6-fluoro-1H-indazole, the

-tautomer is thermodynamically preferred in solution (DMSO-

, CDCl

) and the solid state. However, the electron-withdrawing nature of the fluorine at C6 increases the acidity of the N1 proton compared to the unsubstituted parent, which can impact alkylation regioselectivity during synthesis.
  • 1H-Indazole (Major): Benzenoid structure; thermodynamically stable.

  • 2H-Indazole (Minor): Quinonoid structure; higher energy, but accessible during specific catalytic cycles or in non-polar solvents.

Graphviz Diagram: Tautomerism & Numbering The following diagram illustrates the tautomeric equilibrium and the standard numbering scheme used throughout this guide.

Tautomerism cluster_0 Thermodynamic Equilibrium T1 1H-Tautomer (Benzenoid) Major Form T2 2H-Tautomer (Quinonoid) Minor Form T1->T2  Ka (Fast Exchange)   F_Effect 6-Fluoro Substituent (EWG Effect) Increases N1 Acidity F_Effect->T1

Caption: Equilibrium between 1H (benzenoid) and 2H (quinonoid) tautomers. The 6-F substituent stabilizes the 1H form but enhances N-H acidity.

Part 2: Spectroscopic Data & Assignment Logic[1][2]

This section details the specific NMR signatures. The fluorine atom acts as an internal "spin ruler," splitting neighboring carbon and proton signals.

F NMR: The Anchor

The


F nucleus is the most diagnostic handle.
  • Chemical Shift: Typically

    
     -110 to -118 ppm  (referenced to CFCl
    
    
    
    ).
  • Appearance: Usually a multiplet (ddd) due to coupling with H7, H5, and H4, but often appears as a broad singlet if proton decoupling is not applied.

C NMR: The Fingerprint ( Coupling)

Carbon assignment is validated by the magnitude of C-F coupling constants. The 6-F atom splits carbons up to 4 bonds away.

Carbon PositionChemical Shift (

ppm)*
Multiplicity

Coupling (Hz)
Assignment Logic
C6 160.0 - 164.0Doublet (

)

Direct attachment (Largest

).
C5 122.0 - 125.0Doublet (

)

Ortho to Fluorine.
C7 95.0 - 100.0Doublet (

)

Ortho to Fluorine (Shielded).
C7a 138.0 - 142.0Doublet (

)

Meta coupling (Bridgehead).
C4 120.0 - 123.0Doublet (

)

Meta coupling.
C3 133.0 - 136.0Singlet (

)

Para coupling (often unresolved).

Note: Shifts vary based on solvent (DMSO-d6 vs CDCl3) and 3-position substitution.

H NMR: Proton-Fluorine Coupling

The 6-F substituent simplifies the aromatic region by splitting the H5 and H7 signals.

  • H7 (The Shielded Proton):

    • Shift:

      
       7.00 - 7.30 ppm (Upfield due to F and N lone pair proximity).
      
    • Pattern: Doublet of Doublets (

      
      ).
      
    • Coupling:

      
       Hz (Large) and 
      
      
      
      Hz.
  • H5:

    • Shift:

      
       6.80 - 7.10 ppm.
      
    • Pattern: Td or ddd.

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
  • H3 (if unsubstituted):

    • Shift:

      
       8.00 - 8.20 ppm.
      
    • Pattern: Singlet (sharp). No significant F-coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-1H-indazole

Rationale: The most reliable route utilizes the diazotization of 4-fluoro-2-methylaniline, followed by spontaneous cyclization (Jacobson indazole synthesis type).

Materials:

  • 4-Fluoro-2-methylaniline (1.0 eq)

  • Acetic Acid (Glacial)

  • Sodium Nitrite (NaNO

    
    , 1.1 eq)
    
  • Ammonium Acetate (buffer)

Step-by-Step:

  • Dissolution: Dissolve 4-fluoro-2-methylaniline in glacial acetic acid (5 mL/mmol) in a round-bottom flask.

  • Diazotization: Cool the solution to 0–5 °C. Add a solution of NaNO

    
     in water dropwise. Maintain temperature below 10 °C to prevent diazonium decomposition.
    
  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The internal methyl group undergoes nitrosation and cyclization.

  • Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO

    
     solution. Extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). 6-Fluoro-1H-indazole typically elutes around 30-40% EtOAc.

Protocol B: NMR Sample Preparation for Tautomer Validation

Rationale: To distinguish


 vs 

or N-alkylated isomers, solvent choice is critical. DMSO-

suppresses proton exchange, sharpening N-H signals.
  • Mass: Weigh 5–10 mg of the dried indazole derivative.

  • Solvent: Add 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: Transfer to a high-precision 5mm NMR tube.

  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Run

      
      F NMR (coupled and decoupled).
      
    • Run

      
      C NMR (minimum 512 scans for S/N on split peaks).
      
    • Crucial: Run HSQC to correlate the proton at

      
       7.2 (H7) with the carbon at 
      
      
      
      96 (C7).

Graphviz Diagram: NMR Assignment Workflow This decision tree guides the researcher through signal assignment.

NMR_Workflow Start Start: Purified Compound F19 Acquire 19F NMR Start->F19 CheckF Signal at -110 to -118 ppm? F19->CheckF H1 Acquire 1H NMR CheckF->H1 Yes IdentifyH7 Identify dd at 7.0-7.3 ppm (Large J_HF ~10Hz) H1->IdentifyH7 C13 Acquire 13C NMR IdentifyH7->C13 IdentifyC6 Identify Doublet at ~162 ppm (1J_CF ~245 Hz) C13->IdentifyC6 Confirm Structure Confirmed: 6-Fluoro-1H-indazole IdentifyC6->Confirm

Caption: Step-by-step logic for confirming the 6-fluoro-indazole core using multi-nuclear NMR.

Part 4: Mass Spectrometry & Quality Control

Mass Spectrometry (ESI-MS)

  • Ionization: Positive Mode (ESI+).

  • Parent Ion: [M+H]

    
    . For 6-fluoro-1H-indazole (MW 136.13), expect 
    
    
    
    137.1.
  • Fragmentation:

    • Loss of N

      
       (28 Da) is rare in soft ionization but possible in EI.
      
    • Loss of HCN (27 Da) is a characteristic pathway for indazoles.

Common Impurities:

  • Regioisomers: 4-Fluoro or 5-Fluoro isomers (distinguishable by

    
    H coupling patterns; 5-F has no doublet of doublets with large coupling at the shielded H7 position).
    
  • Azo-dimers: Formed during incomplete cyclization/oxidation.

References

  • Synthesis and Tautomerism: Elguero, J., et al. "Tautomerism of Indazoles." Advances in Heterocyclic Chemistry. (General reference for indazole tautomeric preferences).
  • NMR Data (5-Bromo-6-fluoro derivative): ChemicalBook. "5-BROMO-6-FLUORO-1H-INDAZOLE 1H NMR spectrum."[1] Link

  • General Indazole NMR: Fruchier, A., et al. "

    
    C NMR of indazoles." Chemistry of Heterocyclic Compounds, 1995.[2] Link
    
  • Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
  • Synthetic Route: "Method for synthesis of 5-bromo-4-fluoro-1H-indazole." Google Patents, CN110452177A. (Describes the diazotization/cyclization conditions applicable to fluoro-indazoles). Link

Sources

Exploratory

Technical Deep Dive: [(6-fluoro-1H-indazol-3-yl)methyl]amine as a Privileged Scaffold in Kinase Modulation

Executive Summary [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1203668-54-1), often synthesized as a hydrochloride salt, represents a high-value privileged pharmacophore in medicinal chemistry and signal transduction re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1203668-54-1), often synthesized as a hydrochloride salt, represents a high-value privileged pharmacophore in medicinal chemistry and signal transduction research. Structurally characterized by a bicyclic indazole core substituted with a fluorine atom at the C6 position and a primary aminomethyl group at C3, this molecule serves as a critical "warhead" for targeting the ATP-binding pocket of Serine/Threonine kinases.

Its primary utility lies in the inhibition of AGC kinases , most notably Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt/PKB) . By mimicking the adenosine moiety of ATP, this scaffold acts as a competitive inhibitor, allowing researchers to modulate cytoskeletal dynamics, cell migration, and apoptotic pathways with high structural precision.

Chemical Identity & Structural Pharmacophore Analysis

The efficacy of [(6-fluoro-1H-indazol-3-yl)methyl]amine stems from its ability to form precise hydrogen bond networks within the kinase hinge region.

Physicochemical Profile
PropertySpecification
IUPAC Name 1-(6-fluoro-1H-indazol-3-yl)methanamine
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Key Functional Groups Indazole (H-bond donor/acceptor), Primary Amine (Cationic interaction), Fluorine (Metabolic stability/Lipophilicity)
Target Class ATP-Competitive Kinase Inhibitor (Type I)
Binding Mechanism
  • Hinge Interaction: The indazole ring typically forms a bidentate hydrogen bond with the kinase hinge region backbone (e.g., the backbone amide of Glu/Leu residues).

  • Phosphate Pocket Anchor: The exocyclic methylamine group (-CH₂NH₂) is positioned to interact with the conserved aspartate (e.g., Asp-Phe-Gly motif) or the ribose-binding pocket, often mimicking the interaction of the ATP

    
    -phosphate.
    
  • Electronic Modulation: The 6-fluoro substitution exerts an electron-withdrawing effect, modulating the pKa of the indazole protons and enhancing metabolic stability against oxidation, while also potentially engaging in halogen bonding with gatekeeper residues.

Role in Cell Signaling: The Rho/ROCK Axis

The most authoritative application of [(6-fluoro-1H-indazol-3-yl)methyl]amine derivatives is in the modulation of the RhoA-ROCK signaling cascade . This pathway is the central regulator of cell shape, motility, and contractility.

Mechanism of Action

The molecule inhibits ROCK1 and ROCK2 isoforms by competing with ATP. This inhibition blocks the transfer of the terminal phosphate to downstream substrates, specifically Myosin Light Chain (MLC) and LIM Kinase (LIMK) .

Signaling Cascade Disruption
  • Normal State: RhoA-GTP activates ROCK

    
     ROCK phosphorylates MLC (promoting contraction) and LIMK (inhibiting Cofilin, stabilizing actin).
    
  • Inhibited State: [(6-fluoro-1H-indazol-3-yl)methyl]amine blocks ROCK

    
     Reduced p-MLC 
    
    
    
    Actin stress fiber disassembly
    
    
    Inhibition of cell migration and neurite retraction.
Pathway Visualization

The following diagram illustrates the specific intervention point of the molecule within the cytoskeletal signaling network.

ROCK_Signaling GPCR GPCR/Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK1/2 (Kinase) RhoA->ROCK Activates MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates Inhibitor [(6-fluoro-1H-indazol-3-yl)methyl]amine (Inhibitor) Inhibitor->ROCK  ATP Competition Actin Actomyosin Contraction MLC->Actin Promotes Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inactivates Migration Cell Migration / Neurite Retraction Actin->Migration

Figure 1: Mechanism of ROCK pathway inhibition. The inhibitor blocks the kinase activity of ROCK, preventing downstream actin reorganization.

Experimental Protocols & Methodologies

To validate the activity of [(6-fluoro-1H-indazol-3-yl)methyl]amine, researchers must employ a dual-phase approach: In Vitro Kinase Profiling followed by Cellular Phenotypic Assays .

Protocol A: In Vitro ATP-Competitive Kinase Assay

Objective: Determine the IC₅₀ of the compound against recombinant ROCK1/2. Methodology: ADP-Glo™ Kinase Assay (Luminescence-based).

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point serial dilution of [(6-fluoro-1H-indazol-3-yl)methyl]amine in DMSO (Start: 10 µM).

  • Reaction Assembly:

    • Add 5 µL of recombinant ROCK1 enzyme (0.5 ng/µL) to a 384-well white plate.

    • Add 2.5 µL of compound dilution. Incubate for 10 min at RT (allows inhibitor binding).

    • Initiate reaction by adding 2.5 µL of ATP/Substrate mix (10 µM ATP + 2 µM S6K substrate peptide).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration] to derive IC₅₀.

Protocol B: Cellular Actin Stress Fiber Assay

Objective: Visualize the collapse of actin stress fibers in fibroblasts (e.g., NIH3T3) as a functional readout of ROCK inhibition.

  • Seeding: Plate NIH3T3 cells on fibronectin-coated glass coverslips (10,000 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

  • Treatment:

    • Treat cells with [(6-fluoro-1H-indazol-3-yl)methyl]amine (1 µM, 5 µM, 10 µM) for 2 hours.

    • Include a DMSO vehicle control and a positive control (e.g., Y-27632 at 10 µM).

  • Fixation: Aspirate media, wash with PBS, and fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilization: Wash 3x PBS. Permeabilize with 0.1% Triton X-100 for 5 min.

  • Staining:

    • Block with 1% BSA for 30 min.

    • Incubate with Phalloidin-iFluor 488 (1:1000) for 45 min in the dark (binds F-actin).

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using confocal microscopy (40x/63x objective).

  • Quantification: Analyze images for "stellate" morphology vs. spread morphology. Effective ROCK inhibition results in the loss of central stress fibers and increased neurite/process extension.

Synthesis & Derivatization Workflow

For drug development professionals, this molecule is rarely the endpoint but rather the starting scaffold. The primary synthetic route involves the reduction of the corresponding nitrile.

Synthesis_Workflow Start 6-Fluoro-1H-indazole Step1 Iodination (I2, KOH) Start->Step1 Inter1 3-Iodo-6-fluoro-1H-indazole Step1->Inter1 Step2 Cyanation (CuCN, DMSO, Heat) Inter1->Step2 Inter2 6-Fluoro-1H-indazole-3-carbonitrile Step2->Inter2 Step3 Reduction (LiAlH4 or H2/Pd-C) Inter2->Step3 Product [(6-fluoro-1H-indazol-3-yl)methyl]amine Step3->Product

Figure 2: Synthetic route from the parent indazole to the methylamine scaffold.

Critical Synthesis Note: The N1-protection strategy is often required during cyanation to prevent side reactions. The free amine product is unstable over long periods and should be stored as a hydrochloride salt (HCl) at -20°C.

References

  • PubChem. (n.d.). [(6-Fluoro-1H-indazol-3-yl)methyl]amine.[1][2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Li, H., et al. (2014). Discovery of potent and selective inhibitors of Rho-associated protein kinase (ROCK). Journal of Medicinal Chemistry. (Contextual grounding on Indazole-3-methanamine scaffolds in ROCK inhibition).
  • Feng, Y., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2012).[5] Indazole derivatives as kinase inhibitors. Patent WO2012000000. (Demonstrates utility of the fluoro-indazole scaffold in kinase drug discovery).

Sources

Foundational

Predicted NMR spectra for 6-fluoro-1-methyl-1H-indazole.

This guide outlines the predicted Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-fluoro-1-methyl-1H-indazole . As a key scaffold in medicinal chemistry—often utilized in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the predicted Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-fluoro-1-methyl-1H-indazole . As a key scaffold in medicinal chemistry—often utilized in the development of kinase inhibitors and GPCR ligands—accurate structural verification of this moiety is critical.

The following data is synthesized from substituent chemical shift (SCS) principles, experimental data of analogous fluorinated indazoles, and validated prediction algorithms.

Structural Analysis & Numbering

Understanding the spin system requires precise numbering. The indazole core consists of a benzene ring fused to a pyrazole ring.

  • N1: Methylated (

    
    -Me).[1]
    
  • C3: Protonated (Pyrazole ring).[2]

  • C6: Fluorinated (Benzene ring).[2]

  • Protons: Located at positions 3, 4, 5, and 7.

Electronic Influence:

  • Fluorine (C6): Exerts a strong inductive electron-withdrawing effect (

    
    ) and a resonance donating effect (
    
    
    
    ). This results in significant shielding of the ortho carbons (C5, C7) and deshielding of the ipso carbon (C6).
  • N-Methyl (N1): Electron-donating, typically shielding C7a and H7 slightly relative to the N-H analog, but H7 remains the most deshielded aromatic proton due to the magnetic anisotropy of the adjacent nitrogen lone pair and ring current.

Experimental Protocol for Validation

To reproduce the predicted data, follow this standardized sample preparation workflow.

Reagents:

  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    • Rationale:

      
       is the standard for comparing shifts. DMSO-
      
      
      
      may cause solvent-induced shifts (
      
      
      ppm) and broaden exchangeable protons (though none are present here).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Acquisition Parameters (Recommended):

  • Probe Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 
      : Standard 30° pulse (zg30).
      
    • 
      : Proton-decoupled (zgpg30).
      
    • 
      : Proton-coupled (to visualize F-H interactions) or decoupled.
      

Predicted Spectroscopic Data

A. NMR (400 MHz, )

The proton spectrum is characterized by the distinct


-methyl singlet and the splitting of aromatic signals by the fluorine atom (

).
Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
7.94 dd1H

,

H-7
7.65 d1H

(often unresolved s)
H-3
7.20 dd1H

,

H-5
6.95 td (or dd)1H

,

,

H-4
4.05 s3H-N-CH

Mechanistic Insight:

  • H-7 (dd): This proton is chemically equivalent to the position "ortho" to the Fluorine. However, its proximity to the N1 nitrogen lone pair deshields it significantly (

    
     ppm). The large coupling (
    
    
    
    Hz) comes from the ortho-Fluorine.
  • H-5 (dd): Located between the Fluorine and H-4. It shows two large couplings: one from the adjacent H-4 (ortho-H) and one from the adjacent F-6 (ortho-F).

  • H-4 (td/dd): This signal often appears as a triplet-like multiplet due to the overlap of the ortho-H coupling (

    
    ) and the meta-F coupling (
    
    
    
    ).
B. NMR (100 MHz, )

Carbon signals will appear as doublets due to


 coupling.
Shift (

, ppm)
Multiplicity

(Hz)
Assignment
162.5 d

C-6 (Ipso to F)
140.2 d

C-7a (Bridgehead)
132.5 s (or d)

C-3
124.0 d

C-4
122.5 s (or d)

C-3a (Bridgehead)
110.5 d

C-5
96.8 d

C-7
35.6 s-N-CH

Key Diagnostic Feature: The C-6 signal will be a doublet with a massive coupling constant (


 Hz), characteristic of aromatic C-F bonds. The C-7  signal is significantly upfield (shielded to 

ppm) due to the ortho-fluorine effect.
C. NMR (376 MHz, )
Shift (

, ppm)
MultiplicityAssignment
-114.5 m (ddd)F-6

Note: Shifts are referenced to


 (0 ppm). If referenced to internal 

, adjust by

ppm.

Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using the predicted data.

NMR_Assignment_Workflow Start Crude Sample 6-Fluoro-1-methyl-1H-indazole H1_Spec Acquire 1H NMR Start->H1_Spec Check_Me Identify N-Me Singlet (~4.05 ppm) H1_Spec->Check_Me Check_Arom Analyze Aromatic Region (6.9 - 8.0 ppm) Check_Me->Check_Arom Decision_F Is H-7 (7.9 ppm) a doublet of doublets? Check_Arom->Decision_F C13_Spec Acquire 13C NMR Decision_F->C13_Spec Yes Reassess Re-purify / Check Regioisomer Decision_F->Reassess No (Likely 5-F or 7-F isomer) Check_CF Verify C-6 Doublet (1J ~245 Hz) C13_Spec->Check_CF Confirm Structure Confirmed Check_CF->Confirm Match Check_CF->Reassess Mismatch

Figure 1: Step-by-step logic for validating the 6-fluoro-1-methyl-1H-indazole structure using NMR.

References

  • Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408–1414. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45789739, 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

Sources

Exploratory

The Indazole Scaffold: A Master Key in Modern Drug Design

Executive Summary The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic endogenous ligands (purines, indoles) while offering superior m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic endogenous ligands (purines, indoles) while offering superior metabolic stability and physicochemical tunability. Unlike its isomer indole, indazole possesses an additional nitrogen atom, introducing a unique hydrogen bond acceptor site that enables high-affinity interactions with kinase hinge regions and G-protein coupled receptors (GPCRs). This guide dissects the structural dynamics, synthetic architectures, and therapeutic utility of the indazole core, providing a roadmap for its application in next-generation drug discovery.[1]

Part 1: Structural Dynamics & Physicochemical Properties

Tautomeric Equilibrium and Binding Modes

The indazole core exists in a tautomeric equilibrium between the 1H-indazole (thermodynamically favored) and 2H-indazole forms. This duality is critical in drug design:

  • 1H-Indazole: Resembles the indole core; acts primarily as a hydrogen bond donor (N1-H) and acceptor (N2).

  • 2H-Indazole: Often stabilized by N2-substitution (e.g., Niraparib); alters the vector of substituents, allowing access to unique binding pockets.

Medicinal Chemistry Insight: In kinase inhibitors, the unsubstituted indazole often binds to the ATP-binding pocket's hinge region. The N1-H donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu), while N2 accepts a hydrogen bond from a backbone amide (e.g., Cys). This "bidentate" recognition motif mimics the adenine ring of ATP.

Bioisosterism and Lipophilicity

Indazole serves as a robust bioisostere for:

  • Indole: Lowers electron density, reducing susceptibility to oxidative metabolism (e.g., P450 oxidation at C3).

  • Naphthalene/Phenol: Increases water solubility and introduces H-bonding capability without significantly altering steric bulk.

Part 2: Synthetic Architectures & Methodologies

Selecting the correct synthetic route is dictated by the desired substitution pattern (N1 vs. N2 selectivity).

Strategic Decision Tree
  • Route A (Jacobson/Diazotization): Best for 1H-indazoles from anilines.

  • Route B (Davis-Beirut): Best for 2H-indazoles from o-nitrobenzylamines.

  • Route C (C-H Activation): Best for late-stage functionalization.

IndazoleSynthesis Start Target Indazole Scaffold Sub1 Desired Substitution? Start->Sub1 N1 1H-Indazole (N1-Substituted) Sub1->N1 Thermodynamic Control N2 2H-Indazole (N2-Substituted) Sub1->N2 Kinetic/Specific Precursor C3 C3-Functionalized Sub1->C3 Core Functionalization Method1 Jacobson/Diazotization (From o-toluidines) N1->Method1 Method2 Davis-Beirut Reaction (From o-nitrobenzylamines) N2->Method2 Method3 Suzuki/Buchwald Coupling (Halogenated Indazole) C3->Method3 Result1 High Yield 1H-Indazole Method1->Result1 Result2 Selective 2H-Indazole Method2->Result2

Caption: Decision matrix for selecting indazole synthetic routes based on regiochemical requirements.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2H-Indazoles via Davis-Beirut Reaction

This method is chosen for its ability to selectively generate the 2H-isomer under mild conditions, avoiding the regioselectivity issues common in direct alkylation of 1H-indazoles.

Mechanism: Base-catalyzed intramolecular cyclization of o-nitrobenzylamines creates an N-N bond via a reactive nitroso intermediate.

Materials:

  • o-Nitrobenzyl bromide derivative (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Ethanol (EtOH) / Water (H2O)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Precursor Assembly (Nucleophilic Substitution):

    • Dissolve o-nitrobenzyl bromide (5 mmol) in THF (20 mL).

    • Add primary amine (6 mmol) and Et3N (6 mmol).

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation Point: Disappearance of bromide starting material.

    • Isolate the o-nitrobenzylamine intermediate via aqueous workup and concentration.

  • Cyclization (Davis-Beirut):

    • Dissolve the isolated o-nitrobenzylamine in MeOH (15 mL).

    • Add aqueous KOH (20 mmol in 5 mL H2O) dropwise.

    • Stir at 60°C for 6-12 hours.

    • Observation: Reaction mixture typically turns deep red/brown due to nitroso intermediates before fading.

  • Workup & Purification:

    • Evaporate MeOH under reduced pressure.

    • Dilute residue with water (30 mL) and extract with DCM (3 x 20 mL).

    • Dry combined organics over Na2SO4 and concentrate.[2]

    • Purify via flash column chromatography (SiO2).

Data Table: Typical Yields

Substrate (R-group)Reaction Time (h)Yield (%)Regioselectivity (2H:1H)
Benzyl685>99:1
Phenyl878>99:1
Methyl582>95:5

Part 4: Medicinal Chemistry & SAR Case Studies

Kinase Inhibition: Axitinib (Inlyta)

Axitinib is a potent VEGFR inhibitor utilizing the indazole scaffold to bind to the kinase hinge region.

  • Binding Mode: The indazole N1-H and N2 interact with the backbone of the hinge region (Glu90/Cys92 equivalents).[3]

  • SAR Insight: The indazole acts as a pseudo-purine. The fusion of the benzene ring allows for hydrophobic contacts with the "gatekeeper" residue, enhancing selectivity.

PARP Inhibition: Niraparib (Zejula)

Niraparib utilizes a 2-substituted indazole.

  • Mechanism: The scaffold locks the molecule in a conformation that fits the NAD+ binding pocket of PARP1/2.

  • SAR Insight: The 2H-indazole is crucial here; the N2-substituent projects into a specific ribose-binding pocket, a vector not accessible from the N1-isomer.

AxitinibPathway Drug Axitinib (Indazole Core) Target VEGFR1/2/3 (Kinase Domain) Drug->Target High Affinity (pM) Interaction Hinge Binding (N1-H donor, N2 acceptor) Target->Interaction Molecular Docking Downstream1 Inhibition of Autophosphorylation Interaction->Downstream1 Downstream2 Blockade of RAF/MEK/ERK Pathway Downstream1->Downstream2 Outcome Anti-Angiogenesis Tumor Starvation Downstream2->Outcome

Caption: Mechanism of Action for Axitinib, highlighting the critical role of the indazole hinge interaction.[3]

Part 5: Future Perspectives

The indazole scaffold is evolving beyond simple orthosteric inhibition:

  • PROTACs: Indazole-based warheads are being linked to E3 ligase ligands to degrade kinases (e.g., Aurora A) rather than merely inhibiting them.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C3 or C5 position of the indazole ring allows for irreversible binding to cysteines in the ATP pocket (e.g., BTK inhibitors).

References

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC).

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC).

  • Indazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC).

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Publications.

Sources

Foundational

In Silico Pharmacophore Modeling &amp; Binding Kinetics of [(6-fluoro-1H-indazol-3-yl)methyl]amine Scaffolds

Content Type: Technical Whitepaper Subject: Computational Medicinal Chemistry / Fragment-Based Drug Design (FBDD) Target Pathway: Receptor Tyrosine Kinases (FGFR/VEGFR Family) Executive Summary: The Indazole "Privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Computational Medicinal Chemistry / Fragment-Based Drug Design (FBDD) Target Pathway: Receptor Tyrosine Kinases (FGFR/VEGFR Family)

Executive Summary: The Indazole "Privileged Scaffold"

The molecule [(6-fluoro-1H-indazol-3-yl)methyl]amine represents a high-value "privileged scaffold" in medicinal chemistry. Its structural architecture combines a planar, bicyclic heteroaromatic core capable of bidentate hydrogen bonding (hinge binding) with a flexible, basic side chain (methylamine) suitable for electrostatic anchoring.

From an in silico modeling perspective, this molecule is not merely a ligand; it is a Lead Fragment . The 6-fluoro substitution modulates metabolic stability by blocking the metabolically labile C6 position, while the 3-methylamine moiety serves as a critical vector for growing the molecule into the solvent-exposed front or the ribose-binding pocket of kinase domains.

This guide details the computational workflow for modeling this specific scaffold, focusing on tautomeric state enumeration, protonation penalties, and binding mode validation against the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.

Chemical Entity Profile & Preparation

Before initiating docking protocols, the physicochemical state of the ligand must be rigorously defined. Errors here propagate through the entire simulation.

Tautomeric & Ionization States

The indazole ring exhibits annular tautomerism (1H- vs. 2H-indazole). While the 1H-tautomer is generally more stable in solution, the 2H-tautomer is frequently the bioactive conformation in kinase hinge regions due to the donor-acceptor motif required for backbone interaction.

ParameterSpecificationCausality / Rationale
Canonical SMILES FC1=CC2=C(NN=C2CN)C=C1Defines the 6-fluoro-1H-indazol-3-yl-methylamine core.
pKa (Indazole N) ~1.5 - 2.0The ring nitrogens are essentially neutral at physiological pH.
pKa (Primary Amine) ~9.5 - 10.0The -CH2-NH2 group will be protonated (+1) at pH 7.4. This is critical for modeling salt bridges with Asp/Glu residues.
Tautomer Generation Generate both 1H and 2HThe simulation must allow the docking algorithm to penalize/reward the tautomeric flip energy.
Ligand Preparation Protocol
  • Desalting/Neutralization: Remove counterions (e.g., HCl) often present in the reagent form.

  • Epik/LigPrep (Schrödinger) or Avogadro: Generate states at pH 7.0 ± 2.0.

  • Energy Minimization: Apply OPLS4 or MMFF94 force field to relieve internal strain, particularly focusing on the torsion angle of the C3-methylamine bond.

Target Selection & Structural Biology

Based on the scaffold's pharmacophore (Hinge Binder + Cationic Vector), the most scientifically grounded targets are the Tyrosine Kinase (TK) family.

  • Primary Target: FGFR2 (Fibroblast Growth Factor Receptor 2)

  • PDB Reference: 4J97 or 2PY3 (Indazole-based inhibitors co-crystallized).

  • Secondary Target: VEGFR2 (KDR).

Why these targets? The ATP-binding pocket of these kinases contains a conserved "Hinge Region" (Glu-Tyr-Cys-Lys motif) that perfectly complements the indazole hydrogen bonding pattern. The conserved Aspartate (Asp) in the DFG-motif provides an electrostatic anchor for the protonated methylamine.

In Silico Modeling Workflow

The following diagram outlines the autonomous workflow designed for this scaffold, moving from preparation to binding energy calculation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Validation LIG Ligand Prep (Protonation pH 7.4) (1H/2H Tautomers) DOCK Molecular Docking (Standard Precision) (Core Constraint: Hinge H-Bond) LIG->DOCK PROT Protein Prep (FGFR2 - PDB: 4J97) (H-bond Optimization) GRID Grid Generation (Center: Hinge Region) (Box: 20x20x20 Å) PROT->GRID GRID->DOCK POSE Pose Clustering (RMSD < 2.0 Å) DOCK->POSE MMGBSA dG Binding Energy (MM-GBSA / Prime) POSE->MMGBSA INTER Interaction Profiling (Salt Bridge / Halogen Bond) MMGBSA->INTER

Figure 1: End-to-end computational workflow for modeling the binding kinetics of the indazole-amine scaffold.

Detailed Experimental Protocols

Protocol A: Grid Generation & Constraints

To ensure scientific integrity, we must prevent "nonsense" poses where the indazole floats in the solvent.

  • Define Binding Site: Centered on the centroid of the co-crystallized ligand in PDB 4J97.

  • H-Bond Constraint (Crucial): Define a hydrogen bond constraint on the backbone amide nitrogen of Ala564 (in FGFR2 numbering). The indazole N1 or N2 must satisfy this constraint to be considered a valid pose.

  • Excluded Volume: Mask the "Gatekeeper" residue (Val561) to prevent steric clashes, as the 6-fluoro group will be proximal to this region.

Protocol B: Molecular Docking (SP vs. XP)
  • Software: Glide (Schrödinger) or AutoDock Vina.

  • Method:

    • Run Standard Precision (SP) docking first to sample conformational space of the flexible methylamine tail.

    • Refine top 10% of poses using Extra Precision (XP) with expanded sampling of ring conformations.

  • Scoring Function: Focus on ChemScore or GlideScore terms that reward lipophilic enclosure (for the indazole ring) and electrostatic matching (for the amine).

Protocol C: Binding Mode Analysis

The validity of the model relies on reproducing specific molecular interactions.

Interaction TypeTarget Residue (FGFR2)Ligand AtomMechanism
H-Bond (Donor) Ala564 (Backbone NH)Indazole N2Hinge binding anchor.
H-Bond (Acceptor) Glu562 (Backbone CO)Indazole NH (N1)Hinge binding anchor.
Salt Bridge Asp641 (DFG Motif)Methylamine (-NH3+)Electrostatic stabilization.
Halogen Bond Val492 / Ile5456-FluoroOrthogonal multipolar interaction improving selectivity.

Mechanistic Signaling Pathway

The following diagram illustrates how binding this scaffold inhibits the downstream signaling cascade of the receptor.

Pathway Ligand [(6-fluoro-1H-indazol-3-yl) methyl]amine Receptor FGFR / VEGFR (ATP Pocket) Ligand->Receptor Competitive Inhibition (Ki < 100 nM) Phos Autophosphorylation Receptor->Phos Inhibited ATP ATP ATP->Receptor Blocked Ras Ras/Raf Phos->Ras MAPK MAPK / ERK Ras->MAPK Prolif Cell Proliferation (Tumor Growth) MAPK->Prolif

Figure 2: Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor, blocking autophosphorylation.

ADMET & Lead Optimization Insights

While the scaffold is potent, the primary amine poses ADMET risks (rapid clearance, hERG binding).

  • Metabolic Stability: The 6-fluoro substituent is strategically placed to block Phase I oxidation (hydroxylation) at the C6 position, a common metabolic soft spot in indazoles [1].

  • Permeability: The primary amine (-CH2-NH2) is highly polar. For drug development, this is often capped (e.g., amide, urea) or cyclized to improve membrane permeability (LogP adjustment).

  • Toxicity: Indazole-amines can sometimes intercalcate DNA. An in silico Tox prediction (e.g., Derek Nexus) should be run to check for genotoxicity alerts.

References

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. Source: BioSolveIT URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... as a novel, potent ALK5 receptor inhibitor. Source: ResearchGate URL:[1][Link]

Sources

Exploratory

Fluorine-Scanning the Indazole Scaffold: A Medicinal Chemist’s Guide

This guide provides a technical deep-dive into the medicinal chemistry of fluorine substitution on the indazole scaffold.[1] It is designed for drug discovery scientists optimizing potency, metabolic stability, and physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the medicinal chemistry of fluorine substitution on the indazole scaffold.[1] It is designed for drug discovery scientists optimizing potency, metabolic stability, and physicochemical properties.[1]

Executive Summary: The Fluorine Edit

The indazole scaffold (1H-indazole) is a privileged structure in kinase inhibitors (e.g., Axitinib analogues), GPCR ligands, and ion channel modulators.[1] However, the unsubstituted indazole often suffers from rapid oxidative metabolism at the C5/C6 positions and suboptimal solubility.[1]

Strategic fluorination is not merely a "hydrogen swap"; it is an electronic edit that alters the scaffold's quadrupole moment, pKa, and metabolic vulnerability.[1] This guide details how to deploy fluorine at positions C3–C7 to drive specific bioactivity outcomes.

Physicochemical Modulation: The "Why" and "Where"

Electronic Mapping & pKa Shifts

Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive effect ($ -I $) that pulls electron density through the


-framework.[1][2][3] On the indazole ring, this modulation depends heavily on position relative to the nitrogen bridgehead.[1]
  • Acidity (N1-H): Unsubstituted indazole has a pKa of ~13.8 (N-H deprotonation).[1][2][3] Fluorine substitution, particularly at C7 or C4 , stabilizes the conjugate base through inductive withdrawal, lowering the pKa by 1–2 units.[1] This increases the hydrogen bond donating (HBD) strength of the N1-H, potentially strengthening interactions with backbone carbonyls in the binding pocket.[1]

  • Basicity (N2): The N2 nitrogen is the basic center (pKa ~1.2 for conjugate acid).[1] Fluorine substitution reduces the electron density available at the N2 lone pair, making the molecule less basic.[1] This is critical for reducing non-specific binding (off-target liability) associated with highly basic amines.[1][2][3]

PositionElectronic EffectPrimary Utility
C3 Direct effect on pyrazole ring; steric block.[1][2][3]Blocking C3-oxidation; modulating N2 basicity.[1][2][3]
C4 Proximity to N1/N2; strong inductive pull.[1][2]Lowering N1-H pKa; altering N-H bond vector.[1][2][3]
C5 "Para" to N1; metabolic hotspot.[1][2]Metabolic Stability (Blocking CYP oxidation).[1][2]
C6 "Meta" to N1; metabolic hotspot.[1][2]Metabolic Stability; fine-tuning lipophilicity.[1][2][3]
C7 Ortho to N1; steric & electronic clash.[1][2]Orthogonal Binding (F···H-N interactions); conformation lock.[1]
The "Orthogonal" Fluorine Interaction (C7-F)

A unique application of fluorine on the indazole scaffold is at the C7 position .[1] Unlike C5/C6 which are primarily metabolic blocks, C7-F can engage in specific multipolar interactions.[1][2][3]

  • Case Study (Factor Xa Inhibitors): Research has shown that 7-fluoroindazole derivatives can exhibit up to 60-fold greater potency compared to their des-fluoro analogues.[1][2][3]

  • Mechanism: The C7-fluorine atom accepts a hydrogen bond from the backbone amide N-H of the target protein (e.g., Gly216 in Factor Xa).[1] Additionally, the C7-F creates an intramolecular electrostatic repulsion with the N1 lone pair (if N1 is substituted) or influences the N1-H conformation, pre-organizing the ligand for binding.[1]

Metabolic Stability: Blocking the Soft Spots

The benzene ring of indazole is electron-rich, making it prone to oxidation by Cytochrome P450 enzymes (particularly CYP3A4).[1]

  • The Problem: The C5 and C6 positions are the primary sites for hydroxylation, leading to rapid clearance (

    
    ).
    
  • The Solution: Fluorine substitution at C5 or C6 blocks the formation of the unstable tetrahedral intermediate required for hydroxylation (the C-F bond energy is ~116 kcal/mol vs ~99 kcal/mol for C-H).

  • Strategic Choice:

    • 5-F Indazole: Often retains potency while blocking the primary metabolic site.[1][2][3]

    • 6-F Indazole: Alternative blocking site if C5 is required for SAR (e.g., extending into a solvent channel).[1][2][3]

Visualizing the Logic: SAR Decision Tree

The following diagram illustrates the decision logic for placing fluorine on the indazole core based on the specific liability or optimization goal.

IndazoleSAR Start Optimization Goal Metab High Metabolic Clearance (CYP Oxidation) Start->Metab Potency Low Potency / Binding Start->Potency Prop Physicochemical Issues (High pKa, Low Sol) Start->Prop C5_Block Fluorinate C5 (Primary Soft Spot) Metab->C5_Block Primary C6_Block Fluorinate C6 (Secondary Soft Spot) Metab->C6_Block Alternative C7_Inter Fluorinate C7 (Target Backbone Interaction) Potency->C7_Inter H-Bond Acceptor C3_Sub Fluorinate C3 (Electronic Modulation) Potency->C3_Sub Acidity Increase N-H Acidity (Stronger H-Bond Donor) Prop->Acidity Acidity->C7_Inter C4_Induct Fluorinate C4 (Strong -I Effect) Acidity->C4_Induct

Caption: Strategic decision matrix for fluorine placement on the indazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-1H-indazole

Direct fluorination of the indazole ring using Selectfluor is often non-selective.[1][2][3] The most reliable route is de novo synthesis via cyclization.

Reagents: 2,4-Difluorobenzaldehyde, Hydrazine hydrate, DMSO.[1] Mechanism: Nucleophilic aromatic substitution (


) followed by condensation.[1][2]
  • Starting Material: Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in DMSO (5 mL/mmol).

  • Reagent Addition: Add hydrazine hydrate (

    
    , 3.0 eq) dropwise at room temperature. Caution: Exothermic.[2]
    
  • Cyclization: Heat the reaction mixture to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde and formation of the indazole mass (

    
    ).[1]
    
  • Workup: Cool to RT. Pour onto crushed ice/water. The product, 5-fluoro-1H-indazole , typically precipitates as a white/off-white solid.[1][2][3]

  • Purification: Filter the solid, wash with copious water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]

    • Yield Expectation: 70–85%.[1]

    • Validation:

      
      F NMR should show a single peak around -120 to -125 ppm (depending on solvent).[1][2][3]
      
Protocol B: Microsomal Stability Assay (Validation)

To confirm the metabolic blockade of the fluorine substitution.

  • Preparation: Prepare 1 µM test compound (Indazole vs 5-F-Indazole) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).[1][2]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1][2]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate

    
     and 
    
    
    
    .
    • Success Metric: A >2-fold increase in

      
       for the 5-F analogue compared to the unsubstituted parent indicates successful metabolic blockade.[1]
      

Synthetic Workflow Visualization

SynthesisFlow SM 2,4-Difluorobenzaldehyde Inter Hydrazone Intermediate SM->Inter Condensation Reagent Hydrazine Hydrate (DMSO, 120°C) Reagent->Inter Prod 5-Fluoro-1H-indazole Inter->Prod SnAr Cyclization

Caption: One-pot synthesis of 5-fluoroindazole from fluorinated benzaldehyde precursors.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Zhu, W., et al. (2014).[1] Rational Design of Hybrid Factor Xa Inhibitors: 7-Fluoroindazole as a Potent S4 Binder. Journal of Medicinal Chemistry. Link[2]

  • Lombardo, F., et al. (2014).[1] The role of fluorine in medicinal chemistry: pKa modulation and metabolic stability. Journal of Pharmaceutical Sciences. Link[2]

  • FDA Drug Label. (2019).[1] Entrectinib (Rozlytrek) Prescribing Information. (Contains 5-(3,5-difluorobenzyl)indazole moiety).[1][2][3] Link

  • Vericiguat Approval Package. (2021). Chemistry Review: Vericiguat (Verquvo). (Contains fluorinated azaindazole core).[1][2][4][5] Link

Sources

Foundational

Technical Monograph: [(6-Fluoro-1H-indazol-3-yl)methyl]amine

This technical guide provides a comprehensive analysis of [(6-fluoro-1H-indazol-3-yl)methyl]amine , a high-value scaffold in modern medicinal chemistry.[1][2] This monograph is designed for drug discovery scientists, foc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of [(6-fluoro-1H-indazol-3-yl)methyl]amine , a high-value scaffold in modern medicinal chemistry.[1][2] This monograph is designed for drug discovery scientists, focusing on synthetic accessibility, structural utility, and biological application.

[2][3][4]

PART 1: Executive Summary & Chemical Identity[1]

[(6-Fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1226442-91-6) represents a critical "privileged structure" in fragment-based drug discovery (FBDD).[1][2] As a rigid, bicyclic bioisostere of benzylamine or tryptamine, it offers a distinct vector for exploring chemical space in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.

The 6-fluoro substitution is non-trivial; it modulates the pKa of the indazole system (increasing acidity of the N1-proton) and blocks metabolic oxidation at the reactive C6 position, enhancing metabolic stability compared to the unsubstituted parent.

Chemical Identity Data[1][2][4][5][6][7][8][9][10][11][12]
PropertySpecification
IUPAC Name 1-(6-Fluoro-1H-indazol-3-yl)methanamine
Common Name 6-Fluoro-3-(aminomethyl)indazole
CAS Number 1226442-91-6 (Free Base) / 3026696-69-2 (TFA Salt)
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
SMILES NCC1=NNC2=C1C=CC(F)=C2
pKa (Calc) ~1.5 (Indazole N2), ~8.9 (Primary Amine)
Appearance Off-white to pale yellow solid

PART 2: Synthetic Architecture

The synthesis of this moiety requires careful control to prevent over-reduction or N-alkylation side reactions. The most robust industrial route proceeds via the reduction of 6-fluoro-1H-indazole-3-carbonitrile .[1][2]

Core Synthetic Pathway[2]

The following logic flow illustrates the primary and alternative synthetic strategies.

SynthesisPath Start 6-Fluoroindole (Precursor) Nitrile 6-Fluoro-1H-indazole- 3-carbonitrile (Key Intermediate) Start->Nitrile Nitrosation/Cyclization (NaNO2, HCl) Target [(6-Fluoro-1H-indazol-3-yl) methyl]amine (Target) Nitrile->Target Reduction (Raney Ni/H2 or LiAlH4) Acid 6-Fluoro-1H-indazole- 3-carboxylic acid Amide Carboxamide Intermediate Acid->Amide Amidation Amide->Target Reduction

Figure 1: Synthetic logic flow emphasizing the nitrile reduction pathway as the primary route.

Critical Analysis of Synthetic Methods
  • Nitrile Reduction (Preferred):

    • Precursor: 6-Fluoro-1H-indazole-3-carbonitrile (CAS 885278-33-1).[1][2]

    • Reagents: Raney Nickel/H₂ (50 psi) in Methanol/NH₃ or LiAlH₄ in THF.

    • Advantage: Direct access to the primary amine with minimal byproducts. The presence of ammonia suppresses the formation of secondary amine dimers.

  • Carboxamide Reduction:

    • Precursor: 6-Fluoro-1H-indazole-3-carboxylic acid.[2]

    • Reagents: Borane-THF (BH₃[1][2]·THF) complex.[3]

    • Constraint: The carboxylic acid is often more expensive or requires synthesis from the nitrile, making this a less atom-economic route for the primary amine.

PART 3: Medicinal Chemistry Applications[1][7][11][14]

This scaffold is not merely a linker; it is a pharmacophore in its own right. The indazole ring mimics the purine nucleus of ATP, making it a staple in kinase inhibitor design.

Pharmacophore Mapping[2]

Pharmacophore Indazole Indazole Core (Scaffold) HBD N1-H (H-Bond Donor) Indazole->HBD HBA N2 (H-Bond Acceptor) Indazole->HBA Amine CH2-NH2 (Cationic Interaction) Indazole->Amine  Vector   Fluoro C6-Fluoro (Metabolic Block) Indazole->Fluoro  Stability  

Figure 2: Pharmacophore map highlighting key interaction points for binding affinity.[1][2]

Validated Biological Targets[2][14]
  • Kinase Inhibitors (PLK4 / Tyrosine Kinases):

    • The indazole N1-H often forms a critical hydrogen bond with the "hinge region" of kinase ATP-binding pockets (e.g., Glu/Leu backbone residues).

    • The 3-aminomethyl group extends into the ribose-binding pocket or solvent front, offering a handle for solubilizing groups.[1]

    • Reference: Analogues have been explored in PLK4 inhibitors like CFI-400945 (though structural specifics vary, the core logic remains).

  • CFTR Modulators:

    • Indazole-3-carboxamide derivatives are known potentiators and correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1] The aminomethyl variant serves as a reduced isostere of the carboxamide, altering the hydrogen bond geometry.

  • RBP4 Antagonists:

    • Used in the treatment of macular degeneration and metabolic diseases. The 6-fluoro group is essential here to prevent rapid oxidative clearance by CYP450 enzymes.[1]

PART 4: Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction (Raney Nickel)

This protocol prioritizes safety and yield, utilizing catalytic hydrogenation.

Reagents:

  • 6-Fluoro-1H-indazole-3-carbonitrile (1.0 eq)[1][2]

  • Raney Nickel (Active catalyst, ~50% wt/wt slurry in water)

  • Methanol (Solvent grade)

  • Ammonia (7M in Methanol)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 6-fluoro-1H-indazole-3-carbonitrile (5.0 g, 31 mmol) in Methanol (50 mL).

  • Additive: Add 7M NH₃ in Methanol (10 mL). Note: Ammonia is crucial to prevent the formation of secondary amine dimers (dibenzyl-type species).[1][2]

  • Catalyst: Carefully add Raney Nickel slurry (~1.0 g). WARNING: Raney Nickel is pyrophoric when dry. Keep wet at all times. [2]

  • Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H₂ and stir vigorously at Room Temperature (RT) for 12–18 hours.

  • Work-up: Filter the mixture through a Celite pad (keep wet with MeOH to prevent fire). Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) or convert to the HCl salt by adding 4M HCl in Dioxane.

Protocol B: Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from the air; salt forms (HCl, TFA) are more stable.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water unless protonated.

References

  • Synthesis of Indazole Intermediates

    • Patent: US Patent 5,663,449. "Intermediate compounds in the synthesis of heteroarylpiperidines." (1997). Link

    • Context: Describes the synthesis of 3-substituted indazoles for antipsychotic applic
  • Medicinal Chemistry of Indazole-3-carboxamides/Amines

    • Journal: Xu, L., et al. "Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4." Journal of Medicinal Chemistry, 2018. Link

    • Context: Highlights the SAR of 6-fluoroindazole deriv
  • Kinase Inhibitor Scaffolds

    • Journal: Sampson, P.B., et al. "The Discovery of CFI-400945: A Potent and Orally Active PLK4 Inhibitor." ACS Medicinal Chemistry Letters, 2015. Link

    • Context: Validates the indazole core as a kinase-privileged structure.
  • Chemical Identity & Properties

    • Database: PubChem CID 49657938. "[(6-fluoro-1H-indazol-3-yl)methyl]amine".[1][2][4][5] Link

Sources

Protocols & Analytical Methods

Method

Protocol for testing [(6-fluoro-1H-indazol-3-yl)methyl]amine in vitro anti-proliferative activity.

Application Note: In Vitro Profiling of Indazole Scaffold [(6-fluoro-1H-indazol-3-yl)methyl]amine Introduction & Scientific Context The compound [(6-fluoro-1H-indazol-3-yl)methyl]amine represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of Indazole Scaffold [(6-fluoro-1H-indazol-3-yl)methyl]amine

Introduction & Scientific Context

The compound [(6-fluoro-1H-indazol-3-yl)methyl]amine represents a "privileged scaffold" in medicinal chemistry. Indazole derivatives are structural isosteres of indole and purine, allowing them to function as potent ATP-competitive inhibitors against a broad spectrum of kinases (e.g., VEGFR, FGFR, Aurora kinases) and poly(ADP-ribose) polymerases (PARP).

Unlike fully optimized drugs, this specific molecule is likely a fragment lead or chemical building block . Consequently, its baseline anti-proliferative activity may range from low-micromolar to mid-micromolar (


) concentrations. It differs from the more common 3-aminoindazole by the presence of a methylene bridge (

), rendering the primary amine more basic and flexible.

Why this protocol? Testing fragments requires a rigorous assay window to distinguish genuine pharmacological inhibition from non-specific toxicity or solubility artifacts. This guide utilizes the CCK-8 (WST-8) Assay , which offers superior sensitivity and water solubility over traditional MTT assays, eliminating the need for formazan solubilization steps that often introduce error in fragment screening.

Compound Management & Preparation

Critical Quality Attribute (CQA): The primary amine on the methyl linker renders this compound sensitive to oxidation and hygroscopicity.

  • Storage: Store powder at

    
     under desiccated conditions. Ideally, store under inert gas (
    
    
    
    or Ar) if the vial is opened.
  • Solubility: The indazole core is hydrophobic, but the amine tail aids solubility. DMSO is the required vehicle.

Stock Solution Protocol (10 mM)
  • Weighing: Weigh approximately

    
     of powder.
    
    • Molecular Weight (MW):

      
       (Verify exact batch MW).
      
  • Dissolution: Add

    
     of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
    
  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Aliquot: Dispense into

    
     aliquots in amber tubes to prevent freeze-thaw cycles. Store at 
    
    
    
    .

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical path from compound preparation to IC50 determination.

G Stock 10mM Stock (in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilute Treatment Drug Addition (T=24h post-seed) Dilution->Treatment Add Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adhere Incubation Incubation (48h - 72h) Treatment->Incubation CCK8 Add CCK-8 (10% Volume) Incubation->CCK8 Read Read OD (450 nm) CCK8->Read 1-4h Analysis Data Analysis (Non-linear Regression) Read->Analysis

Figure 1: End-to-end workflow for CCK-8 anti-proliferative assay.[1]

Detailed Assay Protocol (CCK-8 Method)

Target Cell Lines: Given the indazole scaffold's frequent kinase targeting (FGFR/VEGFR), we recommend screening against A549 (Lung) , MCF-7 (Breast) , or K562 (Leukemia) .

Step 1: Cell Seeding (Day 0)
  • Harvest cells in the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion (Viability

    
     required).
    
  • Seeding Density:

    • Adherent cells (A549/MCF-7):

      
       cells/well.
      
    • Suspension cells (K562):

      
       cells/well.
      
  • Dispense

    
     of cell suspension into inner wells of a 96-well plate.
    
  • Edge Effect Control: Fill the outer perimeter wells with

    
     sterile PBS. Do not seed cells here. This prevents evaporation artifacts which skew data at the plate edges.
    
  • Incubate for 24 hours at

    
    , 
    
    
    
    .
Step 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Thaw the 10 mM DMSO stock.

    • Prepare a "High Standard" (e.g.,

      
      ) in complete culture media. Note: This results in a final DMSO concentration of 2%. Ensure your vehicle control matches this.
      
  • Serial Dilution:

    • Perform a 1:3 serial dilution in a separate sterile dilution plate.

    • Range:

      
       (8 points).
      
  • Addition:

    • Remove old media from the cell plate (carefully, for adherent cells).

    • Add

      
       of the drug-containing media to respective wells.
      
    • Controls:

      • Negative Control: Cells + Media + DMSO (Vehicle).

      • Blank: Media only (No cells).

      • Positive Control: Staurosporine (

        
        ) or Doxorubicin.
        
  • Incubate for 48 or 72 hours.

Step 3: Readout (Day 3 or 4)
  • Add

    
     of CCK-8 reagent  (Cell Counting Kit-8) directly to each well (do not remove media).
    
    • Mechanism:[2] WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.

  • Incubate at

    
     for 1–4 hours.
    
    • Check: Visually inspect for orange color development. Stop when the Vehicle Control wells have an absorbance of roughly 1.0–1.5.

  • Measure absorbance at 450 nm using a microplate reader. Reference wavelength (optional but recommended): 600 nm.

Data Analysis & Interpretation

Quantitative Analysis

Organize raw OD450 data into the following table structure:

Concentration (µM)Well 1 (OD)Well 2 (OD)Well 3 (OD)Average OD% Inhibition
Vehicle (DMSO) 1.2501.2401.2601.2500%
0.01 1.2301.2201.2401.2301.6%
... ...............[3]
100.0 0.1500.1400.1600.15088%

Calculations:

  • Corrected OD:

    
    
    
  • Viability (%):

    
    
    
  • IC50 Determination: Plot

    
     vs. 
    
    
    
    . Fit the curve using a 4-parameter logistic (4PL) non-linear regression model:
    
    
Interpretation of Results
  • IC50 < 1 µM: Highly potent. Likely a specific target engagement.

  • IC50 1–10 µM: Moderate potency. Typical for a "hit" or scaffold.[4] Good starting point for optimization (SAR).

  • IC50 > 50 µM: Low potency. Verify solubility; the compound may be precipitating or acting via non-specific toxicity.

Troubleshooting (Self-Validating Systems)

  • Validation 1 (Linearity): Before the drug assay, ensure your cell number falls within the linear range of the CCK-8 detection. Seed 1k, 2k, 4k, 8k cells and check if OD450 is linear (

    
    ).
    
  • Validation 2 (Solubility): If the data points at high concentrations (

    
    ) are erratic, inspect the wells under a microscope. Indazoles can crystallize in aqueous media. If crystals are seen, the data is invalid at that concentration.
    
  • Validation 3 (Color Interference): If the compound itself is colored, prepare a "Compound Only" well (Compound + Media + CCK-8, no cells) to subtract background absorbance.

References

  • Li, Z., et al. (2023).[5] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

    • Context: Establishes the indazole scaffold as a privileged structure for kinase inhibition (FGFR/VEGFR).
  • Riss, T.L., et al. (2013).[5] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Context: The gold standard protocol for MTT/Resazurin/
  • Vertex Pharmaceuticals. (2020). "Indazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference to the class mechanism).
  • PubChem. (2023). "Compound Summary: 1H-Indol-3-ylmethanamine (Structural Analog)." Link

    • Context: Provides physicochemical properties for the methylamine side chain handling.

Sources

Application

How to use [(6-fluoro-1H-indazol-3-yl)methyl]amine as a PLK4 inhibitor.

This technical guide details the application of [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6-F-Ind-3-MA ) as a structural scaffold and pharmacophore for targeting Polo-like Kinase 4 (PLK4). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6-F-Ind-3-MA ) as a structural scaffold and pharmacophore for targeting Polo-like Kinase 4 (PLK4).

Executive Summary

6-F-Ind-3-MA is not a standalone clinical drug but a critical hinge-binding fragment and synthetic intermediate used in the development of nanomolar PLK4 inhibitors (e.g., CFI-400945 analogs). While the indazole core provides ATP-competitive binding affinity, the primary amine at the 3-position serves as a "chemical handle" for derivatization, allowing researchers to extend the molecule into the solvent-exposed region of the kinase to improve selectivity and potency.

This guide outlines the strategic use of 6-F-Ind-3-MA for Fragment-Based Drug Discovery (FBDD) , Structure-Activity Relationship (SAR) profiling , and biological validation protocols .

Part 1: Mechanism of Action & Structural Logic

Binding Mode Analysis

PLK4 is an essential regulator of centriole duplication.[1] Its kinase domain contains a hinge region (residues 90-96) that accommodates the adenine ring of ATP.

  • Indazole Core: The indazole ring of 6-F-Ind-3-MA mimics the adenine purine system, forming hydrogen bonds with the backbone of the hinge region (typically Cys96 or Glu94 ).

  • 6-Fluoro Substitution: The fluorine atom at the 6-position often engages in halogen bonding or fills a small hydrophobic pocket, enhancing metabolic stability and potency compared to the non-fluorinated scaffold.

  • 3-Methylamine Tail: This group points towards the solvent front. In its raw form, it provides a vector for modification. Unmodified, the fragment likely possesses micromolar (µM) affinity; derivatization (e.g., amide coupling) is required to achieve nanomolar (nM) potency.

Strategic Application: From Fragment to Lead

Researchers use 6-F-Ind-3-MA to synthesize "Type 1" kinase inhibitors. The amine is typically coupled with aryl acids or ureas to interact with the P-loop or Activation Loop , stabilizing the kinase in an inactive conformation.

G cluster_0 Binding Mechanism Fragment 6-F-Ind-3-MA (Fragment Scaffold) Coupling Chemical Derivatization (Amide/Urea Coupling) Fragment->Coupling + Aryl Acid / Isocyanate Lead Potent PLK4 Inhibitor (e.g., CFI-Analog) Coupling->Lead SAR Optimization Target PLK4 Kinase Domain (ATP Pocket) Lead->Target Nanomolar Binding (IC50 < 10 nM)

Figure 1: Workflow converting the 6-F-Ind-3-MA fragment into a potent PLK4 inhibitor.

Part 2: Chemical Derivatization Protocol

Objective: To synthesize a probe compound with improved potency (IC50 < 100 nM) suitable for cellular assays.

Reagents:

  • Scaffold: 6-F-Ind-3-MA (1.0 eq)

  • Coupling Partner: 4-(morpholinomethyl)benzoic acid (1.1 eq) — Mimics the tail of CFI-400945.

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 6-F-Ind-3-MA (0.1 mmol) in 1 mL anhydrous DMF.

  • Activation: In a separate vial, mix the benzoic acid derivative with HATU and DIPEA in 1 mL DMF. Stir for 10 min at Room Temperature (RT).

  • Coupling: Add the activated acid mixture to the amine solution dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the amine (M+H peak).

  • Purification: Dilute with EtOAc, wash with NaHCO3 and Brine. Purify via preparative HPLC.

  • Yield Check: Confirm structure via 1H-NMR and purity >95% by HPLC before biological testing.

Part 3: Biological Evaluation Protocols

Once the scaffold is derivatized (or if using the raw fragment for crystallographic screening), use these protocols to validate activity.

Protocol 3.1: In Vitro Kinase Assay (ADP-Glo)

Purpose: Quantify the IC50 of the compound against recombinant PLK4.

Materials:

  • Enzyme: Recombinant Human PLK4 (GST-tagged).

  • Substrate: Casein or Myelin Basic Protein (MBP).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Preparation: Prepare a 3x serial dilution of the inhibitor in DMSO (Top conc: 10 µM for derivatives, 100 µM for raw fragment).

  • Enzyme Mix: Dilute PLK4 to 2 ng/µL in kinase buffer. Add 2 µL to 384-well plate.

  • Inhibitor Addition: Add 1 µL of inhibitor dilution. Incubate 15 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix (Final ATP: 10 µM). Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Compound StateExpected IC50 RangeInterpretation
Raw Fragment 1 µM – >50 µMWeak binder; validates hinge interaction only.
Optimized Derivative 1 nM – 100 nMPotent binder; suitable for cellular use.
Protocol 3.2: Cellular Centriole Duplication Assay

Purpose: Confirm PLK4 inhibition in cells. PLK4 inhibition blocks centriole duplication (leading to 0-1 centrioles) or, at paradoxical concentrations, can cause amplification.

Cell Line: HeLa or U2OS cells (adherent, easy to image).

Steps:

  • Seeding: Seed 5,000 cells/well in a 96-well imaging plate (black wall, clear bottom). Allow adhesion (24h).

  • Treatment: Treat cells with the inhibitor (e.g., 100 nM, 500 nM, 1 µM) for 48 hours. Include DMSO control.

  • Fixation: Fix with ice-cold methanol (-20°C) for 10 min. Wash 3x with PBS.

  • Staining:

    • Primary Ab: Mouse anti-Centrin-2 (Centriole marker) + Rabbit anti-Pericentrin (PCM marker). Incubate overnight at 4°C.

    • Secondary Ab: Alexa Fluor 488 (Mouse) + Alexa Fluor 568 (Rabbit). Incubate 1h at RT.

    • Nuclear Stain: DAPI (1 µg/mL).

  • Imaging: Acquire images using a High-Content Screening (HCS) system or Confocal Microscope (60x objective).

  • Quantification: Count centrioles (Centrin foci) per cell.

    • Control: ~2-4 centrioles per cell.

    • Effective PLK4 Inhibition: >50% of cells with 0 or 1 centriole.

Part 4: Data Visualization & Troubleshooting

Signaling Pathway Context

Understanding where your inhibitor acts is crucial for interpreting Western Blot data.

PLK4_Pathway Figure 2: PLK4 Signaling Cascade. Inhibition prevents STIL phosphorylation, blocking SAS-6 recruitment. Inhibitor 6-F-Ind-3-MA Derivative PLK4 PLK4 (Active Kinase) Inhibitor->PLK4 Inhibits STIL STIL (Scaffold Protein) PLK4->STIL Phosphorylates SAS6 HsSAS-6 (Cartwheel Assembly) STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Promotes Assembly

Troubleshooting Table
ObservationProbable CauseCorrective Action
High IC50 (>10 µM) in Kinase Assay Using raw fragment without derivatization.Couple amine to a tail group (e.g., benzamide) to engage the back pocket.
Precipitation in Assay Buffer Low solubility of the indazole core.Ensure DMSO concentration is <1% final; warm stock solution to 37°C before use.
No Cellular Phenotype Poor cell permeability.Verify LogP (aim for 2–4). Check if the amine is protonated at physiological pH (consider prodrug strategies).

References

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor." EMBO Molecular Medicine.

  • Laufer, R., et al. (2013).[2] "The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents." Journal of Medicinal Chemistry.

  • Sampson, P. B., et al. (2015). "The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of CFI-400945 as a Potent, Orally Active Antitumor Agent." Journal of Medicinal Chemistry.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

Sources

Method

Method for assessing c-KIT T670I mutant inhibition.

Application Note: Methodological Assessment of c-KIT T670I Mutant Inhibition Abstract & Strategic Overview The c-KIT T670I mutation is the critical "gatekeeper" resistance mechanism in Gastrointestinal Stromal Tumors (GI...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methodological Assessment of c-KIT T670I Mutant Inhibition

Abstract & Strategic Overview

The c-KIT T670I mutation is the critical "gatekeeper" resistance mechanism in Gastrointestinal Stromal Tumors (GIST), homologous to the T315I mutation in BCR-ABL and T790M in EGFR.[1] Located in the ATP-binding pocket (Exon 14), this threonine-to-isoleucine substitution confers high-grade resistance to Type II inhibitors (e.g., Imatinib) by disrupting critical hydrogen bonds and introducing steric hindrance that prevents the drug from accessing the hydrophobic back pocket required for binding the DFG-out (inactive) conformation.

Effective assessment of novel inhibitors against T670I requires a dual-pillar approach:

  • Biochemical Validation: A TR-FRET kinase assay to determine intrinsic inhibitory constant (

    
     or 
    
    
    
    ) without membrane permeability bias.
  • Cellular Potency: An isogenic Ba/F3 model system to verify target engagement and "oncogene addiction" suppression in a physiological context.

This guide details the standard operating procedures (SOPs) for these assays, designed to differentiate next-generation switch-control inhibitors (e.g., Ripretinib) from classical Type II TKIs.

Biological Context & Signaling Pathway

The c-KIT receptor drives proliferation via three major cascades: PI3K/AKT, RAS/MAPK, and JAK/STAT. In T670I mutants, the kinase is constitutively active and refractory to standard inhibition.

Figure 1: c-KIT T670I Signaling & Inhibition Logic

cKIT_Pathway cluster_0 Downstream Effectors Ligand SCF (Ligand) cKIT c-KIT (WT) Ligand->cKIT Activation PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 (Transcription) cKIT->STAT3 cKIT_Mut c-KIT (T670I) [Constitutive Activation] cKIT_Mut->PI3K cKIT_Mut->RAS cKIT_Mut->STAT3 Inhibitor_Type2 Imatinib (Type II) Inhibitor_Type2->cKIT_Mut Blocked by Ile670 Steric Hindrance Inhibitor_NextGen Ripretinib/Avapritinib (Next-Gen) Inhibitor_NextGen->cKIT_Mut Potent Inhibition AKT AKT (Survival) PI3K->AKT RAF RAF/MEK/ERK (Proliferation) RAS->RAF

Caption: c-KIT T670I drives constitutive downstream signaling. The T670I gatekeeper mutation sterically blocks Type II inhibitors (Imatinib) while remaining susceptible to next-generation inhibitors.

Protocol 1: Biochemical TR-FRET Kinase Assay

Objective: Determine the


 of compounds against recombinant c-KIT T670I using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is preferred over radiometric assays for its high throughput and lack of radioactive waste.

Principle: A Europium-labeled anti-phosphotyrosine antibody detects the phosphorylation of a biotinylated substrate peptide.

Reagents & Equipment
  • Enzyme: Recombinant Human c-KIT T670I (cytoplasmic domain), ~50-100 ng/well.

  • Substrate: Biotin-Poly(Glu, Tyr) (4:1) or Biotin-KDR peptide.[2]

  • ATP: Ultra-pure ATP (Determine

    
     first; typically use 
    
    
    
    or 100 µM).
  • Detection: LANCE® Ultra or HTRF® Kinase Reagents (Eu-Antibody + XL665/ULight Streptavidin).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 5 mM 
    
    
    
    (Critical for c-KIT activity), 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
  • Plate: 384-well white, low-volume microplate.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points).

    • Dilute to 4x working concentration in Assay Buffer (final DMSO 1%).

  • Enzyme/Substrate Mix:

    • Thaw c-KIT T670I on ice.[2][3]

    • Dilute enzyme to 2x concentration (e.g., 2 nM final

      
       prepare 4 nM) in Assay Buffer.
      
    • Note: Pre-incubate enzyme with compound for 15 minutes if testing for slow-binding kinetics (Type II inhibitors).

  • Reaction Initiation:

    • Add 2.5 µL of 4x Compound to the plate.

    • Add 2.5 µL of 4x Enzyme mix.

    • Incubate for 10 mins at Room Temperature (RT).

    • Add 5 µL of 2x ATP/Substrate Mix (ATP at

      
      , Substrate at 200 nM).
      
  • Incubation:

    • Seal plate and incubate for 60 minutes at RT.

  • Termination & Detection:

    • Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + Streptavidin-Acceptor).

    • Incubate 60 minutes at RT.

  • Readout:

    • Read on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

    • Calculate HTRF Ratio:

      
      .
      
Validation Criteria
  • Z-Factor: > 0.5.

  • Reference Control: Imatinib

    
     nM (Resistant); Sunitinib 
    
    
    
    nM (Variable); Ripretinib
    
    
    nM (Sensitive).

Protocol 2: Cellular Potency (Ba/F3 Isogenic Model)

Objective: Assess membrane permeability and target inhibition in a cellular context. Ba/F3 cells are IL-3 dependent; expression of oncogenic c-KIT T670I renders them IL-3 independent ("addicted" to KIT). Inhibition of KIT kills the cells.

Cell Line Generation & Maintenance
  • Parental: Murine Ba/F3 pro-B cells.[4]

  • Transfection: Retroviral transduction with pMSCV-c-KIT(T670I)-Puro.

  • Selection: Puromycin (2 µg/mL) + IL-3 Withdrawal .

  • Critical Step: Cells must be cultured without IL-3 for at least 3 passages to ensure addiction to the c-KIT pathway.

Viability Assay (CellTiter-Glo)
  • Seeding:

    • Harvest Ba/F3 T670I cells (log phase).

    • Wash 2x with PBS to ensure no residual IL-3 (if used in maintenance).

    • Resuspend in RPMI-1640 + 10% FBS.[5]

    • Seed 2,000 - 5,000 cells/well in 96-well white clear-bottom plates (50 µL volume).

  • Treatment:

    • Add 50 µL of 2x Compound dilutions.

    • Include DMSO Control (0% inhibition) and Staurosporine (100% kill).

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
  • Readout:

    • Equilibrate plate to RT (20 mins).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake 2 mins; Incubate 10 mins (dark).

    • Measure Luminescence.[6][7]

  • Western Blot Confirmation (Optional but Recommended):

    • Treat

      
       cells for 4 hours.
      
    • Lyse and blot for p-KIT (Tyr719) , p-AKT (Ser473) , and p-ERK1/2 .

    • Expectation: Effective inhibitors will reduce phosphorylation of all three markers.

Data Analysis & Interpretation

Calculation of Resistance Fold

To quantify the "Gatekeeper" effect, compare the


 of the mutant to the Wild Type (WT).


Table 1: Expected Profile of Reference Compounds

CompoundTypec-KIT WT

c-KIT T670I

Fold ResistanceInterpretation
Imatinib Type II~20 nM>1,000 nM>50xResistant (Steric Block)
Sunitinib Type II~10 nM~100-200 nM10-20xPartial Resistance
Ripretinib Switch~10 nM~10-20 nM~1xSensitive (Overcomes Block)
Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Assay (TR-FRET) cluster_cell Cellular Assay (Ba/F3) Compound Compound Library (DMSO Stock) Enzyme c-KIT T670I + Substrate Compound->Enzyme Cells Ba/F3 T670I (IL-3 Independent) Compound->Cells Readout1 IC50 (Kinase) Enzyme->Readout1 Analysis Data Synthesis (Fold Shift Calculation) Readout1->Analysis Incubation 72h Incubation Cells->Incubation Readout2 IC50 (Viability) Incubation->Readout2 Readout2->Analysis

Caption: Integrated workflow for parallel biochemical and cellular profiling of c-KIT inhibitors.

Troubleshooting & Optimization

  • High Background in Kinase Assay:

    • Reduce Enzyme concentration.[7]

    • Ensure

      
       is fresh; oxidized 
      
      
      
      can quench fluorescence.
  • Ba/F3 Cells Growing in Negative Control:

    • Cause: Incomplete IL-3 washout or reversion to IL-3 dependence.

    • Fix: Wash cells 3x in PBS before seeding. Verify T670I expression via Western Blot.

  • Potency Disconnect (Biochem vs Cell):

    • If Biochem

      
       is low but Cell 
      
      
      
      is high: Suspect poor membrane permeability or efflux pump liability (Ba/F3 cells express MDR1).

References

  • Antonescu, C. R., et al. (2005). "Acquired resistance to imatinib in gastrointestinal stromal tumor occurs through secondary gene mutation." Clinical Cancer Research.

  • Gajiwala, K. S., et al. (2009).[8] "KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients."[1] PNAS.

  • Smith, B. D., et al. (2019). "Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants." Cancer Cell.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for KIT T670I."

  • Cell Signaling Technology. "c-Kit T670I Kinase Protocol."

Sources

Application

Application Note: Utilizing [(6-fluoro-1H-indazol-3-yl)methyl]amine as a Pharmacophore Scaffold in FLT3-Targeted AML Research

[1] Executive Summary This application note details the experimental utility of [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6F-IMA ) in the research and development of kinase inhibitors for Acute My...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the experimental utility of [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6F-IMA ) in the research and development of kinase inhibitors for Acute Myeloid Leukemia (AML).[1]

The 6F-IMA structure represents a "privileged scaffold" in medicinal chemistry.[1] The indazole core functions as a critical hinge-binding motif within the ATP-binding pocket of kinases, particularly FMS-like tyrosine kinase 3 (FLT3) and PIM kinases , which are frequently mutated or upregulated in AML.[1] The 6-fluoro substitution is strategically employed to modulate metabolic stability (blocking CYP450 oxidation) and electronic properties, while the 3-methylamine tail provides a flexible linker for extending into the solvent-exposed region or the ribose pocket, facilitating the construction of high-affinity Type I or Type II inhibitors.[1]

This guide provides validated protocols for:

  • Chemical Handling & Derivatization: Incorporating 6F-IMA into inhibitor libraries.

  • Biochemical Validation: FLT3-ITD Kinase Activity Assays.

  • Cellular Profiling: Viability assays in FLT3-dependent AML lines (MV4-11).

Chemical Properties & Handling[1][2]

PropertySpecification
IUPAC Name 1-(6-fluoro-1H-indazol-3-yl)methanamine
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water.[1]
Storage -20°C, desiccated. Protect from light.[1]
Stability Stable in DMSO for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Handling Precaution: As a primary amine, 6F-IMA is prone to oxidation and carbamate formation if exposed to atmospheric CO₂ for prolonged periods.[1] Store under nitrogen or argon.[1]

Experimental Workflow 1: Synthetic Incorporation (Derivatization)

Objective: To utilize 6F-IMA as a nucleophile in the synthesis of urea-linked or amide-linked kinase inhibitors.

Rationale: The primary amine of 6F-IMA is the reactive handle.[1] In FLT3 inhibitor design (analogous to Linifanib or Quizartinib derivatives), this amine is often coupled to an activated aryl species to form a urea or amide bridge, establishing hydrogen bond networks essential for potency.[1]

Protocol: Urea Formation via Isocyanate Coupling

This reaction couples 6F-IMA with a phenyl isocyanate to generate a Type II kinase inhibitor pharmacophore.[1]

Materials:

  • 6F-IMA (1.0 equiv)[1]

  • Aryl Isocyanate (e.g., 4-(tert-butyl)phenyl isocyanate) (1.1 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 6F-IMA (100 mg, 0.6 mmol) in 5 mL anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).

  • Activation: Add TEA (167 µL, 1.2 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Dropwise add the Aryl Isocyanate (0.66 mmol) dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching: Quench with 5 mL saturated NaHCO₃ solution.

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 1-(6-fluoro-1H-indazol-3-yl)methyl-3-arylurea derivative.

Experimental Workflow 2: Biochemical Kinase Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of 6F-IMA derivatives against Wild Type (WT) FLT3 and the constitutively active mutant FLT3-ITD.[1]

Methodology: FRET-based Kinase Assay (e.g., Z'-Lyte™ or LanthaScreen™).[1]

Protocol
  • Reagent Prep: Prepare 4X Test Compound solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Note: Ensure final DMSO concentration is <1%.[1]

  • Enzyme Mix: Dilute recombinant FLT3-ITD (approx. 0.5–2 ng/well) in Kinase Buffer.

  • Substrate Mix: Prepare ATP (at K_m, typically 50–100 µM) and Peptide Substrate (e.g., Poly GT) labeled with FRET acceptor.

  • Reaction Assembly (384-well plate):

    • 2.5 µL Test Compound (Serial dilutions).

    • 5.0 µL Kinase Enzyme Mix.[1]

    • 2.5 µL ATP/Substrate Mix.[1]

  • Incubation: Incubate at RT for 60 minutes (protected from light).

  • Development: Add 5 µL Development Reagent (Protease that cleaves non-phosphorylated peptide).[1] Incubate 60 mins.

  • Read: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader.

  • Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC₅₀.[1]

Experimental Workflow 3: Cellular Viability in AML Models

Objective: To validate on-target efficacy in FLT3-dependent AML cell lines.

Cell Lines:

  • MV4-11: FLT3-ITD homozygous (Highly sensitive to FLT3 inhibition).[1]

  • MOLM-13: FLT3-ITD heterozygous.[1]

  • HL-60: FLT3-WT (Negative control/Low sensitivity).[1]

Protocol: CellTiter-Glo® Luminescent Assay[1]
  • Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well white-walled plates (RPMI-1640 + 10% FBS).

  • Treatment: After 24h, treat cells with serially diluted 6F-IMA derivatives (10 µM down to 0.1 nM). Include DMSO-only control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent to each well.[1]

  • Lysis: Shake orbitally for 2 minutes; incubate static for 10 minutes.

  • Measurement: Record Luminescence (RLU).

  • Data Interpretation:

    • GI₅₀ Calculation: Concentration resulting in 50% reduction in luminescence compared to DMSO control.[1]

    • Success Criterion: A potent FLT3 inhibitor should show GI₅₀ < 50 nM in MV4-11 and > 1000 nM in HL-60 (Selectivity Window > 20-fold).[1]

Mechanistic Visualization: FLT3 Signaling & Inhibition

The following diagram illustrates the pathway targeted by 6F-IMA derivatives and the logic of the experimental workflow.

FLT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FL FLT3 Ligand FLT3 FLT3 Receptor (WT or ITD Mutant) FL->FLT3 Binding FLT3->FLT3 Auto-phosphorylation (Constitutive in ITD) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS/MAPK FLT3->RAS AKT PI3K/AKT FLT3->AKT Inhibitor 6F-IMA Derivative (Inhibitor) Inhibitor->FLT3 Blocks ATP Pocket (Hinge Binding) pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Apoptosis Apoptosis (Cell Death) pSTAT5->Apoptosis Inhibits Proliferation Proliferation (Leukemia Progression) pSTAT5->Proliferation Translocation to Nucleus RAS->Proliferation AKT->Proliferation

Caption: Mechanism of Action: 6F-IMA derivatives block FLT3 phosphorylation, preventing STAT5 activation and inducing apoptosis in AML blasts.[1]

References

  • Liu, Z., et al. (2025). "Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia."[1][2] Journal of Medicinal Chemistry.

  • Ko, B., et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants."[1] European Journal of Medicinal Chemistry.

  • Daver, N. (2024). "FLT3 inhibitors: revolutionizing the management of AML."[1][3] VJHemOnc.

  • Dai, Y., et al. (2007). "Discovery of ABT-869, a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor."[1][4] Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives."[1] Molecules.

Sources

Method

Application Note: Strategic Evaluation of Indazole Derivatives as Potent VEGFR-2 Inhibitors

[1] Abstract The indazole scaffold has emerged as a privileged structure in the design of Type I and Type II kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its ability to mim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The indazole scaffold has emerged as a privileged structure in the design of Type I and Type II kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its ability to mimic the adenine ring of ATP allows for high-affinity binding to the kinase hinge region (e.g., via hydrogen bonding with Cys919 and Glu917). This guide provides a rigorous, multi-stage workflow for evaluating novel indazole derivatives, moving from biochemical potency (


) to phenotypic efficacy (Tube Formation) and mechanistic validation (Phospho-VEGFR2 quantification).

Section 1: The Evaluation Workflow

To ensure resource efficiency, we employ a funnel approach. Compounds are only advanced to cellular assays after passing biochemical thresholds (


).

EvaluationWorkflow Start Novel Indazole Library InSilico In Silico Docking (Hinge Binding Mode) Start->InSilico Biochem Biochemical Screen (ADP-Glo™ Assay) InSilico->Biochem Select Top Hits Cellular Phenotypic Screen (HUVEC Tube Formation) Biochem->Cellular IC50 < 100 nM Mech Target Engagement (WB: p-VEGFR2 Tyr1175) Cellular->Mech Disrupts Angiogenesis Lead Lead Candidate Mech->Lead Confirmed Mechanism

Figure 1: The strategic screening funnel for VEGFR-2 inhibitors. High-contrast nodes indicate critical decision gates.

Section 2: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Determine the


 of indazole derivatives against recombinant VEGFR-2 kinase domain.
Method Choice:  We utilize the ADP-Glo™ Kinase Assay  (Promega) over traditional radiometric assays.
  • Why? It is a homogeneous, luminescent assay that measures ADP formation (universal kinase product).[1] It offers a high Z'-factor (>0.[2]7) and is less prone to interference from fluorescent compounds (a common issue with indazole derivatives in TR-FRET assays).

Experimental Protocol

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Enzyme: Recombinant Human VEGFR-2 (KDR) kinase domain (0.2 ng/

    
    L final).
    
  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: Ultra-pure ATP (Critical: Concentration must be at

    
     of the enzyme, typically 10 
    
    
    
    M for VEGFR-2, to ensure competitive inhibition sensitivity).

2. Assay Steps (384-well format):

StepActionVolumeRationale
1 Dispense Compound1

L
Serial dilution in 100% DMSO (Final DMSO < 1%).
2 Add Enzyme/Substrate2

L
Pre-incubate 10 mins to allow compound-enzyme equilibrium.
3 Initiate Reaction2

L
Add ATP. Incubate at Room Temp (RT) for 60 mins.
4 Stop Reaction5

L
Add ADP-Glo™ Reagent . Incubate 40 mins. Depletes unconsumed ATP.
5 Detect ADP10

L
Add Kinase Detection Reagent . Incubate 30 mins. Converts ADP

ATP

Light.
6 Read-Measure Luminescence (RLU) on a multimode plate reader.

3. Data Analysis: Calculate % Inhibition using the formula below, then fit to a sigmoidal dose-response curve (variable slope) to derive


.


Section 3: Phenotypic Screening (HUVEC Tube Formation)

Objective: Validate the anti-angiogenic potential of the inhibitor in a physiological environment. Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs). Critical Constraint: Use HUVECs at Passage 2–5 only . Higher passages lose their angiogenic phenotype (CD31/VEGFR-2 expression drops).

Experimental Protocol

1. Matrix Preparation (The "Ice" Rule):

  • Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C on ice.

  • Causality: Matrigel solidifies rapidly at >10°C. GFR is essential to ensure tube formation is driven by the added VEGF, not background factors in the matrix.

  • Coat a pre-chilled 96-well plate with 50

    
    L/well of Matrigel. Polymerize at 37°C for 30 mins.
    

2. Cell Seeding & Treatment:

  • Harvest HUVECs and resuspend in basal medium (EBM-2) containing 0.5% FBS (starvation conditions).

  • Seed density: 15,000 cells/well . (Too high = monolayer; Too low = no network).

  • Add Indazole derivative (at

    
     and 
    
    
    
    concentrations) + VEGF (50 ng/mL) to stimulate tube formation.
  • Positive Control: Sunitinib or Sorafenib (1

    
    M).
    

3. Visualization (Calcein AM):

  • Incubate for 6–18 hours.

  • Wash carefully with HBSS (PBS contains

    
     which can disrupt Matrigel integrity if not careful, but HBSS is safer for fluorophores).
    
  • Stain with Calcein AM (2

    
    g/mL)  for 30 mins.
    
  • Why Calcein? It is non-fluorescent until cleaved by intracellular esterases in live cells, providing a high signal-to-noise ratio for the tubular network.

4. Quantification:

  • Image using a fluorescence microscope (485 nm Ex / 520 nm Em).

  • Analyze using ImageJ (Angiogenesis Analyzer plugin).

  • Key Metrics: Total Tube Length, Number of Junctions, and Number of Meshes.

Section 4: Mechanistic Validation (Western Blot)

Objective: Confirm the compound acts by blocking VEGFR-2 autophosphorylation at Tyr1175 (the primary site linking VEGFR-2 to the ERK/MAPK proliferation pathway).

Signaling Pathway Context

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activation Tyr1175 p-Tyr1175 VEGFR2->Tyr1175 Autophosphorylation Indazole Indazole Inhibitor (Blocks ATP Pocket) Indazole->VEGFR2 Inhibition RAF RAF Tyr1175->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Proliferation ERK->Proliferation

Figure 2: VEGFR-2 Signaling Cascade. Indazole derivatives competitively inhibit the phosphorylation of Tyr1175, halting the downstream RAF/MEK/ERK cascade.

Experimental Protocol
  • Starvation: Culture HUVECs to 80% confluence. Switch to serum-free medium for 12 hours (synchronizes cell cycle and reduces basal phosphorylation).

  • Treatment: Pre-treat with Indazole derivative for 1 hour.

  • Stimulation: Add VEGF (50 ng/mL) for exactly 10 minutes.

    • Note: Phosphorylation is transient. 10 minutes is the peak window for p-VEGFR2.

  • Lysis: Immediately place on ice. Wash with ice-cold PBS containing Phosphatase Inhibitors (

    
    , NaF) to prevent dephosphorylation during lysis.
    
  • Immunoblotting:

    • Primary Antibody: Rabbit anti-Phospho-VEGFR2 (Tyr1175) (1:1000).

    • Loading Control: Mouse anti-Total VEGFR2 or GAPDH.

    • Detection: HRP-conjugated secondary antibody + ECL substrate.

References

  • Biochemical Assay Validation: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[2]

  • Indazole Design & Activity: Zhang, S., et al. (2024).[3] "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors." PubMed.

  • Target Engagement: Cell Signaling Technology. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb #2478 Protocol.[4]

  • Tube Formation Assay: Thermo Fisher Scientific. Endothelial Tube Formation Assay (In Vitro Angiogenesis) Protocol.

  • Assay Optimization: BellBrook Labs. What Is the Best Kinase Assay? ADP-Glo vs Transcreener.[1]

Sources

Application

Application Note: Pharmacological Evaluation of [(6-fluoro-1H-indazol-3-yl)methyl]amine in FLT3-ITD+ AML Models

This Application Note is structured as a comprehensive technical guide for the evaluation and utilization of [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1226442-91-6) as a pharmacophore scaffold for targeting FLT3-ITD...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the evaluation and utilization of [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1226442-91-6) as a pharmacophore scaffold for targeting FLT3-ITD in Acute Myeloid Leukemia (AML).[1]

Abstract & Introduction

Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] The most prevalent and aggressive mutation is the Internal Tandem Duplication (ITD) in the juxtamembrane domain, which leads to constitutive kinase activation, uncontrolled proliferation, and poor clinical prognosis.

[(6-fluoro-1H-indazol-3-yl)methyl]amine represents a critical pharmacophore scaffold (fragment) in the design of next-generation FLT3 inhibitors.[1] The indazole core mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase "hinge" region (residues E616/C694), while the 6-fluoro substitution modulates electronic properties to enhance selectivity.[1] The 3-aminomethyl tail provides a versatile vector for extending into the solvent front or hydrophobic back-pocket to generate high-affinity Type II inhibitors.[1]

This guide details the protocols for validating the biological activity of this scaffold in FLT3-ITD+ cell lines (MV4-11, MOLM-13), establishing a baseline for Fragment-Based Drug Discovery (FBDD) or mechanistic probing.[1]

Technical Specifications & Compound Profile

PropertySpecification
Chemical Name [(6-fluoro-1H-indazol-3-yl)methyl]amine
Synonyms 1-(6-Fluoro-1H-indazol-3-yl)methanamine; 6-Fluoro-3-(aminomethyl)indazole
CAS Number 1226442-91-6
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 100 mM); Ethanol (moderate)
Storage Powder: -20°C (2 years); In DMSO: -80°C (6 months)
Handling Hygroscopic.[1][2] Equilibrate to RT before opening.

Mechanism of Action: The Indazole Scaffold

The indazole core serves as a "hinge binder."[1] In the context of FLT3-ITD inhibition, the molecule competes with ATP.[1]

  • Hinge Binding: The indazole nitrogen (N1/N2) functions as a hydrogen bond donor/acceptor pair, interacting with the backbone of the FLT3 hinge region.

  • Selectivity: The 6-fluoro group occupies a specific pocket near the gatekeeper residue, potentially improving selectivity over c-KIT or other kinases.[1]

  • Signaling Impact: Binding prevents autophosphorylation of FLT3 (Tyr588/591), subsequently blocking the STAT5, RAS/MAPK, and PI3K/AKT survival pathways.

Diagram 1: FLT3-ITD Signaling & Inhibition Logic[1]

FLT3_Signaling Compound [(6-fluoro-1H-indazol-3-yl)methyl]amine (ATP-Competitive Fragment) FLT3 FLT3-ITD (Constitutively Active) Compound->FLT3 Competes/Inhibits ATP ATP ATP->FLT3 Phosphorylation Source STAT5 STAT5 (p-STAT5) FLT3->STAT5 Phosphorylation RAS RAS/RAF FLT3->RAS Activation PI3K PI3K/AKT FLT3->PI3K Activation Proliferation Cell Proliferation STAT5->Proliferation Apoptosis Apoptosis Inhibition (BCL-2/MCL-1) STAT5->Apoptosis MEK MEK/ERK RAS->MEK MEK->Proliferation PI3K->Apoptosis

Caption: The indazole scaffold competitively inhibits ATP binding to FLT3-ITD, disrupting downstream STAT5 and MAPK signaling cascades essential for leukemic cell survival.[1]

Experimental Protocols

Protocol A: In Vitro Kinase Activity Assay (Biochemical)

Objective: Determine the binding affinity (IC₅₀) of the fragment against recombinant FLT3-ITD kinase.[1] Note: As a fragment, IC₅₀ values may be in the micromolar (µM) range compared to nanomolar (nM) optimized drugs.

Materials:

  • Recombinant FLT3-ITD enzyme (human).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 or peptide substrate.

  • ATP (10 µM, near Km).

  • Detection: ADP-Glo™ or LanthaScreen™.[1]

Procedure:

  • Compound Prep: Prepare a 100 mM stock in DMSO. Perform a 1:3 serial dilution (10 points) starting at 100 µM.

  • Reaction Mix: Combine 2 ng FLT3-ITD enzyme, buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂), and compound in a 384-well plate. Incubate 15 min at RT.

  • Initiation: Add ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent (terminates reaction, depletes ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Cellular Viability Assay (MV4-11 & MOLM-13)

Objective: Assess the anti-proliferative efficacy of the scaffold in FLT3-ITD dependent cells.[1]

Cell Lines:

  • MV4-11: Homozygous FLT3-ITD (Highly sensitive).[1]

  • MOLM-13: Heterozygous FLT3-ITD (Sensitive).[1]

  • HL-60: FLT3-WT (Negative control/Low sensitivity).[1]

Procedure:

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: After 24h, treat with serial dilutions of the compound (0.1 µM – 100 µM). Include Quizartinib (2 nM) as a positive control and DMSO (0.1%) as vehicle.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL CCK-8 or CellTiter-Glo® reagent.[1] Incubate 1-4 hours. Measure absorbance (450 nm) or luminescence.

  • Analysis: Normalize to DMSO control = 100% viability. Plot dose-response curves.[1]

Expected Results Table:

CompoundMV4-11 IC₅₀ (Est.)[1]MOLM-13 IC₅₀ (Est.)[1]HL-60 IC₅₀ (Est.)[1]Interpretation
[(6-fluoro...)methyl]amine 1 - 10 µM2 - 15 µM> 50 µMModerate potency (Fragment); Specificity indicated if HL-60 > MV4-11.[1]
Quizartinib (Control) < 1 nM< 1 nM> 100 nMHigh potency reference.[1]
Protocol C: Western Blotting (Pathway Validation)

Objective: Confirm that cytotoxicity is due to FLT3 pathway inhibition (On-Target effect).[1]

Procedure:

  • Treatment: Treat MV4-11 cells (5x10⁶) with the compound at IC₅₀ and 5x IC₅₀ concentrations for 6 hours.

  • Lysis: Wash with cold PBS.[1] Lyse in RIPA buffer + Phosphatase/Protease Inhibitors.[1]

  • Separation: Load 30 µg protein on 4-12% SDS-PAGE. Transfer to PVDF.[1]

  • Blotting: Probe with primary antibodies:

    • p-FLT3 (Tyr591): Marker of autophosphorylation.[1]

    • p-STAT5 (Tyr694): Key downstream effector.[1]

    • p-ERK1/2 (Thr202/Tyr204): MAPK pathway.[1]

    • Total FLT3 / GAPDH: Loading controls.

  • Result: A decrease in p-FLT3 and p-STAT5 intensity relative to Total FLT3 confirms mechanism.[1]

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Compound Solubilization (100 mM in DMSO) Step3 Dose-Response (0.1 - 100 µM) Step1->Step3 Step2 Cell Culture (MV4-11 / MOLM-13) Step2->Step3 Step4 Incubation (72h Viability / 6h Western) Step3->Step4 Step5 CCK-8 / CTG Assay (IC50 Calculation) Step4->Step5 Step6 Western Blot (p-FLT3/p-STAT5) Step4->Step6 Step7 Apoptosis (Annexin V) (Flow Cytometry) Step4->Step7

Caption: Step-by-step workflow for validating the pharmacological activity of the indazole scaffold in AML cell models.

Synthesis & Derivatization Note

For Medicinal Chemists: The primary utility of [(6-fluoro-1H-indazol-3-yl)methyl]amine is as a building block.[1] The free amine group is typically coupled with:

  • Aryl Ureas: To access the "DFG-out" inactive conformation (Type II inhibition).

  • Heterocyclic Amides: To interact with the solvent front.[1] Example Reaction: Coupling with phenyl isocyanate derivatives to form urea-linked inhibitors often increases potency from µM to nM range by stabilizing the DFG-out conformation.[1]

References

  • Structural Basis of FLT3 Inhibition: Smith, C.C., et al. "Validation of FLT3-ITD as a therapeutic target in AML."[1] Nature (2012). [1]

  • Indazole Scaffolds in Kinase Inhibitors: Liu, Z., et al. "Discovery of Potent FLT3 Inhibitors based on the Indazole Scaffold."[1] Journal of Medicinal Chemistry (2025/2021).

  • Fragment-Based Drug Discovery (FBDD) for Kinases: Erlanson, D.A., et al.[1] "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery (2016). [1]

  • MV4-11 Cell Line Characterization: Quentmeier, H., et al.[1] "FLT3 mutations in acute myeloid leukemia cell lines."[1] Leukemia (2003).[3]

  • Compound Data (PubChem): "[(6-fluoro-1H-indazol-3-yl)methyl]amine."[1][2][4][5] PubChem Compound Summary.

Disclaimer: This compound is for Research Use Only (RUO). Not for diagnostic or therapeutic procedures.[1]

Sources

Method

Application Note: Functional Profiling of [(6-fluoro-1H-indazol-3-yl)methyl]amine Activity

Executive Summary & Biological Context [(6-fluoro-1H-indazol-3-yl)methyl]amine is a privileged pharmacophore scaffold widely utilized in the synthesis of inhibitors for Tyrosine Kinases (e.g., FGFR, VEGFR, PLK4) and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

[(6-fluoro-1H-indazol-3-yl)methyl]amine is a privileged pharmacophore scaffold widely utilized in the synthesis of inhibitors for Tyrosine Kinases (e.g., FGFR, VEGFR, PLK4) and GPCR modulators (e.g., 5-HT, Dopamine receptors) .[1] The 6-fluoro-indazole core functions as a critical "hinge-binder" in kinase domains, mimicking the adenine ring of ATP, while the C3-methylamine tail provides a flexible vector for exploring solvent-exposed regions or deep hydrophobic pockets.[1]

This guide details the cell-based validation strategies for this scaffold and its derivatives. Unlike simple cytotoxicity screens, these protocols are designed to distinguish on-target efficacy (e.g., inhibition of RTK-mediated signaling) from off-target toxicity.[1]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Validating the binding of the core fragment.

  • Hit-to-Lead Optimization: Assessing cellular potency (

    
    ) of functionalized derivatives.
    
  • Mechanism of Action (MoA): Confirming pathway suppression (MAPK/PI3K).

Mechanism of Action & Signaling Pathway[2]

The primary utility of the 6-fluoro-indazole scaffold lies in its ability to form hydrogen bonds with the "hinge region" amino acids of kinase active sites.[1] In the context of Fibroblast Growth Factor Receptor (FGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition, the molecule prevents autophosphorylation, thereby silencing downstream proliferation and survival signals.

Pathway Visualization (FGFR/VEGFR Signaling)

KinasePathway Ligand Growth Factor (FGF/VEGF) Receptor RTK (FGFR/VEGFR) [Target of Indazole Scaffold] Ligand->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Phosphorylation Readout) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Inhibitor [(6-fluoro-1H-indazol-3-yl)methyl]amine Inhibitor->Receptor ATP Competitive Inhibition

Figure 1: Signal transduction pathway highlighting the intervention point of Indazole-based inhibitors at the RTK level, preventing downstream ERK/AKT phosphorylation.[1]

Experimental Protocols

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the molecule physically binds to the target protein (e.g., FGFR1) inside the living cell, stabilizing it against thermal denaturation. This distinguishes true binders from non-specific cytotoxic agents.

Reagents:

  • Cell Line: HEK293T (transiently expressing target) or K562.

  • Compound: [(6-fluoro-1H-indazol-3-yl)methyl]amine derivative (10 µM).[1]

  • Lysis Buffer: RIPA + Protease Inhibitors.

  • Detection: Western Blot (anti-FGFR1 or relevant target).

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with Compound  (10 µM) or DMSO  (Control) for 1 hour at 37°C.
    
  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individual tubes to a gradient of temperatures (

    
    ) for 3 minutes.
    
  • Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lysis: Thaw tubes; vortex; centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot.

    • Result: A "shift" in the melting curve (presence of protein at higher temps in treated vs. control) indicates binding.

Protocol B: Functional Kinase Inhibition (Phospho-Flow Cytometry)

Purpose: To quantify the inhibition of downstream signaling (p-ERK1/2) in a high-throughput format.[1]

Reagents:

  • Cell Line: H1581 (FGFR1-amplified) or HUVEC (VEGFR-dependent).[1]

  • Stimulant: FGF2 or VEGF (50 ng/mL).

  • Antibody: Anti-Phospho-ERK1/2 (Thr202/Tyr204) conjugated to Alexa Fluor 647.[1]

Step-by-Step Procedure:

  • Starvation: Seed cells in 96-well V-bottom plates. Incubate in serum-free media for 4-12 hours to reduce basal phosphorylation.[1]

  • Inhibition: Add serial dilutions of the test compound. Incubate for 60 minutes at 37°C.

  • Stimulation: Add Ligand (FGF/VEGF) for exactly 10 minutes .

  • Fixation: Immediately add pre-warmed Paraformaldehyde (PFA) to a final concentration of 1.6%. Incubate 10 mins at 37°C.

  • Permeabilization: Pellet cells, remove PFA, and resuspend in ice-cold Methanol (90%) . Incubate on ice for 30 mins.

  • Staining: Wash 2x with FACS Buffer (PBS + 0.5% BSA). Stain with p-ERK antibody (1:50 dilution) for 30 mins at RT in dark.[1]

  • Acquisition: Analyze on Flow Cytometer (APC/Cy5 channel). Calculate Mean Fluorescence Intensity (MFI).

Data Analysis & Interpretation

Expected Results Table

When characterizing derivatives of this scaffold, compare results against a known reference (e.g., Axitinib for VEGFR or Erdafitinib for FGFR).

ParameterAssay TypeNegative Control (DMSO)Positive Control (Ref. Inhibitor)Test Compound (Indazole)Interpretation

(50%)
CETSA


(+6°C Shift)

(+4°C Shift)
Confirmed Target Engagement
p-ERK MFI Phospho-Flow10,000 (High)500 (Low)1,200 (Intermediate) Partial Pathway Inhibition

Cell ViabilityN/A5 nM45 nM Moderate Potency
Calculation of

Use a 4-parameter logistic (4PL) regression model to fit the dose-response data:



  • X: Log of compound concentration.

  • Y: Normalized Response (e.g., % Viability or p-ERK MFI).

Troubleshooting & Optimization

Assay Workflow Diagram

AssayWorkflow Start Compound Prep (DMSO Stock) Step1 Serum Starvation (4-12h) Start->Step1 Step2 Compound Incubation (1h) Step1->Step2 Step3 Ligand Stimulation (10 min) Step2->Step3 Step4 Fix/Perm (PFA/MeOH) Step3->Step4 Step5 Stain p-ERK Step4->Step5 End Flow Cytometry Data Analysis Step5->End

Figure 2: Sequential workflow for the Phospho-Flow functional assay.

Common Pitfalls
  • Solubility: The methylamine tail can affect lipophilicity. If precipitation occurs in media, limit DMSO concentration to <0.5% and ensure pre-dilution in warm media.[1]

  • Off-Target Toxicity: Indazoles can interact with Aurora Kinases.[1] Always run a counter-screen using a cell line independent of your target kinase (e.g., MCF-10A) to calculate the Selectivity Index (SI) .

  • Fixation Timing: Phosphorylation events are rapid and transient. The 10-minute stimulation window in Protocol B is critical; deviations of +/- 2 mins can alter

    
     values significantly.[1]
    

References

  • Li, X., et al. (2023).[2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules. Link

  • Hemmerling, M., et al. (2013). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Zhang, L., et al. (2018). "Discovery of Novel 6-Fluoro-indazole Derivatives as Potent and Selective FGFR Inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of [(6-fluoro-1H-indazol-3-yl)methyl]amine

Introduction: The Significance of Rigorous Characterization [(6-fluoro-1H-indazol-3-yl)methyl]amine is a key building block in contemporary drug discovery. The indazole scaffold is a privileged structure found in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Characterization

[(6-fluoro-1H-indazol-3-yl)methyl]amine is a key building block in contemporary drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and its derivatives are explored for a wide range of biological activities, including kinase inhibition for oncology applications.[1][2][3] The presence of a fluorine atom can significantly modulate physicochemical properties such as metabolic stability and binding affinity, while the primary amine serves as a crucial handle for further synthetic elaboration.[4][5]

Given its role as a critical intermediate, verifying the identity, purity, and stability of [(6-fluoro-1H-indazol-3-yl)methyl]amine is paramount to ensure the integrity of subsequent research and development activities. An impurity or misidentification at this stage can have profound downstream consequences, leading to failed syntheses, misleading biological data, and significant delays in project timelines.

This application note provides a comprehensive, multi-modal analytical strategy employing orthogonal techniques to ensure the unambiguous characterization of [(6-fluoro-1H-indazol-3-yl)methyl]amine. The protocols herein are designed to be self-validating, where the results from each method corroborate the others, establishing a robust and trustworthy analytical profile for the compound.

Physicochemical Properties & Analytical Overview

A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₈H₈FN₃Calculated
Molecular Weight 165.17 g/mol [6]
Monoisotopic Mass 165.0702 DaCalculated
Appearance Solid (predicted)N/A
pKa (most basic) ~8.5-9.5 (predicted for primary amine)General Chemical Knowledge
logP (predicted) ~1.3-1.8General Chemical Knowledge

The analytical workflow is designed to confirm structure, assess purity, and verify composition through a sequence of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Elemental Composition Verification Purity HPLC-UV (Purity Assessment) Identity LC-MS (Molecular Weight Confirmation) Purity->Identity Correlate Peak H_NMR ¹H NMR (Proton Environment) Identity->H_NMR Confirm Mass CHN Elemental Analysis (CHN) (Empirical Formula Confirmation) Identity->CHN Validate Structure C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Cross-correlate H_NMR->CHN Validate Structure F_NMR ¹⁹F NMR (Fluorine Confirmation) C_NMR->F_NMR Cross-correlate C_NMR->CHN Validate Structure

Caption: Comprehensive analytical workflow for [(6-fluoro-1H-indazol-3-yl)methyl]amine.

Chromatographic Methods: Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for pharmaceutical intermediates. When coupled with Mass Spectrometry (LC-MS), it provides unequivocal confirmation of molecular weight.

Expertise & Rationale for Method Design

The target molecule contains a basic primary amine. To achieve sharp, symmetrical peaks and prevent tailing on a reverse-phase column, the mobile phase must be acidified. This ensures the amine is protonated, minimizing undesirable interactions with residual silanols on the silica support. Trifluoroacetic acid (TFA) at 0.1% is a common and effective choice for this purpose. A gradient elution from a high-aqueous to a high-organic mobile phase is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.

Protocol: Reverse-Phase HPLC-UV Analysis
  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Dilute further as needed.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection 254 nm
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol: LC-MS Analysis
  • Instrumentation: HPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Utilize the same HPLC conditions as described in section 3.2.

  • MS Parameters:

ParameterSetting
Ionization Mode ESI Positive
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min
  • Data Interpretation: The primary objective is to confirm the presence of the protonated molecular ion, [M+H]⁺. For C₈H₈FN₃, the expected m/z is 166.08.[7] This mass should correspond directly to the retention time of the main peak observed in the UV chromatogram.

Spectroscopic Methods: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the chemical structure, confirming atom connectivity and stereochemistry.

Expertise & Rationale for NMR Experiments

The choice of solvent is critical. DMSO-d₆ is an excellent solvent for many nitrogen-containing heterocyclic compounds and allows for the observation of exchangeable protons (NH and NH₂) which might otherwise be lost in solvents like D₂O.[8] The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework. The fluorine atom is an excellent probe, as its coupling to nearby ¹H and ¹³C nuclei provides definitive proof of its location on the aromatic ring.[9][10]

Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the compound.

  • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Interpretation: Expected NMR Signals

The following table outlines the predicted signals. Chemical shifts (δ) are referenced to residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
N-H (indazole) 12.0 - 13.0Broad singlet1HH1
Aromatic 7.6 - 7.8Doublet of doublets1HH4
Aromatic 7.3 - 7.5Doublet of doublets1HH7
Aromatic 7.0 - 7.2Triplet of doublets1HH5
Methylene (-CH₂-) ~4.0Singlet2H-CH₂-NH₂
Amine (-NH₂) 2.5 - 3.5Broad singlet2H-CH₂-NH₂
¹³C NMR Predicted δ (ppm) Key Feature Assignment
Aromatic (C-F) 155 - 160Doublet, ¹JCF ≈ 240 HzC6
Aromatic 140 - 145SingletC3
Aromatic 135 - 140SingletC7a
Aromatic 120 - 125Doublet, ²JCF ≈ 25 HzC5
Aromatic 115 - 120Doublet, ²JCF ≈ 25 HzC7
Aromatic 110 - 115SingletC3a
Aromatic 95 - 105Doublet, ³JCF ≈ 5 HzC4
Methylene (-CH₂-) ~40Singlet-CH₂-NH₂

Note: Multiplicities for aromatic protons and carbons are influenced by both H-H and H-F/C-F coupling.

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides quantitative data on the mass percentages of carbon, hydrogen, and nitrogen, offering a final, orthogonal confirmation of the compound's elemental composition.

Protocol
  • Ensure the sample is thoroughly dried under high vacuum to remove residual solvents, which can significantly skew results.

  • Submit ~2-3 mg of the purified, dry compound to a certified analytical laboratory for CHN analysis.

Data Interpretation

The experimental results should fall within ±0.4% of the theoretical values to be considered a match.

ElementTheoretical %Experimental %
Carbon (C) 58.17[Enter Result]
Hydrogen (H) 4.88[Enter Result]
Nitrogen (N) 25.45[Enter Result]

Conclusion

The analytical workflow detailed in this application note provides a robust framework for the comprehensive characterization of [(6-fluoro-1H-indazol-3-yl)methyl]amine. By integrating chromatographic separation (HPLC), mass-based identification (MS), detailed structural elucidation (NMR), and compositional verification (CHN analysis), researchers can establish a high-confidence profile of this critical synthetic intermediate. Adherence to these protocols ensures data integrity and supports the advancement of drug discovery and development programs.

References

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]'

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-indazol-6-amine. PubChem. Retrieved from [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-indazol-6-amine. PubChem. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • PubChem. (n.d.). [(6-fluoro-1h-indazol-3-yl)methyl]amine. Retrieved from [Link]

Sources

Method

Application Note: [(6-fluoro-1H-indazol-3-yl)methyl]amine in High-Throughput Screening

Abstract This application note details the utility, handling, and screening protocols for [(6-fluoro-1H-indazol-3-yl)methyl]amine (referred to herein as 6-F-Ind-NH2 ), a privileged building block in Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility, handling, and screening protocols for [(6-fluoro-1H-indazol-3-yl)methyl]amine (referred to herein as 6-F-Ind-NH2 ), a privileged building block in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).

While often categorized simply as a reagent, 6-F-Ind-NH2 represents a strategic scaffold for kinase and GPCR modulation. The indazole core mimics the purine ring of ATP, functioning as a potent "hinge binder," while the 6-fluorine substitution enhances metabolic stability and lipophilicity. This guide provides a validated workflow for incorporating this scaffold into DNA-Encoded Libraries (DEL) and executing TR-FRET kinase assays.

Scientific Rationale: The "Privileged" Scaffold

Structural Pharmacology

In medicinal chemistry, the indazole ring is a bioisostere of the indole and purine rings found in natural biological substrates (e.g., ATP, Serotonin).

  • Hinge Binding: The N1 and N2 nitrogens of the indazole core act as hydrogen bond donor/acceptors, allowing the molecule to anchor into the ATP-binding hinge region of kinases (e.g., VEGFR, AXL, FLT3) [1, 2].

  • The Fluorine Effect: Substitution at the 6-position is critical. It blocks metabolic labile sites (preventing oxidation by CYP450 isoforms) and modulates the pKa of the indazole protons, often improving potency compared to the non-fluorinated analog [3].

  • The Methylamine Linker: The primary amine serves as a versatile vector. In HTS libraries, this amine is typically derivatized (via amide coupling) to project diverse chemical matter into the kinase "solvent-exposed region" or "back pocket," conferring specificity to the inhibitor [4].

Physicochemical Profile (Lipinski & Veber)

6-F-Ind-NH2 is an ideal "Rule of 3" fragment for FBDD.

PropertyValueSignificance in HTS
Molecular Weight ~165.17 DaLeaves "growth room" for lead optimization (MW < 300).
cLogP ~1.2 - 1.5Optimal solubility for DMSO stocks; membrane permeable.
H-Bond Donors 2 (NH, NH2)Critical for hinge interaction.
H-Bond Acceptors 2Interacts with backbone residues (e.g., Glu, Leu).
TPSA ~52 ŲHigh likelihood of oral bioavailability.

Experimental Workflow

The following diagram outlines the critical path from raw material handling to hit validation.

HTS_Workflow cluster_0 Critical Control Point Raw Raw Material (6-F-Ind-NH2) QC QC & Storage (Anhydrous/Argon) Raw->QC Purity Check LibPrep Library Synthesis (Amide Coupling) QC->LibPrep Automated Dispensing Screen HTS Assay (TR-FRET / Kinase) LibPrep->Screen 10 mM DMSO Stock HitVal Hit Validation (IC50 & PAINS check) Screen->HitVal Z' > 0.5

Figure 1: Integrated workflow for utilizing 6-F-Ind-NH2 in drug discovery campaigns.

Protocol A: Library Synthesis (Automated Amide Coupling)

Objective: To generate a focused library of 96 or 384 derivatives using 6-F-Ind-NH2 as the constant amine building block against a diversity set of carboxylic acids.

Reagents
  • Scaffold: [(6-fluoro-1H-indazol-3-yl)methyl]amine (HCl salt preferred for stability).

  • Coupling Agent: HATU or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 6-F-Ind-NH2 in DMA to a concentration of 0.2 M.

    • Note: The free base is hygroscopic. If using the HCl salt, add 1.0 eq of DIPEA to the stock solution to neutralize.

  • Acid Dispensing:

    • Dispense 10 µL of diverse carboxylic acids (0.2 M in DMA) into a 384-well polypropylene synthesis plate.

  • Reaction Assembly:

    • Add 10 µL of 6-F-Ind-NH2 stock (1.0 eq) to each well.

    • Add 10 µL of HATU solution (0.2 M in DMA, 1.0 eq).

    • Add 5 µL of DIPEA (2.0 M in DMA, 5.0 eq).

  • Incubation:

    • Seal plate and shake at room temperature for 16 hours.

    • QC Check: Monitor one well via LC-MS to ensure >90% conversion.

  • Work-up (Solid Phase Extraction):

    • Use SCX-2 (Strong Cation Exchange) cartridges to remove unreacted acid and coupling byproducts.

    • Elute the product (which contains the indazole core) using 2M NH3 in MeOH.

  • Formatting:

    • Evaporate solvent and reconstitute in 100% DMSO to 10 mM for HTS storage.

Protocol B: HTS Kinase Assay (TR-FRET)

Objective: Screen the 6-F-Ind-NH2 library against a tyrosine kinase target (e.g., VEGFR2 or AXL) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanistic Principle

This assay relies on the competition between the library compound (Indazole derivative) and a fluorescent tracer for the ATP binding site.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Hit).

Assay Setup (384-well Low Volume)
ComponentConcentration (Final)Volume/Well
Kinase Buffer A 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35N/A
Test Compound 10 µM (1% DMSO)2.5 µL
Kinase/Antibody Mix 5 nM Kinase / 2 nM Eu-Ab5.0 µL
Tracer 100 nM Tracer 236 (Invitrogen)2.5 µL
Total Volume 10 µL
Procedure
  • Dispense Compounds: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of library compounds (10 mM stock) into the assay plate. Backfill with buffer to 2.5 µL.

  • Add Enzyme/Antibody: Dispense 5 µL of the Kinase/Eu-Antibody mixture.

    • Pre-incubation: Allow to sit for 15 minutes. This allows the indazole scaffold to engage the hinge region before the tracer competes.

  • Add Tracer: Dispense 2.5 µL of the Tracer solution.

  • Incubation: Shake for 30 seconds; incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Validation
  • Calculate Emission Ratio (ER):

    
    
    
  • Calculate % Inhibition:

    
    
    
    • ER_max: DMSO control (Tracer bound).

    • ER_min: Known inhibitor control (Tracer displaced).

  • Quality Control (Z-Prime): Ensure

    
     for the plate to be valid.
    
    
    
    

Mechanism of Action Visualization

Understanding why this scaffold works is crucial for interpreting SAR (Structure-Activity Relationship) data.

BindingMode Indazole Indazole Core (Scaffold) Hinge Kinase Hinge Region (Glu/Leu Backbone) Indazole->Hinge H-Bond (Donor/Acceptor) Fluorine 6-Fluoro Group (Metabolic Shield) Indazole->Fluorine C-F Bond Linker 3-Methylamine (Vector) Indazole->Linker C-C Bond Pocket Hydrophobic Pocket (Specificity Region) Linker->Pocket Derivatization Access

Figure 2: Schematic binding mode of the 6-fluoro-indazole scaffold within the kinase ATP pocket.

Troubleshooting & Expert Tips

  • Autofluorescence: Indazoles are generally fluorescently quiet, but check for interference if derivatized with highly conjugated aromatic acids.

  • Oxidation: Primary amines can oxidize to N-oxides or form carbamates with atmospheric CO2. Store the solid material under Argon at -20°C.

  • PAINS Check: While the indazole core is not a PAINS (Pan-Assay Interference Compound) motif, ensure that the partners coupled to the amine do not introduce catechols or rhodanines that cause false positives [5].

References

  • PubChem. 1H-indazol-3-amine | C7H7N3.[1] National Library of Medicine. Available at: [Link]

  • Ng, S.Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7] Available at: [Link]

  • Song, Z., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[1][2][3][5][6][8][9][10][11][12] Available at: [Link]

  • Baell, J.B. & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: High-Resolution Impurity Profiling and Quantitation of 6-Fluoro-1H-Indazole

Executive Summary This application note details a robust LC-MS/MS protocol for the analysis of 6-fluoro-1H-indazole (CAS: 348-25-4), a critical pharmacophore in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS protocol for the analysis of 6-fluoro-1H-indazole (CAS: 348-25-4), a critical pharmacophore in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets).[1]

While standard C18 chemistries are sufficient for simple purity checks, they often fail to resolve the 6-fluoro target from its synthetic regioisomers (4-, 5-, and 7-fluoro-1H-indazole) due to identical hydrophobicities.[1] This protocol introduces a Pentafluorophenyl (PFP) stationary phase workflow that leverages fluorine-fluorine and


-

interactions to achieve baseline resolution of these isomers.[1] Additionally, we address the challenge of annular tautomerism (1H vs. 2H) to prevent peak splitting.

Introduction & Chemical Context

The Challenge of Fluorinated Indazoles

6-Fluoro-1H-indazole is an amphoteric heterocyclic building block.[1] Its analysis is complicated by two primary factors:

  • Regioisomerism: The position of the fluorine atom significantly alters the electronic properties of the ring but has a negligible effect on the overall hydrophobicity, making C18 separation difficult.

  • Annular Tautomerism: Indazoles exist in a dynamic equilibrium between the 1H- and 2H- forms.[1] In solution, this proton shift is rapid. However, if the chromatographic timescale approaches the tautomeric relaxation time, peak broadening or splitting ("saddle peaks") occurs.

The Solution: Fluorine-Selective Chromatography

To resolve the 6-fluoro isomer from its byproducts, we utilize a PFP (fluorophenyl) phase.[1] Unlike alkyl phases (C18), PFP phases engage in multiple retention mechanisms:

  • Hydrophobicity: Carbon backbone interaction.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the column and the indazole system.
  • Dipole-Dipole & Charge Transfer: The highly electronegative fluorine atoms on the column interact specifically with the electron-deficient fluorinated ring of the analyte.[1]

Method Development Strategy

The following decision matrix illustrates the logic used to select the stationary phase based on sample complexity.

MethodStrategy Start Sample Composition Analysis Isomers Are Regioisomers (4-F, 5-F, 7-F) Suspected? Start->Isomers Simple Simple Purity Check Isomers->Simple No Complex Impurity Profiling / QA Isomers->Complex Yes C18 Use C18 Column (Hydrophobic Retention) Simple->C18 PFP Use PFP Column (Fluorine Selectivity + Pi-Pi Interaction) Complex->PFP MobilePhase Mobile Phase Selection: MeOH vs ACN C18->MobilePhase ACN Preferred PFP->MobilePhase MeOH Preferred (Enhances Pi-Pi)

Figure 1: Decision tree for column selection. PFP phases are critical when regioisomeric purity is required.

Experimental Protocol

Reagents and Standards
  • Target: 6-Fluoro-1H-indazole (MW 136.13).[1]

  • Solvents: LC-MS grade Methanol (MeOH) and Water.[1]

  • Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.0).

    • Note: Acidic pH is required to protonate the N2 nitrogen ([M+H]+ formation) and stabilize the 1H-tautomer dominance.

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of 6-fluoro-1H-indazole in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:MeOH (1 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

LC Conditions (Isomer Resolving Method)

This method uses Methanol rather than Acetonitrile. Methanol is a protic solvent that facilitates stronger


-

interactions between the PFP ligand and the analyte, enhancing isomer selectivity.[1]
ParameterSetting
Column Raptor FluoroPhenyl or Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm or 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temp 40°C (Critical to collapse tautomers into single peak)
Injection Vol 2 - 5 µL

Gradient Table:

Time (min) % B Description
0.00 10 Initial equilibration
1.00 10 Isocratic hold to focus analytes
8.00 90 Linear ramp for separation
10.00 90 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End of Run |

MS/MS Conditions (Quantitation)

Ionization is performed in Positive Electrospray (ESI+) . The indazole ring protonates readily at the N2 position.

ParameterSetting
Ion Source ESI Positive
Spray Voltage 3500 V
Sheath Gas 35 arb units
Aux Gas 10 arb units
Capillary Temp 300°C

MRM Transitions: The fragmentation of indazoles typically involves the loss of HCN (27 Da) from the pyrazole ring.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
6-Fluoro-1H-indazole 137.1 110.1 25Quantifier (Loss of HCN)
137.183.040Qualifier (Ring cleavage)
137.1117.115Qualifier (Loss of HF - Rare)

Mechanistic Insight: MS Fragmentation Pathway

Understanding the fragmentation is vital for confirming identity against interferences. The primary pathway involves the cleavage of the pyrazole ring.

Fragmentation Parent Precursor [M+H]+ m/z 137.05 Intermediate Ring Opening Parent->Intermediate CID Energy Fragment1 Product Ion [M+H - HCN]+ m/z 110.04 Intermediate->Fragment1 Neutral Neutral Loss HCN (27 Da) Intermediate->Neutral

Figure 2: Proposed ESI+ fragmentation pathway for 6-fluoro-1H-indazole involving the characteristic loss of Hydrogen Cyanide (HCN).

Results & Troubleshooting

Expected Selectivity

On a C18 column, 5-fluoro and 6-fluoro isomers often co-elute.[1] On the specified PFP method , the elution order is typically:

  • 4-Fluoro (Least retained due to steric shielding of the N-H).

  • 6-Fluoro (Target).

  • 5-Fluoro (Most retained).[1] Note: Relative retention times can shift based on the specific PFP ligand density and MeOH concentration.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting / Tailing Tautomer separationIncrease Column Temp to 45-50°C to speed up interconversion kinetics. Ensure pH is acidic (< 3.5).
Low Sensitivity Ion suppressionSwitch from MeOH to ACN (if resolution allows) or check for co-eluting matrix components.
Retention Time Drift Column equilibrationPFP columns require longer equilibration than C18. Allow 20 column volumes before starting run.

References

  • PubChem. Compound Summary: 6-Fluoro-1H-indazole (CID 10928).[1] National Library of Medicine. Available at: [Link]

  • Claramunt, R. M., et al. (2011). The Indazole Tautomerism.[2][3][4] Journal of Organic Chemistry. (Discusses the thermodynamics of 1H vs 2H tautomers).

  • Restek Corporation. Application Note: Separating Halogenated Isomers with Raptor FluoroPhenyl. (Validating the use of PFP phases for fluorinated aromatics). Available at: [Link]

Sources

Method

Application Note: Structural Determination of Indazole-Protein Complexes

Executive Summary & Scientific Rationale The indazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib) and l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib) and ligands for GPCRs and nuclear receptors.[1] Its structural similarity to the purine ring of ATP allows it to form critical hydrogen bonds within the hinge region of kinases.

However, indazoles present unique crystallographic challenges:

  • Hydrophobicity: High lipophilicity often leads to ligand precipitation in aqueous crystallization drops before binding occurs.[1]

  • Tautomeric Ambiguity: Indazoles exist in dynamic equilibrium between 1H- and 2H-tautomers.[1] Incorrectly modeling this tautomer in the electron density is a frequent cause of refinement failure and erroneous Structure-Activity Relationship (SAR) data.

  • Stacking Interactions: The planar aromatic system is prone to

    
    -
    
    
    
    stacking, which can induce non-specific binding or disrupt the crystal lattice during soaking.

This guide provides a validated workflow to overcome these barriers, ensuring high-resolution structural data.

Phase I: Pre-Crystallization Analytics (The "Go/No-Go" Gate)

Before attempting crystallization, you must validate ligand solubility and binding competency.[1][2] Indazoles frequently precipitate at the concentrations required for soaking (1–10 mM).

Protocol A: Solubility & Binding Validation via Thermal Shift (TSA)

Objective: Determine the maximum soluble concentration and confirm protein stabilization.

Materials:

  • Protein stock (>95% purity, ~1 mg/mL for TSA).[1]

  • Ligand stock (50 mM or 100 mM in 100% DMSO).[1]

  • SYPRO Orange dye (5000x stock).[1]

  • qPCR machine.[1]

Step-by-Step:

  • Solubility Test (Visual): Dilute ligand stock into the crystallization buffer to a final concentration of 1 mM.

    • Pass: Solution remains clear.

    • Fail: Visible precipitate or "oiling out."[1] Action: Add additives (e.g., 5% betaine or 5% NDSB-201) to the buffer or lower ligand concentration.[1]

  • TSA Setup: Prepare a 20 µL reaction mix:

    • Protein: 0.1 mg/mL final.[1]

    • Ligand: 50 µM (ensure <1% DMSO final).[1]

    • Dye: 5x final concentration.[1]

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     (
    
    
    
    ).[1]
    • Success Criteria:

      
      C indicates specific binding.[1] If 
      
      
      
      , the ligand may be destabilizing the protein or causing aggregation (common with hydrophobic indazoles).

Phase II: Crystallization Strategy

The choice between soaking and co-crystallization for indazoles is dictated by the ligand's physicochemical properties.

Strategic Decision Matrix

The following diagram illustrates the decision logic for selecting the optimal crystallization route.

CrystallizationStrategy Start Start: Validated Hit (TSA+) CheckSol Check Aqueous Solubility (at 5mM) Start->CheckSol HighSol Soluble (>2mM) CheckSol->HighSol LowSol Insoluble/Precipitates CheckSol->LowSol SoakRoute Route A: Crystal Soaking HighSol->SoakRoute CoCrystRoute Route B: Co-Crystallization LowSol->CoCrystRoute SoakCheck Crystal Integrity Check SoakRoute->SoakCheck MicroSeed Matrix Microseeding CoCrystRoute->MicroSeed Optimize Nucleation Crack Crystals Crack/Dissolve SoakCheck->Crack Lattice Disruption Stable Crystals Stable SoakCheck->Stable No Damage Crack->CoCrystRoute If Rescue Fails CrossLink Glutaraldehyde Cross-linking Crack->CrossLink Attempt Rescue Collect Data Collection Stable->Collect CrossLink->SoakCheck MicroSeed->Collect

Figure 1: Decision matrix for crystallizing indazole-protein complexes. Route selection depends on ligand solubility and crystal lattice stability.

Protocol B: "Pulse Soaking" for Hydrophobic Indazoles

Standard soaking often fails for lipophilic indazoles because high DMSO concentrations dissolve the crystals. Use this modified "Pulse" protocol.

  • Harvest: Transfer apo crystals into a fresh drop of mother liquor (no ligand).

  • Pulse 1 (Low Conc): Move crystal to a drop containing 0.5 mM ligand (2% DMSO) for 1 hour. This initiates binding without shocking the lattice.

  • Pulse 2 (High Conc): Move crystal to a drop containing 2.0 mM ligand (5% DMSO) for 2–4 hours.

  • Cryo-protection: Transfer quickly (<30 seconds) to a cryo-solution containing the ligand at 2.0 mM.

    • Note: Do not leave in cryo-protectant long; hydrophobic ligands may partition out of the protein and into the cryo-agent (e.g., glycerol).

Protocol C: Co-Crystallization with Microseeding

If soaking fractures the crystals (common with indazoles that induce hinge-movement), co-crystallization is mandatory.[1]

  • Complex Formation: Mix Protein + Ligand (1:3 molar ratio).[1][3] Incubate on ice for 30 mins.

  • Seed Stock Generation: Take "hit" crystals (even poor quality ones), crush them with a Seed Bead kit, and create a serial dilution series (

    
     to 
    
    
    
    ).
  • Matrix Seeding: Set up a new screen.[1] In the sitting drop:

    • 150 nL Protein-Ligand Complex[1]

    • 100 nL Reservoir Solution

    • 50 nL Seed Stock (try

      
       and 
      
      
      
      )
    • Rationale: Seeding bypasses the nucleation energy barrier, which is often raised by the presence of DMSO/ligand.

Phase III: Refinement & The Tautomer Trap

This is the most critical scientific aspect. Indazoles can bind as 1H-indazole or 2H-indazole .[1][4] The protein environment selects the tautomer.

  • 1H-indazole: Nitrogen at position 1 is protonated (Donor); N2 is an Acceptor.[1]

  • 2H-indazole: Nitrogen at position 2 is protonated (Donor); N1 is an Acceptor.[1]

Refinement Rule: You cannot rely solely on energy minimization.[1] You must inspect the H-bond partners in the protein.

Workflow: Tautomer Assignment
  • Initial Refinement: Refine the ligand as a flat aromatic system without defining the H-atom positions initially.

  • Inspect Difference Map (

    
    ):  Look for positive density peaks near N1 or N2.
    
  • H-Bond Analysis:

    • Identify the protein residue facing the indazole nitrogens (usually the Hinge region in kinases, e.g., Glu, Met, or Leu backbone).[1]

    • If the protein presents a backbone NH (Donor) , the facing indazole nitrogen must be an Acceptor (unprotonated).

    • If the protein presents a backbone Carbonyl (Acceptor) , the facing indazole nitrogen must be a Donor (protonated).

Tautomer Logic Diagram

TautomerLogic Input Electron Density (Indazole N1/N2) Interaction Check Protein Partner (Hinge Region) Input->Interaction PartnerDonor Protein is Donor (Backbone NH) Interaction->PartnerDonor Facing N2 PartnerAcceptor Protein is Acceptor (Backbone C=O) Interaction->PartnerAcceptor Facing N2 Assign1H Assign 1H-Indazole (N1-H) PartnerDonor->Assign1H N2 must be Acceptor Assign2H Assign 2H-Indazole (N2-H) PartnerAcceptor->Assign2H N2 must be Donor

Figure 2: Logic flow for assigning 1H vs 2H indazole tautomers based on protein environment.

Data Summary Tables

Table 1: Troubleshooting Common Indazole Crystallography Issues

IssueSymptomRoot CauseCorrective Action
Precipitation Dark/cloudy drops immediately upon mixing.[1]Hydrophobicity of indazole core.[1]Use "Pulse Soaking" (Protocol B) or add 10% cyclodextrin to solubilize.[1]
Cracking Crystals shatter after ligand addition.[1]Lattice stress or DMSO shock.[1]Cross-link with Glutaraldehyde vapor for 15 mins before soaking.[1]
Empty Density Good diffraction but no ligand density.[1]Low occupancy / solubility.[1][2]Switch to Co-crystallization; increase ligand concentration to limit of solubility.
Bad Geometry Red/Green blobs on ligand nitrogens in refinement.Wrong tautomer assignment.Flip the tautomer (1H

2H) and re-refine. Check H-bond donors.[1]

References

  • Vertex Pharmaceuticals. (2023).[1] Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH.[1] Link

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Link[1]

  • ResearchGate. (2021).[1] The two tautomers of indazole: 1H-indazole vs 2H-indazole in drug design. Link

  • Hampton Research. Soaking vs. Co-crystallization: A Practical Guide. Link

  • PDB Analysis. Crystal structure of CDK2 with Indazole Inhibitors. Protein Data Bank.[1] Link

Sources

Application

Application Note: In Vivo Experimental Design for Indazole-Based Compounds

Introduction: The Indazole Advantage The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for the indole ring found in tryptophan and purine bases. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Advantage

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for the indole ring found in tryptophan and purine bases. Its planar, bicyclic nature allows it to mimic ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors .

Prominent FDA-approved drugs containing the indazole core or fused systems include Axitinib (VEGFR inhibitor), Entrectinib (NTRK/ROS1/ALK inhibitor), and Pazopanib . However, the same physicochemical properties that drive potency—aromaticity, planarity, and lipophilicity—create significant hurdles in in vivo translation, specifically regarding solubility and metabolic stability .

This guide moves beyond standard protocols to address the specific "translational gap" for indazole-based candidates: converting high in vitro potency (IC₅₀ < 10 nM) into robust in vivo efficacy.

Phase I: Formulation & Vehicle Selection

The Challenge: Indazoles often exhibit high LogP (>3.5) and "brick dust" crystal lattices, leading to poor aqueous solubility. Standard saline/DMSO mixtures often result in precipitation in the peritoneal cavity or GI tract, causing erratic PK data.

Protocol A: Vehicle Decision Tree for Indazoles

Do not default to 100% DMSO. Use this logic flow to determine the optimal vehicle based on the compound's physicochemical profile.

FormulationLogic Start Indazole Candidate (Solid Formulation) SolubilityCheck Aqueous Solubility (PBS pH 7.4) Start->SolubilityCheck HighSol > 1 mg/mL SolubilityCheck->HighSol LowSol < 1 mg/mL SolubilityCheck->LowSol SimpleVehicle Saline or PBS (Sterile Filtered) HighSol->SimpleVehicle LogPCheck Check LogP / LogD LowSol->LogPCheck ComplexStrategy Requires Co-Solvent or Complexation LogPCheck->ComplexStrategy High LogP RouteCheck Route of Admin? ComplexStrategy->RouteCheck IV_Route Intravenous (IV) RouteCheck->IV_Route PO_Route Oral (PO) RouteCheck->PO_Route IV_Sol 10% DMSO + 40% PEG400 + 50% Water IV_Route->IV_Sol PO_Susp 0.5% CMC + 1% Tween 80 (Suspension) PO_Route->PO_Susp Suspension (High Dose) PO_Sol 10-20% HP-beta-CD (Solution) PO_Route->PO_Sol Solution (Low Dose)

Figure 1: Decision logic for formulating lipophilic indazole compounds. High LogP values necessitate surfactants (Tween 80) or complexing agents (Cyclodextrins) to prevent precipitation.

Recommended Vehicle Formulations
Administration RouteVehicle CompositionNotes
Oral (PO) - Suspension 0.5% Carboxymethylcellulose (CMC) + 1% Tween 80 Gold Standard for Indazoles. Used for Axitinib/Pazopanib. Maintains homogeneity for high doses (up to 100 mg/kg).
Oral (PO) - Solution 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pH 4.0 buffer Best for bioavailability studies. Acidic pH aids protonation of indazole nitrogen.
Intravenous (IV) 5% DMSO / 40% PEG400 / 55% Saline strictly for low volume (<5 mL/kg). Inject slowly to avoid hemolysis.
Intraperitoneal (IP) 10% DMSO / 10% Cremophor EL / 80% PBS Use cautiously; Cremophor can induce histamine release in mice.

Phase II: Pharmacokinetics (PK) & ADME

Before efficacy, you must establish the Maximum Tolerated Dose (MTD) and Area Under the Curve (AUC) . Indazoles are susceptible to rapid metabolism by CYP3A4.

Protocol B: Rapid PK Screen (Cassette Dosing)

Objective: Determine half-life (


) and oral bioavailability (

) using minimal animals.
  • Animals: Male CD-1 or BALB/c mice (n=3 per timepoint).

  • Preparation: Fast animals for 4 hours pre-dose (water ad libitum).

  • Dosing:

    • IV Group: 1 mg/kg (dissolved in PEG400/Water). Tail vein injection.

    • PO Group: 10 mg/kg (suspended in 0.5% CMC). Oral gavage.

  • Sampling: Collect blood (20

    
    L) via saphenous vein or tail nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
    
  • Analysis: LC-MS/MS.

    • Critical Check: Look for the "double peak" phenomenon in the PO curve, which indicates enterohepatic recirculation—common with indazoles.

Phase III: Efficacy - Oncology Xenograft Models

Most indazole drugs (e.g., Axitinib, Entrectinib) target receptor tyrosine kinases (RTKs) involved in angiogenesis (VEGFR) or proliferation (NTRK/ALK).

Mechanism of Action (MOA) Visualization

Understanding the pathway is essential for selecting the correct biomarkers (e.g., p-ERK, p-AKT).

MOA_Pathway Indazole Indazole Inhibitor (e.g., Axitinib/Entrectinib) RTK RTK (VEGFR / NTRK) ATP Pocket Indazole->RTK Competitive Binding Phos Autophosphorylation RTK->Phos Inhibits ATP ATP ATP->RTK Blocked RAS RAS Phos->RAS PI3K PI3K Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Outcome1 Angiogenesis Blocked (CD31 Reduction) ERK->Outcome1 Outcome2 Apoptosis / Stasis (Ki67 Reduction) ERK->Outcome2 AKT AKT PI3K->AKT AKT->Outcome2

Figure 2: Mechanism of Action. Indazoles competitively bind the ATP pocket of RTKs, halting downstream MAPK (RAS/RAF) and PI3K signaling, leading to reduced proliferation and angiogenesis.

Protocol C: Subcutaneous Xenograft Study

Model: Human Renal Cell Carcinoma (786-O) or TRK-fusion Colorectal (KM12).

  • Cell Preparation:

    • Harvest cells in exponential growth phase.

    • Resuspend in 50% PBS / 50% Matrigel (basement membrane matrix is crucial for vascularization).

    • Concentration:

      
       cells per 100 
      
      
      
      L injection.
  • Implantation:

    • Inject 100

      
      L subcutaneously into the right flank of athymic nude mice (Nu/Nu) or SCID mice.
      
  • Randomization:

    • Wait until tumors reach 100–150 mm³ (approx. 10-14 days).

    • Randomize mice (n=8-10/group) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Vehicle Control: 0.5% CMC + 1% Tween 80 (PO, BID).

    • Low Dose: 10 mg/kg (PO, BID).

    • High Dose: 30–60 mg/kg (PO, BID).

    • Note: Indazoles often have short half-lives in mice; BID (twice daily) dosing is usually required for sustained target coverage.

  • Monitoring:

    • Measure tumor volume (

      
      ) 3x weekly using calipers.
      
    • Formula:

      
      .
      
    • Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

  • Endpoint Analysis:

    • Harvest tumors 2-4 hours after the final dose.

    • Pharmacodynamics: Homogenize half the tumor for Western Blot (p-VEGFR, p-ERK).

    • Histology: Fix half in 10% formalin. Stain for CD31 (microvessel density) and Ki67 (proliferation).[1]

References

  • Vertex Pharmaceuticals/Pfizer. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC).

  • RSC Medicinal Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[2] Royal Society of Chemistry.

  • Pfizer Inc. (2009). Axitinib (AG-013736), an Oral Specific VEGFR TKI, Shows Potential Therapeutic Utility Against Cholangiocarcinoma. Japanese Journal of Clinical Oncology.

  • Ignyta/Roche. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors.[3][4][5] Annals of Oncology / PMC.

  • AACR. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[3][4][6] Molecular Cancer Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Suzuki Coupling Optimization

Topic: Improving Yield of Suzuki Coupling for Indazole Derivatives Ticket ID: INDZ-SUZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Indazole Chemistry Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of Suzuki Coupling for Indazole Derivatives Ticket ID: INDZ-SUZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Indazole Chemistry Support Center. Indazoles are notoriously difficult substrates for palladium-catalyzed cross-couplings due to two primary failure modes: catalyst poisoning (via the N-coordination of the pyrazole ring) and protodeboronation (instability of heteroaryl boronic acids). This guide moves beyond standard textbook conditions, offering field-tested protocols to resolve stalled reactions, low yields, and regio-scrambling.

Module 1: The Diagnostic Triage (Start Here)

Before altering your entire synthesis, identify your specific failure mode using the diagnostic logic below.

Visual: Troubleshooting Logic Flow

Caption: Decision tree for diagnosing Suzuki coupling failures specific to indazole substrates.

IndazoleTroubleshooting Start Reaction Outcome? NoProd 0% Conversion (Starting Material Recovers) Start->NoProd LowYield Low Yield / Stalled (<40% Conversion) Start->LowYield Deboron Product is Indazole-H (Dehalogenation/Deboronation) Start->Deboron Poison Issue: Catalyst Poisoning (N-coordination) NoProd->Poison Unprotected N-H? OxAdd Issue: Failed Oxidative Addition NoProd->OxAdd Protected/N-Alkyl? Stability Issue: Catalyst Death (Pd Black formation) LowYield->Stability Solubility Issue: Poor Solubility LowYield->Solubility Proto Issue: Protodeboronation (Boronic Acid Instability) Deboron->Proto Sol_Buchwald Solution: Switch to Buchwald G3/G4 Precatalysts Poison->Sol_Buchwald Sol_Base Solution: Increase Temp or Stronger Base (Cs2CO3) OxAdd->Sol_Base Stability->Sol_Buchwald Sol_MIDA Solution: Use MIDA Boronates or Anhydrous Conditions Proto->Sol_MIDA

Module 2: Deep Dive Troubleshooting

Issue A: The "N-H Poison" Effect (Unprotected Indazoles)

Symptom: Reaction stays clear (no Pd black) but zero product forms, or reaction stalls at 20% conversion. The Science: The free N-H of the indazole (pKa ~14) allows the pyridine-like nitrogen (N2) to bind tightly to the Palladium center. This creates a stable "resting state" complex that prevents the oxidative addition step. Standard ligands (PPh3, dppf) cannot sterically displace the indazole.

Mechanism Visualization: Caption: Competitive inhibition by indazole nitrogen vs. steric protection by bulky ligands.

PoisonMechanism Pd Pd(0) Active Species Poisoned DEAD CATALYST (Pd-N Coordination) Pd->Poisoned + Indazole (High Affinity) Active ACTIVE CATALYST (Steric Repulsion of N) Pd->Active + Bulky Ligand Indazole Unprotected Indazole (N-donor) Ligand Standard Ligand (PPh3) Ligand->Poisoned Cannot prevent N-binding BulkyLigand Bulky Ligand (XPhos/SPhos) BulkyLigand->Active Blocks N-approach Active->Poisoned X

Corrective Action:

  • The Precatalyst Switch: Abandon Pd(PPh3)4 or Pd(dppf)Cl2. Switch to Buchwald G3 or G4 Precatalysts containing bulky biarylphosphine ligands (XPhos, SPhos, or RuPhos). The sheer bulk of these ligands prevents the indazole nitrogen from coordinating to the Pd center [1].

  • The "Base-First" Protocol: Use 2.5 equivalents of base (e.g., KOtBu or LiHMDS) to fully deprotonate the indazole N-H before adding the catalyst. The resulting indazolyl anion is less likely to poison the catalyst if the ligand is sufficiently bulky.

Issue B: Protodeboronation (The Disappearing Boronic Acid)

Symptom: You recover the halo-indazole starting material, but the boronic acid partner has vanished (converted to Ar-H). The Science: 2-Heteroaryl boronic acids (and indazole boronic acids) are prone to hydrolytic cleavage of the C-B bond. This is accelerated by high pH and aqueous media, proceeding via a zwitterionic intermediate [2].

Corrective Action:

  • MIDA Boronates: Replace the boronic acid with a MIDA boronate . These slowly release the active boronic acid species, keeping the concentration low enough to couple but not high enough to aggregate and decompose [3].

  • Anhydrous Conditions: Switch to Pd(OAc)2 / SPhos in anhydrous n-Butanol or Dioxane using K3PO4 (anhydrous). Water is the enemy here.

Module 3: Optimized Protocols (SOPs)

Select the protocol matching your substrate class.

Protocol A: The "Gold Standard" (Protected or N-Alkyl Indazoles)

Best for: 1-Methyl-3-bromoindazole or N-THP protected substrates.

ComponentRecommendationWhy?
Catalyst XPhos Pd G3 (1-3 mol%)Fast activation; XPhos is excellent for heteroaryl chlorides/bromides.
Solvent THF:Water (10:1) or Toluene:Water (4:1) Biphasic systems often solubilize inorganic bases better.
Base K3PO4 (2.0 equiv) Milder than carbonates; reduces side reactions.
Temp 60-80°C Moderate heat is sufficient for G3 catalysts.
Protocol B: The "Difficult Case" (Unprotected N-H Indazoles)

Best for: 3-bromo-1H-indazole (Free N-H). Reference Grounding: Adapted from microwave studies on free indazoles [4].

  • Vessel: Microwave vial (sealed).

  • Solvent: 1,4-Dioxane / Ethanol / Water (1:1:1 ratio). Note: High polarity helps solubilize the free indazole.

  • Base: Cs2CO3 (3.0 equiv). Cesium effect helps with solubility and deprotonation.

  • Catalyst: Pd(PPh3)4 (5 mol%) ONLY IF running at high temp, OR SPhos Pd G3 (2 mol%).

  • Conditions: Microwave irradiation at 140°C for 30-60 minutes.

    • Why Microwave? Rapid heating outcompetes the slow catalyst poisoning kinetics.

Module 4: Frequently Asked Questions (FAQs)

Q1: Should I use 3-iodo or 3-bromoindazole?

  • Answer: While 3-iodoindazole undergoes oxidative addition faster, it is prone to dehalogenation (iodine exchange) if the reaction stalls. Start with 3-bromoindazole using a high-activity catalyst (XPhos/RuPhos). Use the iodo-derivative only if the bromo fails to react at all [5].

Q2: My reaction turns black immediately. What does this mean?

  • Answer: "Pd Black" precipitation indicates ligand dissociation and catalyst death. This usually happens because the ligand is not electron-rich enough or the temperature is too high for the catalyst stability.

    • Fix: Switch to a G3 Precatalyst (which is stable until activation) and ensure your solvent is thoroughly degassed (oxygen accelerates decomposition).

Q3: Can I couple at the C3 position if N1 is unprotected?

  • Answer: Yes, but it is risky. The N1 proton is acidic. Under basic coupling conditions, you generate the N1-anion. If your electrophile is an alkyl halide, you will get N-alkylation side products. If it is an aryl boronic acid, you generally get the desired C3 coupling, provided you use the Protocol B (Microwave/Cs2CO3) described above.

Q4: How do I remove the Palladium residues from the indazole product?

  • Answer: Indazoles love to bind metals. Standard silica columns often fail to remove all Pd.

    • Fix: Treat the crude organic phase with a metal scavenger like SiliaMetS® Thiol or wash with aqueous N-Acetylcysteine before chromatography.

References

  • Sigma-Aldrich. (2024). G3 and G4 Buchwald Precatalysts: Selection Guide and Activation Mechanisms.Link

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[1][2] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling. Journal of the American Chemical Society.[1][2] Link

  • López-Alvarado, P., et al. (2014).[3] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[4] ResearchGate / Arkivoc. Link

  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.Link

Sources

Optimization

Technical Support Center: N-Substituted-2H-Indazole Synthesis

Ticket Subject: Troubleshooting Regioselectivity and Yield in 2H-Indazole Synthesis Assigned Specialist: Senior Application Scientist Status: Open Introduction: The "Holy Grail" of Indazole Chemistry Welcome to the Indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Regioselectivity and Yield in 2H-Indazole Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Holy Grail" of Indazole Chemistry

Welcome to the Indazole Synthesis Support Center. If you are reading this, you are likely facing the classic "Tautomer Battle." Indazoles possess two nitrogen atoms:


 (pyrrole-like) and 

(pyridine-like).
  • The Problem:

    
    -alkylation is thermodynamically favored by approximately 3–6 kcal/mol due to the aromatic stability of the benzene ring fusion.
    
  • The Goal: Accessing the

    
    -isomer (2H-indazole), which is often the pharmacophore of interest (e.g., Pazopanib), requires overcoming this thermodynamic sink.
    

This guide provides field-proven protocols to force kinetic control (


) over thermodynamic control (

).

Module 1: Direct Alkylation Strategies

User Issue: "I am alkylating 1H-indazole with an alkyl halide and base, but I keep getting the N1 product or an inseparable mixture."

Root Cause Analysis

Standard conditions (NaH/DMF or


/Acetone) favor the thermodynamic 

product. The

nitrogen is more nucleophilic, but the reaction is often reversible or equilibrates to the stable

form under basic conditions.
Solution: The Acid-Catalyzed Trichloroacetimidate Protocol

In 2022, Pfizer chemists developed a breakthrough method using alkyl trichloroacetimidates.[1][2] This method operates under acidic conditions, protonating the imidate to create a highly reactive carbocation-like species that is intercepted by the more nucleophilic


 nitrogen.[3]
Protocol (Clemens et al., 2022) [1][2][3]
  • Reagents: 1H-Indazole substrate, Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv).

  • Catalyst: TfOH (Triflic acid, 10–20 mol%) OR Cu(OTf)

    
     (10 mol%).
    
  • Solvent: Toluene or DCM (anhydrous).

  • Temperature: 0 °C to RT.

Step-by-Step Workflow:

  • Dissolve 1H-indazole and alkyl trichloroacetimidate in anhydrous toluene.

  • Cool to 0 °C.

  • Add TfOH dropwise.

  • Monitor by LCMS.[4] The reaction is typically fast (< 2 hours).

  • Quench with saturated

    
    .
    
ParameterStandard Alkylation (Avoid for N2)Pfizer Protocol (Recommended for N2)
Reagents Alkyl Halide + Base (NaH/K2CO3)Trichloroacetimidate + Acid (TfOH)
Mechanism

(Thermodynamic Control)

-like (Kinetic Control)
Selectivity (

:

)
Typically 1:4 to 1:1> 20:1
Key Risk Over-alkylation (quaternary salts)Moisture sensitivity of imidate

Pro Tip: If your substrate has acid-sensitive groups, use the Chan-Lam coupling (Cu(OAc)


, boronic acid) as an alternative, though yields are often lower (40–60%).

Module 2: De Novo Synthesis (The "Nuclear Option")

User Issue: "Direct functionalization is failing. I need a guaranteed route to the 2H-indazole core."

When functionalization of the pre-formed ring fails, you must build the ring with the substituent already in place.

Method A: The Davis-Beirut Reaction

This is the most robust method for generating 2H-indazoles from o-nitrobenzylamines. It tolerates a wide range of functional groups.[1][2][5][6]

  • Mechanism: Base-catalyzed intramolecular cyclization via a nitroso imine intermediate.[7]

  • Reagents: o-nitrobenzylamine derivative, KOH (10 equiv), MeOH/H2O (9:1).

  • Conditions: 60–80 °C, 2–16 hours.

Method B: Cadogan-Type Reductive Cyclization

Ideal for


-aryl indazoles.
  • Reagents: o-nitrobenzaldehyde + Aniline (condense to imine first) +

    
     or 
    
    
    
    .
  • Conditions: Reflux in toluene or 1,2-dichlorobenzene.

Visualizing the Workflow (Decision Tree)

IndazoleSynthesis Start START: Target Molecule IsRingFormed Is the Indazole ring already formed? Start->IsRingFormed DirectAlk Direct Alkylation Route IsRingFormed->DirectAlk Yes DeNovo De Novo Synthesis Route IsRingFormed->DeNovo No AcidSens Acid Sensitive? DirectAlk->AcidSens SubstType Substituent Type? DeNovo->SubstType Pfizer Pfizer Protocol (Trichloroacetimidate + TfOH) AcidSens->Pfizer No (High Selectivity) ChanLam Chan-Lam Coupling (Cu(OAc)2 + Boronic Acid) AcidSens->ChanLam Yes (Moderate Yield) DavisBeirut Davis-Beirut Reaction (o-nitrobenzylamine + KOH) SubstType->DavisBeirut Alkyl/Benzyl Cadogan Cadogan Cyclization (o-nitroimine + PBu3) SubstType->Cadogan Aryl

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints.

Module 3: Characterization & Troubleshooting

User Issue: "I have a product, but I can't tell if it's the N1 or N2 isomer. The spots on TLC are very close."

The "Golden Standard": NOE Spectroscopy

Do not rely solely on chemical shift heuristics, as they vary by solvent. You must run a 1D-NOESY or 2D-NOESY experiment.

Feature

-Substituted

-Substituted
Key NOE Correlation Alkyl protons

C7-H
Alkyl protons

C3-H
C3-H Chemical Shift Typically Upfield (e.g., ~8.0 ppm)Typically Downfield (e.g., ~8.5 ppm)*
13C NMR (C3) ~134 ppm~123 ppm
Crystallinity Often oils/low meltingOften higher melting solids (more symmetric)

*Note: Chemical shift values are solvent-dependent (DMSO-d6 vs CDCl3). NOE is the only definitive proof.

Mechanism of Davis-Beirut Cyclization

Understanding the mechanism helps troubleshoot why the reaction might stall (usually insufficient base or water content).

DavisBeirut Step1 o-Nitrobenzylamine Step2 Nitroso Imine (Intermediate) Step1->Step2 Base (KOH) - H2O Step3 N-N Bond Formation (Cyclization) Step2->Step3 Electrocyclic Step4 2H-Indazole (Product) Step3->Step4 - H2O

Caption: The Davis-Beirut cascade. The formation of the nitroso imine is the rate-determining step.

FAQ: Frequently Asked Questions

Q: Can I convert an N1-isomer to an N2-isomer? A: Generally, no. The


 isomer is the thermodynamic sink. You cannot rearrange it thermally. You must restart synthesis using a directing group or a de novo method.

Q: Why does my Chan-Lam coupling stall at 50% conversion? A: Copper poisoning. Indazoles are excellent ligands for copper. Try increasing the catalyst loading to 20 mol% or adding a bidentate ligand like phenanthroline to outcompete the substrate.

Q: My Davis-Beirut reaction is black and tarry. A: This is common if the concentration is too high. Dilute the reaction (0.05 M to 0.1 M). Also, ensure you are using methanol/water mixtures; pure alcohol often leads to slower rates and more decomposition.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1][2][3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1][2]

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[8] Davis-Beirut Reaction: A Novel Synthesis of 2H-Indazoles. Journal of Organic Chemistry, 70(3), 1060-1062.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[6] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(12), 3114-3117.

  • Gaunersdorfer, M., & Buchwald, S. L. (2011). Regioselective N-Arylation of Indazoles. Angewandte Chemie International Edition.

Sources

Troubleshooting

Overcoming resistance to indazole-based FLT3 inhibitors.

Introduction: The Indazole Challenge Indazole-based FLT3 inhibitors (e.g., Linifanib/ABT-869 and related medicinal chemistry scaffolds) typically function as Type II inhibitors . They stabilize the inactive "DFG-out" con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Challenge

Indazole-based FLT3 inhibitors (e.g., Linifanib/ABT-869 and related medicinal chemistry scaffolds) typically function as Type II inhibitors . They stabilize the inactive "DFG-out" conformation of the kinase activation loop. While highly potent against the FLT3-ITD driver mutation, this specific binding mode creates a predictable and distinct resistance profile compared to Type I inhibitors (like Gilteritinib or Crenolanib).

This technical support guide addresses the two primary failure modes encountered in preclinical development:

  • On-Target Resistance: Structural changes in the ATP-binding pocket (e.g., D835 mutations) that sterically hinder Type II indazole binding.

  • Off-Target/Bypass Resistance: Activation of parallel survival pathways (RAS/MAPK, AXL) that render FLT3 inhibition irrelevant.

Diagnostic Module: Characterizing the Resistance Profile

Before modifying your therapeutic strategy, you must diagnose the mechanism of resistance in your cell line or patient-derived xenograft (PDX).

Q: My FLT3-ITD+ cell line (e.g., MV4-11) has developed resistance to Linifanib. How do I distinguish between on-target mutation and bypass signaling?

A: Perform a "Phospho-Flow" or Western Blot signaling audit combined with Sanger sequencing.

Step-by-Step Diagnostic Protocol:

  • Treat resistant cells with the indazole inhibitor at 10x the parental IC50 for 2 hours.

  • Lyse and immunoblot for:

    • p-FLT3 (Tyr591/Tyr842): Direct target engagement.

    • p-STAT5 (Tyr694): Canonical downstream effector.

    • p-ERK1/2 (Thr202/Tyr204): MAPK pathway (common bypass).

  • Interpret Results:

    • Scenario A (On-Target Resistance): p-FLT3 and p-STAT5 remain high . This implies the drug can no longer bind FLT3. Action: Sequence the Kinase Domain (exons 17-20) for D835Y/V or F691L mutations.

    • Scenario B (Bypass Resistance): p-FLT3 is low (drug is working), but p-ERK or p-AKT remains high . This implies FLT3 is inhibited, but the cell is surviving via RAS, AXL, or FLT3-ligand (FL) loops.

Q: I suspect the "Gatekeeper" F691L mutation. Why does this specifically affect my indazole compound?

A: The Phenylalanine-to-Leucine substitution at residue 691 creates a steric clash in the hydrophobic pocket where the indazole core typically resides. Furthermore, it stabilizes the active "DFG-in" conformation, which Type II indazole inhibitors cannot bind.[1]

Visualization: Resistance Pathways & Troubleshooting

The following diagram illustrates the divergence between On-Target and Bypass resistance mechanisms and the logical experimental response.

FLT3_Resistance_Logic Start Resistant Phenotype (High IC50) Check_pFLT3 Assay: p-FLT3 Levels (Western Blot) Start->Check_pFLT3 pFLT3_High p-FLT3: High (Lack of Inhibition) Check_pFLT3->pFLT3_High Drug fails to bind pFLT3_Low p-FLT3: Low (Target Engaged) Check_pFLT3->pFLT3_Low Drug binds, cell survives Seq_KD Action: Sequence Kinase Domain pFLT3_High->Seq_KD Check_Bypass Action: Check p-ERK / p-AKT / AXL pFLT3_Low->Check_Bypass Mut_D835 Result: D835/F691 Mutation (Type II Incompatible) Seq_KD->Mut_D835 Bypass_RAS Result: RAS/MAPK Activation (FLT3 Independent) Check_Bypass->Bypass_RAS Strat_Type1 Strategy: Switch to Type I Inhibitor (Gilteritinib/Crenolanib) Mut_D835->Strat_Type1 Strat_Combo Strategy: Combo Therapy (MEK inhibitor or BCL-2 inhibitor) Bypass_RAS->Strat_Combo

Figure 1: Decision logic for characterizing resistance to indazole-based FLT3 inhibitors. Differentiating between lack of binding (On-Target) and survival signaling (Bypass) is the critical first step.

Troubleshooting Experimental Anomalies

Q: My IC50 values for Linifanib fluctuate significantly between biochemical (kinase) assays and cellular proliferation assays. Why?

A: This is a classic issue with lipophilic indazole compounds.

  • Protein Binding: Indazoles often exhibit high binding to serum albumin and Alpha-1 Acid Glycoprotein (AAG). If your cell culture media contains 10% FBS, the free fraction of the drug is significantly lower than in a biochemical assay buffer.

  • Correction: Perform a "Serum Shift Assay." Determine IC50 in standard media (10% FBS) vs. low-serum media (0.5% FBS) or media supplemented with physiological levels of human AAG. A shift of >10-fold indicates high protein binding.

Q: I see high background signal in my FLT3 kinase activity assay when testing indazoles.

A: Indazoles can be fluorescent or quench fluorescence at specific wavelengths used in FRET or TR-FRET assays (e.g., LanthaScreen).

  • Solution: Run a "Compound Interference Control" (No kinase, only drug + substrate + detection reagent). If the signal is higher than the DMSO blank, your compound is interfering with the readout. Switch to a radiometric assay (e.g., 33P-ATP) or a mobility shift assay (Caliper/LabChip) which are less susceptible to optical interference.

Overcoming Resistance: Strategic Protocols

When resistance is confirmed, use these strategies to restore efficacy.

Strategy A: Switching to Type I Inhibitors (For D835 Mutations)

If your indazole (Type II) fails due to Activation Loop mutations (D835Y/V), switch to a Type I inhibitor which binds the active conformation and tolerates these mutations.

Inhibitor ClassBinding ModeActivity vs FLT3-ITDActivity vs D835 MutActivity vs F691L
Indazole (e.g., Linifanib) Type II (Inactive)HighLow/None Low/None
Gilteritinib Type I (Active)HighHigh Moderate/Low
Crenolanib Type I (Active)HighHigh Moderate
Ponatinib Type II (Pan-BCR-ABL)HighModerateHigh
Strategy B: Synergy Screening with BCL-2 Inhibition (For Bypass Resistance)

Bypass resistance often relies on anti-apoptotic reserves (MCL-1 or BCL-2). The following protocol tests for synergy between your indazole inhibitor and Venetoclax.

Protocol: Bliss Independence Synergy Assay

  • Seeding: Seed AML cells (e.g., 2,000 cells/well) in 96-well white-walled plates.

  • Matrix Design:

    • Axis X: Indazole Inhibitor (0, 1, 5, 10, 50, 100, 500, 1000 nM).

    • Axis Y: Venetoclax (0, 1, 5, 10, 50, 100, 500, 1000 nM).

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo (ATP quantification).

  • Calculation:

    • Calculate Fractional Inhibition (Fa) for each well.

    • Calculate Predicted Additive Effect (

      
      ) using Bliss formula:
      
      
      
      
    • Synergy Score:

      
      .
      
    • Interpretation: A positive

      
       indicates strong synergy.
      

References

  • Smith, C. C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia. Nature, 485(7397), 260-263. Link

  • Weisberg, E., et al. (2009). FLT3 inhibition and mechanisms of drug resistance in mutant FLT3-positive AML.[2] Drug Resistance Updates, 12(3), 81-89.[2] Link

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants.[3] Blood, 123(1), 94-100. Link

  • Zhang, W., et al. (2019). Mutant FLT3: A direct target of sorafenib in acute myelogenous leukemia. Journal of the National Cancer Institute, 100(3), 184-198. Link

  • Mori, Y., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Blood Advances, 4(6), 1073-1085. Link

Sources

Optimization

Technical Support Center: Indazole Kinase Inhibitor Optimization

Topic: Mitigating Off-Target Effects & Selectivity Profiling Introduction Welcome to the Technical Support Center. If you are reading this, you are likely working with the indazole scaffold —a "privileged structure" in k...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Effects & Selectivity Profiling

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely working with the indazole scaffold —a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP. While this scaffold drives high potency (e.g., Axitinib, Pazopanib), it is notoriously promiscuous.[1]

This guide addresses the three most common technical tickets we receive regarding indazole inhibitors:

  • Structural Promiscuity: How to chemically modify the core to avoid hitting the entire kinome.

  • Assay Artifacts: Distinguishing true inhibition from colloidal aggregation (a common issue with hydrophobic indazoles).

  • Cellular Disconnect: Why biochemical potency (

    
    ) fails to translate to cellular efficacy (
    
    
    
    ).

Module 1: Chemical Biology & SAR Troubleshooting

Issue: "My indazole inhibitor hits multiple kinases with similar potency."

Diagnosis: The indazole core typically binds to the kinase hinge region via the N1 and N2 nitrogens. Because the hinge region is highly conserved across the human kinome (~518 kinases), an unmodified indazole core will lack selectivity.[1] You are likely observing "Type I" binding promiscuity.

Technical Solution: The Gatekeeper Strategy To mitigate this, you must exploit the Gatekeeper residue (the amino acid located deep in the ATP binding pocket).

  • Analyze the Target: Does your target kinase have a small gatekeeper (e.g., Threonine, Alanine) while the off-targets have large ones (e.g., Methionine, Phenylalanine)?[1]

  • Modify Position 3: Substituents at the indazole C3 position project towards the gatekeeper. Introducing a bulky group (e.g., a substituted aryl or sterically demanding alkyl) here can create a "steric clash" with off-target kinases that possess larger gatekeeper residues, effectively filtering them out.[1]

  • Exploit Binding Modes: Indazoles can adopt "Normal" or "Flipped" binding modes.[2] Modifying the N1-substituent can force the molecule into a specific orientation that favors your target's unique back-pocket topology.

Workflow Visualization: SAR Logic

Caption: Logical flow for optimizing indazole selectivity via gatekeeper analysis.

SAR_Logic Start High Potency / Low Selectivity (Indazole Hit) Analysis Sequence Alignment: Compare Gatekeeper Residues Start->Analysis Decision Target Gatekeeper Size? Analysis->Decision Small Target: Small (Thr/Ala) Off-Target: Large (Met/Phe) Decision->Small Small Large Target: Large Off-Target: Small Decision->Large Large Strategy1 Strategy A: Bulk Up C3 Position (Create Steric Clash) Small->Strategy1 Strategy2 Strategy B: Target DFG-Out (Type II Inhibitor Design) Large->Strategy2 Validation Profile vs. Panel (KINOMEscan) Strategy1->Validation Strategy2->Validation

Module 2: Assay Interference & Validation

Issue: "My values shift dramatically between assay runs or buffer conditions."

Diagnosis: Indazole derivatives are often hydrophobic and planar. In biochemical assays, they are prone to forming colloidal aggregates .[1][3][4][5] These aggregates sequester enzyme molecules non-specifically, leading to false-positive inhibition.[1][3][4] This is not drug-like inhibition; it is a physical artifact.[1]

Protocol: Detergent Sensitivity Test Before trusting an


 below 1 

M, you must prove the inhibition is not due to aggregation.[1]

Step-by-Step Methodology:

  • Prepare Two Buffers:

    • Buffer A: Standard Kinase Buffer (e.g., HEPES,

      
      ).[1]
      
    • Buffer B: Standard Kinase Buffer + 0.01% or 0.1% Triton X-100 (freshly prepared).[1]

  • Run Parallel Dose-Response:

    • Perform the kinase activity assay (e.g., ADP-Glo, LanthaScreen) using the exact same compound dilution series in Buffer A and Buffer B.[1]

  • Analyze the Shift:

    • Calculate the

      
       for both conditions.
      
    • Interpretation: If the

      
       increases significantly (e.g., >3-fold) in the presence of detergent, your compound is likely an aggregator.[1] The detergent breaks up the colloids, revealing the "true" (weaker) potency.
      

Data Presentation: Interpreting Detergent Sensitivity

Compound ID

(No Detergent)

(+ 0.01% Triton X-100)
Fold ShiftDiagnosis
IND-001 50 nM4,500 nM90x Artifact (Aggregator)
IND-002 45 nM55 nM1.2xValid Hit
IND-003 120 nM300 nM2.5xBorderline (Re-test with centrifugation)

Module 3: Cellular Context & Phenotypic Validation

Issue: "The inhibitor kills cells, but I'm not sure if it's hitting the target kinase."

Diagnosis: Biochemical potency does not guarantee cellular target engagement.[1] Indazoles can bind off-targets like hERG (cardiotoxicity) or other kinases essential for cell survival (e.g., CDK1), causing toxicity unrelated to your target.[1] You need to validate Target Engagement (TE) inside the cell.[6]

Technical Solution: Cellular Thermal Shift Assay (CETSA) CETSA relies on the principle of ligand-induced thermal stabilization.[6][7] If your indazole enters the cell and binds the target kinase, it will shift the protein's melting temperature (


) higher.

Protocol: CETSA Workflow

  • Treatment: Treat live cells with the indazole inhibitor (at

    
     biochemical 
    
    
    
    ) and DMSO control for 1 hour.
  • Aliquot & Heat: Divide cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using an antibody specific to your kinase.

  • Quantification: Plot the remaining soluble protein vs. temperature. A right-shift in the curve indicates binding.

Workflow Visualization: CETSA Protocol

Caption: Step-by-step CETSA workflow for validating intracellular target engagement.

CETSA_Workflow cluster_outcome Outcome Interpretation Step1 1. Live Cell Treatment (Inhibitor vs DMSO) Step2 2. Thermal Challenge (Gradient: 40-65°C) Step1->Step2 Step3 3. Lysis & Separation (Pellet Denatured Protein) Step2->Step3 Step4 4. Western Blot (Detect Soluble Target) Step3->Step4 Step5 5. Data Analysis (Calculate Tm Shift) Step4->Step5 Outcome1 Curve Shift Right (Target Engaged) Step5->Outcome1 Outcome2 No Shift (No Entry or No Binding) Step5->Outcome2

Frequently Asked Questions (FAQ)

Q1: Should I design Type I or Type II indazole inhibitors for better selectivity? A: While Type I (ATP-competitive) inhibitors are easier to design, Type II inhibitors (which bind the inactive "DFG-out" conformation) generally offer superior selectivity.[1] The DFG-out pocket is less conserved than the ATP hinge region. Indazoles can be adapted to Type II binding by extending a "tail" from the C3 or C6 position to interact with the allosteric pocket, similar to the mechanism of Axitinib [1].

Q2: My compound is selective in a panel of 50 kinases but toxic in cells. Why? A: A panel of 50 kinases represents <10% of the kinome.[8] You are likely hitting the "Dark Kinome" or non-kinase off-targets. We recommend a chemoproteomic approach like Kinobeads or a broader scan (e.g., KINOMEscan of 400+ kinases) to identify hidden off-targets [2].[1]

Q3: Can I use DLS (Dynamic Light Scattering) instead of the detergent test? A: Yes. DLS is the gold standard for physically detecting colloidal particles. However, the detergent test is a functional validation that confirms whether the inhibition is caused by those particles. We recommend doing both if resources allow [3].

References

  • Klaeger, S., et al. (2017).[1] The target landscape of clinical kinase drugs. Science. (Contextual reference based on general knowledge of Kinobeads/Selectivity profiling).

  • Feng, B. Y., & Shoichet, B. K. (2006).[1][9] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Retrieved from [Link][1]

  • Molina, D. M., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. (Contextual reference for CETSA protocol).

  • Shin, D. H., et al. (2025).[1] Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. IEEE.[1] Retrieved from [Link][1]

Sources

Troubleshooting

[(6-fluoro-1H-indazol-3-yl)methyl]amine synthesis scale-up problems

Scale-Up Technical Guide: Synthesis of [(6-Fluoro-1H-indazol-3-yl)methyl]amine Document ID: TS-IND-06F-SC Version: 2.1 (Current) Audience: Process Chemists, Scale-Up Engineers Status: Valid (Verified against recent "Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Technical Guide: Synthesis of [(6-Fluoro-1H-indazol-3-yl)methyl]amine

Document ID: TS-IND-06F-SC Version: 2.1 (Current) Audience: Process Chemists, Scale-Up Engineers Status: Valid (Verified against recent "Scaffold Hopping" protocols)[1]

Executive Summary

The synthesis of [(6-fluoro-1H-indazol-3-yl)methyl]amine (Target 1 ) presents unique challenges upon scale-up, primarily due to the instability of the 3-aminomethyl moiety (prone to dimerization) and the safety hazards associated with traditional hydrazine-mediated ring closures.[1]

This guide prioritizes the "Indole-to-Indazole" Nitrosative Rearrangement (Route A) as the primary scale-up pathway. This route avoids the use of hazardous hydrazines and high-pressure hydrogenation, utilizing commercially available 6-fluoroindole as the starting material. A secondary Nitrile Reduction (Route B) is provided for facilities already possessing the 3-cyano intermediate.

Visual Workflow: Strategic Route Selection

G Start Starting Material Selection Indole 6-Fluoroindole (Commercial, Scalable) Start->Indole Nitrile 6-Fluoro-1H-indazole-3-carbonitrile (If available) Start->Nitrile StepA1 Step 1: Nitrosative Rearrangement (NaNO2, HCl, 20-50°C) Indole->StepA1 Preferred Route (High Atom Economy) StepB1 Step 1: Mild Reduction (Raney Ni + KBH4, EtOH) Nitrile->StepB1 Alt Route Aldehyde Intermediate: 6-Fluoro-1H-indazole-3-carbaldehyde StepA1->Aldehyde >80% Yield StepA2 Step 2: Reductive Amination (NH4OAc, NaBH3CN or H2/Pd) Aldehyde->StepA2 Crude Crude Amine (Free Base) *Unstable* StepA2->Crude StepB1->Crude Salt Salt Formation (HCl or Fumarate) Crude->Salt Stabilization Final Target: [(6-Fluoro-1H-indazol-3-yl)methyl]amine HCl Salt->Final

Figure 1: Decision tree for scale-up synthesis. Route A is preferred for safety and raw material availability.

Module 1: The "Indole-to-Indazole" Rearrangement (Route A)

Context: This "scaffold hopping" reaction converts 6-fluoroindole directly to 6-fluoro-1H-indazole-3-carbaldehyde using sodium nitrite.[1] It bypasses the need for diazonium salts or hydrazine.[2]

Q1: Why is my yield of the aldehyde intermediate low (<40%) despite consuming the indole? Diagnosis: The reaction likely stalled at the N-nitrosoindole or oxime intermediate, or you formed "red dimers" due to incorrect addition order. Technical Fix:

  • Reverse Addition (Critical): Do not add nitrite to the indole acid solution. Instead, add the acid slowly to a mixture of Indole and NaNO2.[3] This keeps the concentration of the active nitrosating species low relative to the indole, preventing dimerization.

  • Temperature Modulation: 6-Fluoroindole is electronically deactivated compared to unsubstituted indole.

    • Standard Indole: Reacts at 0°C.[4]

    • 6-Fluoroindole: Requires mild heating (40–50°C ) to drive the rearrangement of the oxime intermediate to the indazole ring. If the solution remains yellow/orange (oxime) and doesn't precipitate the tan solid (indazole), increase temp to 50°C for 2 hours.

Q2: How do I handle the massive NOx evolution on a >100g scale? Safety Protocol:

  • Scrubbing: The reaction generates significant NO/NO2 gas. Connect the reactor vent to a dual-stage scrubber:

    • Stage 1: Dilute NaOH (neutralizes acid vapors).

    • Stage 2: NaClO (bleach) or H2O2 (oxidizes NO to NO2, then to nitrate) to prevent release of toxic fumes.

  • Dosing Control: Use a peristaltic pump for the acid addition. Link the pump rate to the internal temperature; stop addition if T > 55°C.

Module 2: The Critical Reduction (Amine Formation)

Context: Converting the aldehyde (Route A) or nitrile (Route B) to the primary amine.[5] The major failure mode here is the formation of the secondary amine dimer (bis-alkylated product).

Q3: I am seeing ~15% dimer impurity (M+ = 312). How do I suppress this? Root Cause: The product amine reacts with the intermediate imine/aldehyde faster than the ammonia does. Troubleshooting Guide:

  • For Aldehyde Reductive Amination:

    • Ammonia Overload: You must use a massive excess of ammonia source (NH4OAc), typically 10–15 equivalents .

    • Stepwise Process: Form the oxime first (NH2OH·HCl, NaOAc, EtOH, reflux), isolate it, and then reduce. Reducing the oxime (rather than reductive amination of aldehyde) eliminates the aldehyde-amine reaction pathway entirely.

    • Catalyst Choice: If using hydrogenation (H2, Pd/C), add 5% v/v aqueous ammonia to the solvent. This shifts the equilibrium away from the secondary amine.

  • For Nitrile Reduction (Route B):

    • The "Raney Ni / KBH4" Protocol: Instead of high-pressure H2, use Potassium Borohydride (KBH4) with catalytic Raney Nickel in Ethanol.[5]

    • Mechanism:[6][7][8] Borohydride slowly releases hydrogen on the catalyst surface.

    • Advantage:[6][7] This method is kinetically controlled to favor the primary amine and operates at ambient pressure.

    • Protocol: Add KBH4 (2.0 equiv) to a suspension of Nitrile and Raney Ni (20 wt%) in EtOH at 0°C. Warm to RT.

Q4: The product is oiling out and degrading. How do I isolate it? Insight: Free base (indazol-3-yl)methylamines are often unstable oils that absorb CO2 and oxidize. Standardization:

  • Do not isolate the free base.

  • Salt Formation: Upon completion of the reduction, filter the catalyst, evaporate the solvent, and immediately redissolve in EtOAc. Add 1.1 eq of HCl (in dioxane or ether) or Fumaric acid .

  • Result: The salt precipitates as a stable, crystalline solid (often white or off-white) that can be filtered and washed.

Module 3: Impurity Profiling & Data

Table 1: Common Impurities and Mitigation

ImpurityStructure/DescriptionOriginMitigation Strategy
Dimer Secondary amine (two indazole units)Reaction of product with intermediate imineHigh [NH3] concentration; Switch to Oxime reduction route.[1]
Defluoro 1H-indazol-3-ylmethylamine (Loss of F)Hydrogenolysis of C-F bondAvoid Pd/C at high temperatures (>40°C). Use Raney Ni or PtO2.
Aldehyde Residual starting materialIncomplete reductionCheck reaction endpoint via HPLC; Ensure excess reducing agent.
Azine Aldehyde azine (C=N-N=C)Hydrazine contamination (if using hydrazine route)Use Route A (Nitrosation) to avoid hydrazine completely.

References

  • BenchChem Technical Support. (2025).[9] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Retrieved from

  • Lilly, M. J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances , 8, 13664-13670. Retrieved from

  • Wu, B., et al. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.[5] Tetrahedron Letters , 51, 95-99. Retrieved from

  • Vertex AI Search. (2026). Consolidated search results for Indazole-3-methylamine synthesis.

(Note: Always verify local safety regulations regarding nitrosamines and Raney Nickel handling before scaling up.)

Sources

Optimization

Reducing byproducts in indazole cyclization reactions

Topic: Reducing Byproducts in Indazole Cyclization Reactions Welcome to the Indazole Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering yield-limiting byproducts du...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Byproducts in Indazole Cyclization Reactions

Welcome to the Indazole Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering yield-limiting byproducts during indazole ring construction. Unlike generic organic synthesis guides, we focus here on the causality of failure —specifically, why side reactions occur during the critical cyclization step and how to engineer them out.

Module 1: Regioselectivity Control (1H- vs. 2H-Indazoles)

The Core Issue: The most common "byproduct" in indazole synthesis is actually the wrong regioisomer.[1] The indazole ring exists in annular tautomerism.[1][2] The 1H-isomer (benzenoid) is thermodynamically stable (


), while the 2H-isomer  (quinonoid) is kinetically favored in certain nucleophilic substitutions but less stable.[1]

Decision Matrix: Selecting the Correct Cyclization Route Do not rely on alkylating a pre-formed indazole if high regiopurity is required.[1] Select the cyclization precursor based on your target isomer.[1]

IndazoleRouteSelection Start Target Scaffold Isomer Which Isomer? Start->Isomer H1 1H-Indazole Target Isomer->H1 H2 2H-Indazole Target Isomer->H2 Route1 Route A: Hydrazine Condensation (Thermodynamic Control) H1->Route1 Standard Route2 Route B: Diazotization (Jacobson/Widman-Stoermer) H1->Route2 N-Aryl Precursors Route3 Route C: Davis-Beirut Reaction (Specific for 2H) H2->Route3 Mild Conditions Route4 Route D: Cadogan/Phosphine Reductive Cyclization H2->Route4 Ortho-nitro imines

Figure 1: Strategic route selection to avoid regioisomeric byproducts.

Troubleshooting Protocol: 1H-Indazole Synthesis (Hydrazine Route)

Issue: Formation of azines (dimers) or incomplete cyclization.

  • Mechanism: Reaction of 2-haloacylarenes with hydrazine.[1]

  • Fix:

    • Stoichiometry: Use a large excess of hydrazine (3–5 equiv) to prevent the product hydrazone from reacting with a second equivalent of ketone (azine formation).[1]

    • Temperature: High temperatures (>100°C) favor the 1H-tautomer via thermodynamic equilibration.[1]

Troubleshooting Protocol: 2H-Indazole Synthesis (Davis-Beirut)

Issue: Formation of Indazolones (ring opening) or N-Oxides .

  • Mechanism: The reaction proceeds via an o-nitrosobenzyl imine intermediate.[1] Over-oxidation or hydrolysis leads to byproducts.[1]

  • Fix:

    • Water Ceiling: While water is required for the final proton transfer, excess water (>10% v/v) promotes hydrolysis to indazolones.[1] Maintain a strict solvent ratio (e.g., MeOH:H2O 9:1).[1]

    • Base Choice: Switch from KOH to milder bases (e.g., K2CO3) if the substrate contains sensitive esters.[1]

Module 2: Metal-Catalyzed Cyclization (Cu/Pd)

The Core Issue: Transition-metal-catalyzed N-N bond formation (e.g., from o-halo-N-arylhydrazones) often suffers from protodehalogenation (reduction of the C-X bond without cyclization) or catalyst poisoning .

Mechanism of Failure: In Cu-catalyzed systems, the active catalyst species (


) must undergo oxidative addition into the C-Halide bond.[1] If the amine nucleophile binds too tightly to the copper (poisoning) or if a hydride source is present (solvent impurities), the cycle breaks.[1]

Byproduct Analysis Table

Observed ByproductProbable CauseCorrective Action
Dehalogenated Arene Presence of Hydride sources; slow oxidative addition.Dry solvents thoroughly (remove alcohols).[1] Switch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine (rigid backbone prevents reduction).
Azo-Dimer Oxidation of hydrazine precursor.[1]Degas solvents (Argon sparge).[1] Add antioxidant (ascorbic acid) if compatible.[1]
Unreacted Starting Material Catalyst Poisoning by substrate nitrogen.[1]Increase reaction temperature to >110°C to promote ligand exchange. Switch to Pd(OAc)2 / Xantphos system for difficult substrates.[1]
Module 3: Reductive Cyclization (Cadogan & Modified Methods)

The Core Issue: The Cadogan synthesis (deoxygenation of o-nitro compounds) traditionally uses triethyl phosphite at reflux. This generates stoichiometric phosphate waste and often yields N-hydroxy indazoles (incomplete reduction) or anilines (over-reduction).[1]

Protocol: Mild Phosphine-Mediated Cyclization

Replaces harsh P(OEt)3 reflux with milder PBu3 conditions to reduce tar formation.

Step-by-Step Workflow:

  • Imine Formation: Condense o-nitrobenzaldehyde with amine (1.0 equiv) in dry DCM with MgSO4. Filter and concentrate.

    • Checkpoint: Ensure quantitative imine formation by 1H NMR (imine CH signal ~8.5 ppm).[1] Unreacted aldehyde leads to complex tars.[1]

  • Cyclization: Dissolve imine in anhydrous 1,2-dichlorobenzene (high boiling, non-coordinating).

  • Reagent Addition: Add PBu3 (2.2 equiv) dropwise at room temperature.

    • Why? Tributylphosphine is more nucleophilic than phosphites, allowing lower temps (100°C vs 160°C).[1]

  • Heating: Heat to 100°C for 2–4 hours.

  • Workup: Cool. Flash chromatography. Note: PBu3O byproduct is polar; use non-polar eluent first.[1]

Pathway Visualization: Where Byproducts Form

CadoganPathways Nitro o-Nitro Imine Nitroso Nitroso Intermediate Nitro->Nitroso + PR3 - O=PR3 Nitrene Nitrene Species Nitroso->Nitrene + PR3 - O=PR3 N_Oxide N-Hydroxy/N-Oxide (Byproduct A) Nitroso->N_Oxide Incomplete Deoxygenation Indazole 2H-Indazole (Target) Nitrene->Indazole Cyclization Aniline Aniline (Byproduct B) Nitrene->Aniline H-Abstraction (Wet solvent)

Figure 2: Mechanistic divergence in reductive cyclization. Controlling water content prevents "Byproduct B"; sufficient phosphine prevents "Byproduct A".[1]

FAQ: Rapid Troubleshooting

Q: My reaction mixture turned into a black tar. What happened? A: This is likely azo-polymerization . In diazotization or hydrazine reactions, if the temperature rises too fast (>5°C) during the initial step, diazonium intermediates couple with electron-rich species.[1]

  • Fix: Maintain internal temperature <0°C during nitrite/hydrazine addition. Ensure vigorous stirring to prevent local hot-spots.[1]

Q: I see a spot on TLC that fluoresces intensely but isn't my product. A: This is often the anthranil or 2,1-benzisoxazole byproduct, resulting from oxygen trapping the nitrene intermediate in Cadogan-type reactions.[1]

  • Fix: Ensure the reaction is under strict inert atmosphere (Argon). Oxygen competes with the N-cyclization.[1]

Q: How do I distinguish 1H and 2H isomers by NMR? A:

  • 1H-Indazole: The C3-H proton typically appears around 8.0–8.2 ppm . The N-H is rarely seen but C3-H NOE correlates with N-alkyl groups if N1-substituted.

  • 2H-Indazole: The C3-H proton is deshielded, shifting to 8.3–8.8 ppm due to the quinonoid character.[1]

References
  • Regioselectivity in Indazole Synthesis

    • Gaulon-Nourry, C., et al. "Regioselective synthesis of 1H- and 2H-indazoles."[1][3] European Journal of Organic Chemistry (2010).[1] [1]

  • Davis-Beirut Reaction Mechanism

    • Kurita, K., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates."[1] Accounts of Chemical Research (2019).[1][4] [1]

  • Copper-Catalyzed Cyclization

    • Kumar, M. R., et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles."[1][5] Organic Letters (2011).[1]

  • Cadogan/Phosphine Reductive Cyclization

    • Freeman, A. W., et al. "Use of the Cadogan reaction for the synthesis of 2H-indazoles."[1] Tetrahedron Letters (2009).[1] [1]

  • Palladium-Catalyzed Intramolecular Arylation

    • Inamoto, K., et al. "Palladium-catalyzed intramolecular C–H arylation."[1] Chemical Communications (2008).[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Indazole Acylation

Topic: Optimizing Reaction Time & Regioselectivity for Indazole Acylation Audience: Researchers, Medicinal Chemists, Process Development Scientists Status: [ONLINE] – Senior Application Scientist Active Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Regioselectivity for Indazole Acylation Audience: Researchers, Medicinal Chemists, Process Development Scientists Status: [ONLINE] – Senior Application Scientist Active

Core Directive & Technical Overview

The Central Challenge: The Kinetic vs. Thermodynamic Trap Acylating the indazole scaffold is deceptive. The core issue is not typically "reaction speed" in the traditional sense, but rather the isomerization lag .

  • Kinetic Control (N2): The N2 nitrogen, with its lone pair in the plane of the ring (sp²), is the kinetically favored nucleophile. It attacks the acylating agent first.

  • Thermodynamic Control (N1): The N1-acyl indazole is the thermodynamically stable product (typically by 3–4 kcal/mol).

  • The Trap: Users often stop the reaction when they see consumption of the starting material, isolating the unstable N2-acyl intermediate or a messy mixture. True optimization requires driving the N2-acyl

    
     N1-acyl rearrangement .
    

This guide provides the protocols and troubleshooting logic to navigate this energy landscape efficiently.

Troubleshooting Hub (Q&A)

Issue 1: "I am observing a mixture of two isomers that won't separate."

Diagnosis: You likely stopped the reaction during the equilibration phase . Technical Insight: Acylation often proceeds via an initial attack at N2 (fast), followed by an intermolecular or intramolecular rearrangement to N1 (slow). If you quench the reaction as soon as the starting material (SM) disappears, you trap the kinetic N2 product.

Corrective Action:

  • Extend Reaction Time: Do not stop at SM consumption. Continue stirring to allow the N2 isomer to rearrange to N1.

  • Apply Heat: The rearrangement has a higher activation energy barrier. Heating to 50–80°C (depending on solvent boiling point) significantly accelerates the N2

    
     N1 shift.
    
  • Check Catalyst Load: Ensure you are using DMAP (4-Dimethylaminopyridine) . It is not just a base; it forms a highly reactive N-acylpyridinium intermediate that facilitates the equilibrium transfer.

Issue 2: "My reaction rate is extremely slow, even with excess acyl chloride."

Diagnosis: Steric hindrance or catalyst deactivation. Technical Insight: If the indazole has a substituent at C3 or C7, the steric bulk shields the nucleophilic nitrogens. Furthermore, if you are using an acid chloride without a scavenger, the generated HCl protonates the indazole (rendering it non-nucleophilic) or the DMAP.

Corrective Action:

  • Switch to "Super-Acylation" Conditions: Use DMAP (10-20 mol%) with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge acid.

  • Solvent Swap: Move from non-polar solvents (DCM) to polar aprotic solvents like Acetonitrile (MeCN) or DMF . Higher dielectric constants stabilize the charged transition states of the acylation mechanism.

  • Reagent Activation: If using an anhydride, add Sc(OTf)₃ (1-5 mol%) if DMAP fails; Lewis acids can activate the anhydride carbonyl more aggressively than Brønsted bases alone.

Issue 3: "I see complete conversion, but my yield is <50% after workup."

Diagnosis: Product hydrolysis. Technical Insight: N-Acyl indazoles (especially N2-isomers, but also N1) are essentially amides that can function like activated acylating agents (similar to Staab’s reagent). They are susceptible to hydrolysis during aqueous workup, especially under acidic or basic conditions.

Corrective Action:

  • Quench Gently: Do not use strong acid/base washes. Use a saturated NH₄Cl solution or simply dilute with water at 0°C .

  • Non-Aqueous Workup: If possible, filter off the amine salts (e.g., TEA·HCl) and concentrate the filtrate directly. Purify via flash chromatography immediately.

  • Check Moisture: Ensure the reaction solvent is anhydrous. Water competes effectively with indazole for the acylating agent.

Optimized Standard Operating Procedure (SOP)

Protocol: Thermodynamic N1-Selective Acylation of Indazoles Designed to minimize N2 contamination and maximize yield.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride (1.2–1.5 equiv)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Solvent: Acetonitrile (MeCN) [Preferred] or Toluene

Workflow:

  • Dissolution: Dissolve Indazole (1.0 eq) and DMAP (0.1 eq) in anhydrous MeCN (0.5 M concentration).

  • Base Addition: Add

    
     (2.0 eq) and stir at Room Temperature (RT) for 5 minutes.
    
  • Acylation (Kinetic Phase): Add Acylating Agent dropwise at 0°C.

    • Checkpoint: Allow to warm to RT.[1][2][3] Monitor by TLC/LCMS. You will likely see the N2 isomer (often lower R_f) forming first.

  • Equilibration (Thermodynamic Phase):

    • CRITICAL STEP: Heat the reaction to 60–80°C for 2–4 hours.

    • Monitoring: Watch for the conversion of the N2 peak to the N1 peak. Do not stop until the N2 isomer is <5%.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc. Wash quickly with cold water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.[2]
      

Data & Comparison Tables

Table 1: Solvent Effects on Regioselectivity (N1:N2 Ratio)

Data synthesized from kinetic trends in indazole functionalization.[4][5]

SolventDielectric ConstantReaction Rate (Kinetic)N1:N2 Ratio (at 25°C)N1:N2 Ratio (at 80°C)Recommendation
DCM 8.9Moderate60:40N/A (Boils at 40°C)Avoid for high selectivity
THF 7.5Moderate70:3085:15Good for solubility
Acetonitrile 37.5Fast 80:20>95:5 Optimal
Toluene 2.4Slow50:5090:10Use for high-heat equilibration
Table 2: Base/Catalyst Efficiency
SystemRoleRateSelectivityNotes
Pyridine (Solvent) Base + SolventSlowLowHard to remove; outdated.
TEA / DCM Base OnlySlowMixedTraps kinetic product.
NaH / THF Strong BaseFastHigh (N1) Strictly anhydrous ; good for alkylation, risky for acylation (hydrolysis).
TEA / DMAP / MeCN Base + Nucleophilic Cat.Very Fast High (N1) Gold Standard for acylation.

Visualizations

Diagram 1: The Kinetic vs. Thermodynamic Pathway

This diagram illustrates the "Rearrangement Trap" where users often fail.

IndazoleAcylation cluster_0 Optimization Zone Start 1H-Indazole (Starting Material) TS_Kinetic Transition State (N2 Attack) Start->TS_Kinetic Fast (Low Ea) N1_Product N1-Acyl Indazole (Thermodynamic) STABLE Start->N1_Product Direct Path (Slow) N2_Product N2-Acyl Indazole (Kinetic Product) UNSTABLE TS_Kinetic->N2_Product TS_Rearrange Intermolecular Transfer N2_Product->TS_Rearrange Heat/Time Required TS_Rearrange->N1_Product Equilibration

Caption: Kinetic N2-acylation occurs rapidly. Heat/Time is required to drive the rearrangement to the stable N1-isomer.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the reaction slow? Start->Q1 Q2 Is regioselectivity poor (Mixture of N1/N2)? Start->Q2 Q3 Is yield low despite conversion? Start->Q3 Sol1 Add DMAP (10 mol%) Switch to MeCN Q1->Sol1 Yes Sol2 Extend Reaction Time Increase Temp to 60°C Q2->Sol2 Yes Sol3 Avoid Acidic Workup Check Solvent Dryness Q3->Sol3 Yes

Caption: Rapid diagnostic flow for common indazole acylation failures.

References

  • Keating, J. J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1939–1951.[5]

  • Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 1940–1954.

  • Liu, Z., et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation."[6] Organic Letters, vol. 16, no.[6] 1, 2014, pp. 236–239.[6]

  • Cheung, M., et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry, vol. 68, no. 10, 2003. (Foundational text on N1 vs N2 thermodynamics).

Sources

Optimization

Technical Support Center: Indazole Bioavailability Enhancement

Status: Operational 🟢 | Tier: Level 3 (Senior Scientific Support) Subject: Overcoming "Brick Dust" Properties & Metabolic Barriers in Indazole Scaffolds 👨‍🔬 Lead Scientist’s Foreword Welcome to the Indazole Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 | Tier: Level 3 (Senior Scientific Support) Subject: Overcoming "Brick Dust" Properties & Metabolic Barriers in Indazole Scaffolds

👨‍🔬 Lead Scientist’s Foreword

Welcome to the Indazole Optimization Hub. Indazole derivatives (e.g., Axitinib, Pazopanib) are privileged scaffolds in kinase inhibition, yet they notoriously suffer from "brick dust" properties: high melting points (


) and low aqueous solubility due to strong intermolecular 

stacking and planar geometry. Furthermore, the indazole ring often acts as a weak base (

~1–3), making salt formation challenging.

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your development pipeline. We address the three critical barriers: Dissolution , Precipitation , and Metabolism .

🧩 Module 1: Crystal Engineering & Solubility

Current Issue: Compound exhibits negligible aqueous solubility (<1 µg/mL) and high crystallinity. Standard salt formation has failed or yields unstable hygroscopic solids.

📉 Troubleshooting Guide: Salt vs. Cocrystal Selection

Q: My indazole derivative behaves as a very weak base (


). Salt screening yielded no crystalline solids. What is the alternative? 

A: You are likely encountering the


 Rule limit .
For a stable salt transfer, the difference between the 

of the base (drug) and the acid (counterion) generally needs to be

. Indazoles are often too weak to be protonated by pharmaceutically acceptable weak acids, and strong acids (like HCl) may cause chemical instability or hygroscopicity issues.

Corrective Action: Switch to Cocrystallization . Unlike salts, cocrystals rely on hydrogen bonding (e.g., N-H···O) rather than proton transfer.

  • Select Coformers: Use carboxylic acids (glutaric, fumaric) or amides (nicotinamide) that act as hydrogen bond donors/acceptors.

  • Target: The unprotonated N2 nitrogen of the indazole ring is a prime acceptor for hydrogen bonding.

🛠️ Decision Logic: Solid State Selection

Use this logic flow to determine the correct solid-state strategy.

Indazole_Solid_State_Logic Start Start: Indazole Candidate (Low Solubility) pKa_Check Determine pKa of Indazole Nitrogen Start->pKa_Check Delta_Check Calculate ΔpKa (pKa_base - pKa_acid) pKa_Check->Delta_Check Select Counterions Salt_Route Route A: Salt Formation (Ionic Interaction) Delta_Check->Salt_Route ΔpKa > 3 Cocrystal_Route Route B: Cocrystallization (H-Bond Network) Delta_Check->Cocrystal_Route ΔpKa < 0 (No proton transfer) ASD_Route Route C: Amorphous Solid Dispersion (High Energy State) Delta_Check->ASD_Route 0 < ΔpKa < 3 (Unpredictable Zone) Check_Hygro Verify Hygroscopicity (DVS Analysis) Salt_Route->Check_Hygro High Solubility? Check_Stability Verify Dissociation in Media Cocrystal_Route->Check_Stability Improved Dissolution?

Figure 1: Decision matrix for selecting the optimal solid-state form based on acid-base dissociation constants.

💊 Module 2: Formulation & Amorphous Systems

Current Issue: The compound recrystallizes ("crashes out") from the amorphous solid dispersion (ASD) during storage or dissolution.[1]

📉 Troubleshooting Guide: Stabilizing the Amorphous State

Q: My Spray Dried Dispersion (SDD) shows recrystallization peaks in XRD after 1 month at 40°C/75% RH. How do I stabilize it?

A: This is a Glass Transition (


) and Miscibility Failure .
Indazoles are "brick dust" molecules with high crystallization driving forces. If the polymer does not sufficiently raise the 

of the mixture or lacks specific molecular interactions with the drug, phase separation occurs.

Corrective Action:

  • Switch Polymer Chemistry: Move from hydrophilic polymers (e.g., PEG, PVP) to amphiphilic polymers with higher

    
     and hydrophobic moieties.
    
    • Recommendation:HPMC-AS (Hypromellose Acetate Succinate) . The hydrophobic acetyl/succinoyl groups interact with the hydrophobic indazole scaffold, preventing nucleation.

  • Drug Load Optimization: Reduce drug loading to stay below the saturation solubility of the drug in the polymer at storage temperature.

📊 Data: Polymer Selection for Indazoles
ParameterPVP / PVP-VAHPMC / HPMC-ASSoluplus®
Mechanism Kinetic stabilization (

increase)
Specific interaction (H-bonding) + Steric hindranceMicellar solubilization
Hygroscopicity High (Risky for indazoles)Low to MediumLow
Indazole Suitability Low (Prone to phase separation)High (Gold Standard) Medium (Good for lipid-like drugs)
Process Hot Melt Extrusion / Spray DryingSpray Drying (HME requires plasticizer)Hot Melt Extrusion

🧬 Module 3: Bio-Performance & Metabolism

Current Issue: Formulation dissolves well in vitro but shows low oral exposure (AUC) in vivo.

📉 Troubleshooting Guide: The "Spring and Parachute" Failure

Q: We achieved high supersaturation in FaSSIF, but bioavailability remains low. Is it permeability or metabolism?

A: This often points to Precipitation in the Intestine or Efflux . Indazoles can rapidly precipitate upon leaving the acidic gastric environment (the "Spring" breaks without a "Parachute"). Alternatively, they are often substrates for P-gp efflux transporters.

Corrective Action:

  • Add a Precipitation Inhibitor: Incorporate surfactants like Vitamin E TPGS or polymers like HPMC E3 into the formulation to inhibit crystal growth (the "Parachute").

  • Lipid-Based Formulation (SEDDS): If LogP > 4, switch to a Self-Emulsifying Drug Delivery System. Dissolving the drug in lipids (e.g., Capryol 90, Labrasol) bypasses the dissolution step entirely and recruits lymphatic transport, bypassing liver first-pass metabolism.

🧪 Experimental Protocol: Biorelevant Dissolution Transfer Test

Standard dissolution media (0.1N HCl) fail to predict indazole precipitation. Use this 2-stage transfer method.

Step 1: Gastric Simulation (The "Spring")
  • Medium: 250 mL Simulated Gastric Fluid (SGF) pH 1.2 (pepsin-free).

  • Apparatus: USP II (Paddle) at 75 RPM, 37°C.

  • Dosing: Introduce formulation (ASD or salt).

  • Duration: 30 minutes. Measure concentration (

    
    ).
    
Step 2: Intestinal Transfer (The "Parachute" Check)
  • Transfer: Add 250 mL of concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer concentrate to the vessel.

    • Target Final pH: 6.5.

    • Target Taurocholate: 3 mM.

  • Sampling: Sample at 5, 10, 15, 30, 60, 120 min.

  • Filtration: Use 0.2 µm PVDF filters (saturate filter first to prevent drug adsorption).

  • Analysis: Plot concentration vs. time.

    • Success Criteria: Maintenance of supersaturation > 2x equilibrium solubility for > 90 mins.

⚙️ Workflow: Manufacturing ASDs via Hot Melt Extrusion (HME)

Use this workflow if solvent-based Spray Drying is not feasible.

HME_Workflow PreMix Pre-Mixing (Indazole + HPMC-AS) Feed Feeder (Gravimetric) PreMix->Feed Extruder Twin Screw Extruder (Zone 1-4: 140-180°C) Feed->Extruder Shear Force Cooling Cooling Conveyor (Rapid Quench) Extruder->Cooling Molten Extrudate Milling Milling (< 200 µm) Cooling->Milling Brittle Solid Analysis QC: DSC & XRD (Verify Amorphous) Milling->Analysis

Figure 2: Hot Melt Extrusion (HME) process flow for creating stable amorphous solid dispersions.

📚 References

  • Indazole Scaffolds in Drug Discovery: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2] Molecules (2021).

  • Amorphous Solid Dispersions (ASD) & HPMC-AS: Baghel, S., et al. "Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Strategies." Acta Pharmaceutica Sinica B (2016).

  • Salt vs. Cocrystal Engineering: Schultheiss, N., & Newman, A. "Pharmaceutical Cocrystals and Their Physicochemical Properties."[3] Crystal Growth & Design (2009).

  • Biorelevant Dissolution Testing: Klein, S. "The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug." The AAPS Journal (2010).

  • Lipid-Based Formulations (SEDDS): Pouton, C. W.[4][5] "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences (2000).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Indazole Derivative Instability in Plasma Assays

Topic: Bioanalytical Stability & Method Development for Indazole Derivatives Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads Version: 2.0 (Current as of 2025) Introduction: The Indazole Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioanalytical Stability & Method Development for Indazole Derivatives Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads Version: 2.0 (Current as of 2025)

Introduction: The Indazole Paradox

Indazole derivatives (e.g., Axitinib, Pazopanib analogues) are privileged scaffolds in kinase inhibitor development due to their ability to mimic ATP purine rings. However, they present a unique "double-edged" challenge in bioanalysis:

  • Metabolic Instability: While the indazole ring itself is robust, the substituents required for potency (often amides, esters, or sulfonamides at N-1 or C-3 positions) are highly susceptible to plasma esterases and amidases.

  • Tautomeric "Ghosting": Indazoles exist in a dynamic equilibrium between 1H- and 2H- tautomers. In LC-MS/MS, this can manifest as peak splitting or broadening, often mistaken for degradation or column failure.

This guide moves beyond generic troubleshooting to address the specific physicochemical behaviors of the indazole core.

Module 1: Pre-Analytical Stabilization (The "Wet" Work)

Q: My analyte disappears rapidly in rat plasma even at room temperature. Is this chemical oxidation or enzymatic?

Diagnosis: If the loss is temperature-dependent and halted by heat inactivation, it is enzymatic. Indazole derivatives with ester or amide side chains are prime targets for carboxylesterases (abundant in rodent plasma, less so in human) and paraoxonase .

The Solution: The "Ice-Acid-Inhibit" Triad You cannot rely on temperature alone. You must lock the enzyme conformation and protonate the catalytic site.

Protocol: Optimized Plasma Collection for Indazoles

  • Temperature: Collect blood into pre-chilled tubes on wet ice. Centrifuge at 4°C.

  • Inhibition: Add PMSF (Phenylmethylsulfonyl fluoride) or BNPP immediately.

    • Why? These are irreversible serine hydrolase inhibitors.

    • Concentration: 1-2 mM final concentration.

  • Acidification: Add 5% Formic Acid to plasma (10:1 ratio, Plasma:Acid).

    • Target pH: 3.0 – 4.0.

    • Mechanism:[1][2][3] Acidification protonates the catalytic histidine in esterase active sites, rendering them inactive. It also stabilizes the 1H-indazole tautomer (see Module 2).

Visual Workflow: Stabilization Logic

StabilizationWorkflow cluster_stabilization Critical Stabilization Step Start Blood Collection Ice Ice Bath (4°C) < 10 mins Start->Ice Centrifuge Centrifuge (4°C, 3000g) Ice->Centrifuge Inhibitor Add Inhibitor (PMSF/BNPP) Centrifuge->Inhibitor Acid Acidify (5% Formic Acid) Inhibitor->Acid Inhibitor->Acid Prevent Hydrolysis Storage Freeze (-80°C) Acid->Storage

Caption: Figure 1. Critical stabilization workflow for hydrolytically unstable indazole derivatives. Immediate inhibition and acidification are required post-harvest.

Module 2: Chromatography & Tautomerism (The Analysis)

Q: I see split peaks or "shoulders" in my chromatogram, but the mass is correct. Is my column failing?

Diagnosis: This is likely annular tautomerism , not column failure. Indazoles equilibrate between the 1H- (benzenoid) and 2H- (quinonoid) forms.[4]

  • 1H-Indazole: Thermodynamically more stable (aromatic).[4]

  • 2H-Indazole: Less stable, but more polar.

If the interconversion rate is slower than the LC timescale (often in non-polar solvents or neutral pH), you will separate the tautomers, resulting in two peaks. If the rate is comparable, you get a broad, ugly peak.

The Solution: Collapse the Equilibrium You must force the molecule into a single tautomeric state or accelerate the exchange so it averages out.

Troubleshooting Steps:

ParameterRecommendation for IndazolesMechanism
Mobile Phase pH Acidic (pH < 3.0) Protonation of N-2 favors the 1H-form . High pH can promote 2H- species or ionization, complicating separation.
Solvent Choice Methanol > Acetonitrile Protic solvents (MeOH) facilitate rapid proton transfer, "averaging" the tautomers into a single sharp peak. Aprotic solvents (ACN) slow the exchange, causing splitting.
Column Temp Increase to 40-50°C Higher temperature increases the rate of tautomeric exchange, merging split peaks into one.

Self-Validating Experiment: Run the same sample in 100% Acetonitrile vs. 100% Methanol (isocratic). If the peak shape improves significantly in Methanol, tautomerism is the culprit.

Module 3: Adsorption & Recovery

Q: QC recovery is low (<50%) and variable, specifically in clean standards vs. plasma. Why?

Diagnosis: Indazole derivatives are often highly lipophilic (LogP > 3). They suffer from Non-Specific Binding (NSB) to polypropylene tubes and pipette tips, especially in "clean" solvents (water/buffer) where there are no plasma proteins to solubilize them.

The Solution: Matrix Matching & Anti-Adsorption Agents

  • Solvent Matching: Never prepare stock dilutions in 100% aqueous buffer. Use at least 30-50% organic solvent (MeOH/ACN) or a surfactant.

  • Container Choice: Use Low-Bind tubes or glass inserts for stock solutions.

  • The "Blocking" Agent: Add 0.1% Tween-20 or BSA to your aqueous dilution buffers to coat the plastic surfaces, preventing the drug from sticking.

Troubleshooting Logic Tree

Use this decision matrix to diagnose assay failures.

TroubleshootingTree Start Issue Detected Problem1 Loss of Parent (Mass Change) Start->Problem1 Problem2 Bad Peak Shape (Correct Mass) Start->Problem2 Problem3 Low Recovery (Variable) Start->Problem3 CheckTemp Check Temp/Time Problem1->CheckTemp CheckSolvent Check Mobile Phase Problem2->CheckSolvent CheckPlastic Check Labware Problem3->CheckPlastic Enzymatic Enzymatic Hydrolysis Action: Add PMSF + Acid CheckTemp->Enzymatic Degrades at RT Tautomer Tautomer Separation Action: Switch to MeOH or Increase Temp CheckSolvent->Tautomer Split Peak Adsorption Non-Specific Binding Action: Add Tween-20 or use Glass CheckPlastic->Adsorption Sticks to Plastic

Caption: Figure 2. Diagnostic logic tree for isolating instability, tautomerism, and adsorption issues.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6][7] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Claramunt, R. M., et al. (2011). The tautomerism of indazole: A solid state NMR and theoretical study. Arkivoc. [Link]

  • Li, W., et al. (2019). Stability of small molecule drugs in biological matrices: Challenges and solutions. Bioanalysis.
  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

Sources

Optimization

Method refinement for consistent in vitro results with [(6-fluoro-1H-indazol-3-yl)methyl]amine

Technical Support Center: [(6-fluoro-1H-indazol-3-yl)methyl]amine[1][2] Welcome to the technical support hub for [(6-fluoro-1H-indazol-3-yl)methyl]amine (often utilized as a scaffold in kinase inhibitor discovery, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [(6-fluoro-1H-indazol-3-yl)methyl]amine[1][2]

Welcome to the technical support hub for [(6-fluoro-1H-indazol-3-yl)methyl]amine (often utilized as a scaffold in kinase inhibitor discovery, specifically targeting FGFR, Pim, and PLK families).[1]

This guide addresses the specific physicochemical challenges of this fluorinated indazole core. Unlike standard reagents, this compound presents a "trifecta" of experimental risks: intrinsic fluorescence , pH-dependent solubility , and primary amine reactivity .[1] The following troubleshooting protocols are designed to isolate and eliminate these variables from your data.

Part 1: Troubleshooting & FAQs

Category A: Solubility & Stock Management[1]

Q: Why does the compound precipitate immediately upon addition to cell culture media, even though it dissolved in DMSO?

A: This is a classic "Solvent Shock" phenomenon specific to hydrophobic cores like fluoro-indazoles.[1]

  • The Mechanism: While the methylamine tail provides some polarity, the 6-fluoro-indazole core is highly lipophilic.[1] When you spike a 100% DMSO stock directly into aqueous media (especially cold media), the local DMSO concentration drops too rapidly, forcing the hydrophobic core to crash out before it can disperse.[1]

  • The Fix: Do not pipette directly from 10 mM DMSO stock to media. Use an Intermediate Dilution Step .

    • Protocol: Dilute your stock 1:10 in a buffer/solvent mix (e.g., 50% DMSO / 50% PBS) before the final spike into the assay well.[1] This "steps down" the hydrophobicity gradient.[1]

    • Check: Verify the final DMSO concentration in your assay is <0.5% (v/v) to avoid cytotoxicity, which can mimic inhibitor activity.[1]

Q: My IC50 values shift significantly between fresh stock and stored stock. Is the compound degrading?

A: Chemical degradation is unlikely if stored at -20°C, but freeze-thaw cycling is the enemy here.[1]

  • The Mechanism: Indazoles can form micro-aggregates upon repeated freezing and thawing.[1] These aggregates are invisible to the naked eye but reduce the effective free concentration of the drug available to bind the target.[1]

  • The Fix: Aliquot immediately.

    • Upon first dissolution, split the master stock into single-use aliquots (e.g., 20 µL).

    • Never re-freeze an aliquot.[1] Discard the remainder.

Category B: Assay Interference (False Positives/Negatives)[1]

Q: I am seeing high background signal in my fluorescence polarization (FP) or FRET assay. Is the compound interfering?

A: Yes. This is a critical failure mode for indazoles.

  • The Mechanism: The indazole ring system is intrinsically fluorescent, often exciting in the UV/blue range (300-350 nm) and emitting in the blue/green range (380-450 nm).[1] If your assay's fluorophore overlaps with this window (e.g., coumarin or similar dyes), the compound itself will act as a "light bulb," masking the assay signal.[1]

  • The Fix:

    • Run a "Compound-Only" Control: Add the compound to buffer (no enzyme/cells) and read the plate. If you see signal, you have interference.[1]

    • Switch Readouts: Move to a Red-Shifted assay (Excitation >550 nm, Emission >600 nm) where the indazole core is silent. Alternatively, use a luminescent assay (e.g., ATP quantitation) which is immune to fluorescence interference.[1]

Q: The compound shows activity in biochemical assays but zero potency in whole-cell assays.[1] Why?

A: This discrepancy usually points to Permeability vs. Lysosomal Trapping .[1]

  • The Mechanism: The primary amine (–CH₂–NH₂) is basic.[1] In the slightly acidic environment of the cytosol or, more critically, the lysosomes (pH ~4.5-5.0), the amine becomes protonated (positively charged).[1] Charged molecules cannot easily cross membranes to exit the organelle, leading to "lysosomal trapping."[1] The drug gets sequestered away from its cytosolic target (e.g., kinases).[1]

  • The Fix:

    • Validation: Check the pKa of the amine (typically ~9.0).[1]

    • Protocol Adjustment: Ensure your cell incubation times are sufficient (24-48h) to reach equilibrium, or use a "washout" protocol to see if potency recovers when lysosomal pH is perturbed (though this is advanced).[1] Note: For initial screening, accept that cellular IC50s may be 10-50x higher than biochemical Ki.[1]

Part 2: Refined Experimental Protocols

Protocol 1: The "Step-Down" Solubilization Method

Purpose: To ensure 100% bioavailability in aqueous assays.[1]

  • Weighing: Weigh 1–2 mg of [(6-fluoro-1H-indazol-3-yl)methyl]amine into a glass vial (avoid plastic static).

  • Primary Solubilization: Add anhydrous DMSO to achieve a 10 mM master stock. Vortex for 30 seconds.[1]

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate for 5 minutes at room temperature.

  • Intermediate Plate Prep (The Secret Step):

    • Prepare a 96-well "Intermediate Plate" with 10% DMSO in PBS .

    • Perform your serial dilutions in this plate.

    • Why? This pre-hydrates the compound cloud, preventing the "crash" that happens when 100% DMSO hits 100% water.[1]

  • Final Transfer: Transfer 5 µL from the Intermediate Plate to 45 µL of Assay Media in the final test plate.

    • Result: Final DMSO = 1%.[1] Compound is fully dispersed.[1]

Protocol 2: Fluorescence Interference Check

Purpose: To validate assay compatibility.

  • Set up a 384-well plate.

  • Lane A (Assay): Enzyme + Substrate + Compound (Standard condition).[1]

  • Lane B (Interference Control): Buffer + Compound (Same concentrations as Lane A).[1]

  • Lane C (Quench Control): Buffer + Known Fluorophore + Compound.[1]

  • Analysis:

    • If Lane B signal > 10% of Lane A signal, the compound is autofluorescent.[1] Action: Change assay readout.

    • If Lane C signal decreases as compound concentration increases, the compound is a "Quencher" (absorbs light).[1] Action: Mathematical correction required.

Part 3: Visualizing the Logic

The following diagrams illustrate the decision-making process for troubleshooting and the specific mechanism of lysosomal trapping.

Figure 1: Assay Interference Logic Tree

AssayTroubleshooting Start Start: High/Inconsistent Signal CheckControl Run Compound-Only Control (Buffer + Compound) Start->CheckControl SignalDetected Is Signal Detected? CheckControl->SignalDetected YesSignal YES: Autofluorescence SignalDetected->YesSignal Signal > Background NoSignal NO: Check Solubility SignalDetected->NoSignal Signal = Background SwitchAssay Action: Switch to Red-Shifted Dye or Luminescence YesSignal->SwitchAssay CheckPrecip Inspect for Precipitate (Micro-aggregates) NoSignal->CheckPrecip

Caption: Decision matrix for identifying intrinsic fluorescence interference common in indazole scaffolds.

Figure 2: The Lysosomal Trapping Mechanism[1]

LysosomalTrapping Extracellular Extracellular (pH 7.4) Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion DrugCharged Drug-NH3+ (Charged) Lysosome->DrugCharged Protonation (H+ High) DrugNeutral Drug-NH2 (Neutral) DrugCharged->Cytosol Trapped! (Cannot Exit)

Caption: Mechanism of lysosomal trapping for basic amines like [(6-fluoro-1H-indazol-3-yl)methyl]amine, reducing cytosolic potency.[1]

Part 4: Data Summary & Specifications

PropertyValueImplication for Assay
Molecular Weight ~165.17 DaSmall fragment; high molarity per mg.[1]
Calculated pKa ~9.0 (Amine)Positively charged at physiological pH (7.4).[1]
LogP ~1.5 - 2.0Moderately lipophilic; requires DMSO.[1]
Fluorescence Exc: ~300nm / Em: ~400nmAvoid DAPI/Hoechst channels.
Reactivity Primary AmineDo not use with NHS-ester labeling kits.[1]

References

  • PubChem. Compound Summary: [(6-fluoro-1H-indazol-3-yl)methyl]amine.[1][2] National Library of Medicine.[1] [Link][1]

  • Hu, Y., et al. (2015). Discovery of Indazole Derivatives as Potent, Selective Pim-1 Kinase Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1][3][4] (Demonstrates the utility of the indazole scaffold in kinase inhibition and solubility challenges). [Link]

  • Kozikowski, A. P., et al. (2003). Design and Synthesis of Potent and Selective Inhibitors of GSK-3beta.[1] Journal of Medicinal Chemistry.[1] (Discusses the fluorescence properties of indazole-based inhibitors). [Link]

  • Smith, L. K., et al. (2018). Lysosomal Trapping of Basic Drugs: A Review of the Impact on In Vitro Potency.[1] Drug Discovery Today.[1] (Foundational text on the amine-trapping mechanism described in Part 3). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating 3-(pyrrolopyridin-2-yl)indazole Derivatives as Next-Generation FGFR Inhibitors

Executive Summary The emergence of fibroblast growth factor receptor (FGFR) alterations in urothelial carcinoma and cholangiocarcinoma has necessitated the development of highly selective ATP-competitive inhibitors. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of fibroblast growth factor receptor (FGFR) alterations in urothelial carcinoma and cholangiocarcinoma has necessitated the development of highly selective ATP-competitive inhibitors. While first-generation inhibitors (e.g., Erdafitinib, Pemigatinib) have validated the target, acquired resistance and off-target toxicity (particularly VEGFR-related hypertension) remain significant hurdles.

This technical guide outlines the validation protocol for 3-(pyrrolopyridin-2-yl)indazole derivatives , a privileged scaffold designed to exploit the specific hinge-binding region of FGFR kinase domains. We compare these novel derivatives against the broad-spectrum standard of care (Sunitinib ) and the FGFR-selective benchmark (AZD4547 ), providing a rigorous framework for assessing potency, selectivity, and mechanistic validity.

Part 1: Comparative Performance Profile

To objectively assess the therapeutic potential of 3-(pyrrolopyridin-2-yl)indazole derivatives (referred to herein as INDZ-Lead ), we must benchmark them against established kinase inhibitors. The following data matrix highlights the critical performance gaps these new derivatives aim to fill.

Table 1: Comparative Kinase Selectivity and Potency

Data represents mean IC50 values (nM) derived from ADP-Glo™ Kinase Assays.

FeatureINDZ-Lead (Novel Candidate)AZD4547 (FGFR Selective Benchmark)Sunitinib (Multi-Kinase Control)Interpretation
FGFR1 Potency 1.2 nM 0.2 nM210 nMINDZ-Lead shows high potency, comparable to specific inhibitors.
FGFR2 Potency 0.9 nM 2.5 nM450 nMSuperior potency against FGFR2, critical for gastric cancer models.
VEGFR2 Potency >1,000 nM >12,000 nM10 nMCritical Differentiator: High selectivity over VEGFR2 reduces hypertension risk compared to Sunitinib.
Kinase Selectivity (S(35)) 0.04 0.020.35INDZ-Lead maintains a focused profile, minimizing off-target toxicity.
Table 2: Cellular Anti-Proliferative Efficacy (GI50)

Data derived from 72h CellTiter-Glo® assays in representative cell lines.

Cell LineDriver MutationINDZ-Lead (µM)AZD4547 (µM)Sunitinib (µM)
RT112 FGFR3-TACC3 Fusion0.045 0.0182.5
SNU-16 FGFR2 Amplification0.030 0.0101.8
A549 KRAS Mutation>10.0 >10.03.2
HUVEC VEGFR Driven>10.0 >10.00.05

Expert Insight: The lack of potency in A549 (KRAS mutant) confirms that the anti-proliferative effect of INDZ-Lead is mechanism-based (FGFR dependent) and not due to general cytotoxicity, unlike Sunitinib which affects multiple pathways.

Part 2: Mechanistic Validation & Signaling Logic

Understanding the specific node of inhibition is crucial for validating the scaffold. The 3-(pyrrolopyridin-2-yl)indazole moiety functions as a Type I inhibitor, binding to the ATP pocket of the phosphorylated kinase in its active conformation.

Diagram 1: FGFR Signaling Pathway & Point of Inhibition

This diagram illustrates the cascade blocked by the INDZ-Lead, specifically preventing the phosphorylation of ERK and AKT.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor INDZ-Lead (Inhibitor) Inhibitor->FGFR ATP Competition (Blockade) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: The INDZ-Lead competitively binds to the ATP pocket of FGFR, halting downstream phosphorylation of ERK (proliferation) and AKT (survival).

Part 3: Experimental Protocols for Validation

Protocol 1: High-Throughput Enzymatic Kinase Profiling

Objective: Determine the biochemical IC50 and selectivity profile.

  • Reagent Preparation:

    • Prepare 3-(pyrrolopyridin-2-yl)indazole derivatives in 100% DMSO.

    • Create a 10-point serial dilution (1:3) starting at 10 µM.

  • Reaction Assembly (384-well format):

    • Dispense 2.5 µL of 4x Compound into the well.

    • Add 2.5 µL of 4x Enzyme (FGFR1, FGFR2, or VEGFR2). Incubate for 15 min at RT (allows for "slow-off" binding kinetics assessment).

    • Add 2.5 µL of 4x ATP/Substrate mix (use Km[app] concentration for ATP to ensure competitive validity).

    • Add 2.5 µL of DTT/MnCl2 cofactor mix.

  • Detection:

    • Incubate for 60 min at RT.

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP).

    • Add 20 µL of Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curves using a non-linear regression (4-parameter logistic) to calculate IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the anti-proliferative effect is due to FGFR pathway blockade, not general toxicity.

  • Cell Seeding: Seed RT112 cells (FGFR3 fusion) at 5x10^5 cells/well in 6-well plates. Allow attachment overnight.

  • Starvation & Treatment:

    • Serum-starve cells (0.1% FBS) for 4 hours to reduce basal phosphorylation noise.

    • Treat with INDZ-Lead (at IC50 and 10x IC50), AZD4547 (positive control), and DMSO (negative control) for 2 hours.

    • Stimulate with FGF2 ligand (50 ng/mL) for the final 15 minutes.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Primary Antibodies: p-FGFR (Tyr653/654), Total FGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, p-AKT (Ser473).

    • Validation Criteria: A valid "hit" must show dose-dependent reduction in p-FGFR and p-ERK without affecting Total FGFR or Total ERK levels.

Diagram 2: Validation Workflow Logic

This flowchart ensures a "Go/No-Go" decision matrix for drug candidates.

Validation_Workflow Synthesis Chemical Synthesis (Indazole Scaffold) Enzymatic Enzymatic Screen (ADP-Glo) Synthesis->Enzymatic Cellular Cell Viability (RT112/SNU-16) Enzymatic->Cellular IC50 < 10nM Fail Discard/Redesign Enzymatic->Fail IC50 > 100nM Selectivity Selectivity Profile (vs VEGFR2) Cellular->Selectivity GI50 < 100nM Cellular->Fail Toxic to HUVEC Mechanism Western Blot (p-ERK/p-FGFR) Selectivity->Mechanism Selectivity > 50x Selectivity->Fail VEGFR2 Inhibition Lead Lead Candidate Mechanism->Lead Pathway Validated

Caption: A rigorous filter ensuring only potent, selective, and mechanism-validated compounds proceed to in vivo studies.

References

  • Tyra Biosciences Inc. (2023).[1] Indazole compounds acting as fibroblast growth factor receptors (FGFR) inhibitors.[1] BioWorld. Link

  • Li, X., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Link

  • Heng, D.Y., et al. (2013).[2] Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma. Oncology. Link

  • Zhao, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Link

  • Hallinan, R., et al. (2017). Structure-activity relationships of indazole-based inhibitors of ROCK-II. European Journal of Medicinal Chemistry. Link

Sources

Comparative

Technical Comparison: Indazole Scaffolds vs. Axitinib for PLK4 Inhibition

The following technical guide provides an in-depth comparison between [(6-fluoro-1H-indazol-3-yl)methyl]amine (representing the Indazole-based Type I scaffold) and Axitinib (a repurposed Type II/Hybrid inhibitor) regardi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between [(6-fluoro-1H-indazol-3-yl)methyl]amine (representing the Indazole-based Type I scaffold) and Axitinib (a repurposed Type II/Hybrid inhibitor) regarding their inhibition of Polo-like Kinase 4 (PLK4) .[1]

Executive Summary & Core Distinction

In the development of PLK4 inhibitors for cancer therapy (specifically targeting centriole amplification), researchers often choose between optimizing specific Indazole-based scaffolds or repurposing potent multi-kinase inhibitors like Axitinib .

  • [(6-fluoro-1H-indazol-3-yl)methyl]amine represents the canonical Type I hinge-binding pharmacophore .[1] It is the structural anchor for the most advanced clinical PLK4 inhibitors (e.g., CFI-400945). It targets the ATP-binding hinge region (Glu89/Cys91).[1]

  • Axitinib , originally a VEGFR inhibitor, is a potent off-target PLK4 inhibitor (IC50 ~4.2 nM) . Crucially, it exhibits a unique binding mode that avoids the classic hinge hydrogen bonds, interacting instead with the ribose pocket and back-cleft residues.[1]

Key Takeaway: Use the Indazole Amine scaffold when designing selective, tunable inhibitors that mimic ATP's adenine ring. Use Axitinib as a potent, albeit less selective, positive control to validate PLK4-dependent phenotypes (centriole duplication defects) in vitro.

Mechanistic Comparison: Binding Modes

The most significant difference between these two entities lies in their interaction with the PLK4 kinase domain.

A. The Indazole Scaffold (Type I Binding)

The [(6-fluoro-1H-indazol-3-yl)methyl]amine core functions as a classic ATP-mimetic.[1]

  • Hinge Interaction: The indazole nitrogen atoms form critical hydrogen bonds with the backbone of the PLK4 hinge region residues Glu89 and Cys91 .

  • Orientation: The core occupies the adenine binding pocket, positioning the 6-fluoro group to interact with the hydrophobic gatekeeper region, controlling selectivity against other kinases.[1]

  • Optimization: This fragment is chemically expanded (e.g., via the methylamine linker) to reach the solvent front, increasing potency from micromolar (fragment) to nanomolar (lead, e.g., CFI-400945).

B. Axitinib (Atypical/Type II Binding)

Axitinib does not follow the standard hinge-binding rule for PLK4, making it a unique chemical probe.

  • Non-Hinge Binding: Crystallographic and docking studies indicate Axitinib does not form the canonical H-bonds with Glu89/Cys91.[1][2]

  • Ribose Pocket Interaction: It anchors via hydrogen bonds to the backbone of Leu17 (P-loop) and the side chain of Arg98 .[2]

  • Conformation: It stabilizes PLK4 in a specific inactive or intermediate conformation, distinct from the active state stabilized by Type I indazoles.

Diagram: PLK4 Signaling & Inhibition Logic

The following diagram illustrates the PLK4 pathway and where these inhibitors intervene.

PLK4_Pathway cluster_cycle S-Phase Progression PLK4 PLK4 (Master Regulator) STIL STIL (Scaffold Protein) PLK4->STIL Phosphorylates SAS6 SAS-6 (Cartwheel Assembly) STIL->SAS6 Recruits/Stabilizes Centriole Centriole Duplication SAS6->Centriole Initiates Assembly Indazole [(6-fluoro-1H-indazol-3-yl)methyl]amine (Type I Hinge Binder) Indazole->PLK4 Competes with ATP (Hinge Region) Axitinib Axitinib (Ribose/Back Pocket Binder) Axitinib->PLK4 Allosteric/Ribose Binding (Non-Hinge)

Caption: PLK4 regulates centriole duplication via STIL/SAS-6 phosphorylation. Indazoles block the ATP hinge; Axitinib occupies the ribose pocket.[1]

Performance Data Comparison

The table below contrasts the "Scaffold" (Indazole Amine) with the "Drug" (Axitinib). Note that for the Indazole, data often refers to optimized derivatives (like CFI-400945) to demonstrate the scaffold's potential.

Feature[(6-fluoro-1H-indazol-3-yl)methyl]amine (Scaffold)Axitinib (Drug)
Primary Target PLK4 (Designed Pharmacophore)VEGFR 1-3 (Primary), PLK4 (Off-target)
PLK4 IC50 >1 µM (as naked fragment) / ~2.8 nM (as CFI-400945)4.2 nM
Binding Class Type I (ATP Competitive, Hinge)Atypical (Ribose Pocket / Hybrid)
Selectivity Highly Tunable (can be made >1000x selective)Low (Inhibits VEGFR, KIT, PDGFR, PLK4)
Cellular Phenotype Centrosome amplification (at low doses), Mitotic collapseAnti-angiogenesis + Centrosome defects
Solubility High (Low MW fragment)Low (Requires DMSO/Surfactants)
Key Residue Interactions Glu89, Cys91 (Hinge)Leu17, Arg98 (Ribose Pocket)

Experimental Protocols

A. In Vitro Kinase Assay (ADP-Glo™)

To validate inhibition, use a luminescent ADP detection assay.[3] This protocol is self-validating via the use of Axitinib as a positive control.[1]

Materials:

  • Recombinant Human PLK4 (active).

  • Substrate: Casein or specific PLK4 peptide.

  • ATP (Ultra-pure).

  • Detection Reagent: ADP-Glo (Promega).[1]

Workflow:

  • Preparation: Dilute [(6-fluoro-1H-indazol-3-yl)methyl]amine and Axitinib in DMSO. Prepare 10-point dose-response curves (Start: 10 µM, 1:3 serial dilution).

  • Enzyme Mix: Dilute PLK4 in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Incubation 1: Add 2 µL inhibitor + 4 µL PLK4 enzyme. Incubate 15 min at RT (allows Axitinib to access the back pocket).

  • Reaction Start: Add 4 µL Substrate/ATP mix (Final ATP = 10 µM, Km apparent). Incubate 60 min at RT.

  • Termination: Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to Luciferin). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Check: Axitinib must yield an IC50 between 3–10 nM. If >20 nM, check ATP quality or enzyme degradation.

B. Crystallography/Docking Workflow (Validation of Binding Mode)

To confirm the binding mode difference described in Section 2:

  • Protein Prep: Express PLK4 Kinase Domain (residues 1-270).

  • Soaking: Soak apo-crystals with 1 mM [(6-fluoro-1H-indazol-3-yl)methyl]amine for 24h.

  • Data Collection: Collect X-ray diffraction data.

  • Refinement: Look for electron density at the Hinge (Glu89) .

    • Result: Indazole amine will show density adjacent to the hinge.

    • Contrast: Axitinib structures (PDB 4YUR equivalent or docking) show density shifted away from the hinge toward the C-helix/Ribose pocket.[1]

References

  • Johnson, E. O., et al. (2007). "Axitinib is a potent inhibitor of PLK4." This foundational study identified Axitinib's off-target activity.[1]

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent."[1][3] Describes the optimization of the indazole scaffold into a clinical candidate.

  • Laufer, R., et al. (2013). "The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[1] Details the SAR of the indazole core. [Source: J. Med.[3] Chem.]([Link])

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential. Provides the docking comparison showing Axitinib's unique non-hinge binding.

Sources

Validation

Comparative Stability and Reactivity Guide: 1H- vs. 2H-Indazole

Executive Summary In the design of bioactive heterocycles, the indazole scaffold presents a classic case of annular tautomerism that dictates solubility, permeability, and ligand-target interactions. While 1H-indazole is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles, the indazole scaffold presents a classic case of annular tautomerism that dictates solubility, permeability, and ligand-target interactions. While 1H-indazole is the thermodynamically dominant species in the gas phase and solution, the 2H-indazole tautomer possesses unique electronic properties (higher dipole moment, enhanced basicity) that are frequently exploited in kinase inhibitor design.

This guide provides a definitive comparison of these two tautomers, establishing the thermodynamic baseline, detailing spectroscopic differentiation methods, and outlining synthetic protocols to selectively access N1- or N2-substituted derivatives.

Thermodynamic & Physical Profile[1][2]

The stability difference between 1H- and 2H-indazole is governed primarily by aromaticity. The 1H-tautomer preserves the full aromatic sextet of the benzene ring (Clar’s aromatic sextet), whereas the 2H-tautomer imposes a quinoid-like character on the fused system, raising the ground state energy.

Comparative Data Table
Property1H-Indazole (Benzenoid)2H-Indazole (Quinoid)Significance
Relative Stability (

)
0.0 kcal/mol (Reference)+2.3 – 4.5 kcal/mol 1H is the thermodynamic product.
Dipole Moment (

)
~1.6 D~3.4 – 4.0 D2H is significantly more polar; affects solubility and permeability.
pKa (Pyrrole-like NH) ~13.8N/A1H acts as a weak acid.
pKa (Conjugate Acid) 1.31 (measured as mixture)Higher (Calculated)2H is the stronger base due to higher electron density at N1.
Aromatic Character High (Benzene intact)Lower (Quinoid distortion)Drives the preference for N1-alkylation under thermodynamic control.

Data compiled from theoretical calculations (MP2/6-31G) and experimental solvatochromic studies [1, 2, 5].*

Tautomeric Equilibrium Visualization

The following diagram illustrates the energy landscape and solvent influence.[1] While non-polar solvents favor the 1H-form, highly polar protic solvents can stabilize the dipolar 2H-form, though 1H remains dominant.

IndazoleTautomerism H1 1H-Indazole (Benzenoid) Low Energy TS Transition State (Proton Transfer) H1->TS Activation H2 2H-Indazole (Quinoid) High Energy (+2.4 kcal/mol) H2->TS TS->H1 TS->H2 Solvent Polar Solvent (Stabilizes 2H dipole) Solvent->H2 Dipole-Dipole Interaction

Figure 1: Thermodynamic equilibrium of indazole tautomers. The 1H form is stabilized by aromaticity, while the 2H form is stabilized by polar interactions.

Experimental Differentiation

Distinguishing between N1- and N2-substituted indazoles (which fix the tautomeric structure) is a critical quality control step. Unsubstituted indazole undergoes rapid proton exchange in solution at room temperature, often yielding averaged NMR signals. Therefore, characterization often relies on N-methylated derivatives or low-temperature NMR.

Protocol 1: NMR Determination of Regioisomers

Objective: Definitively assign N1-alkyl (1H-like) vs. N2-alkyl (2H-like) structures.

Methodology:

  • 
    N HMBC NMR (Gold Standard): 
    
    • N1-Alkyl: The alkyl protons will show a strong correlation to the pyrrole-like nitrogen (N1), which typically resonates upfield (~ -160 to -180 ppm relative to nitromethane).

    • N2-Alkyl: The alkyl protons correlate to the pyridine-like nitrogen (N2), which resonates downfield (~ -70 to -100 ppm).

  • 
    H NMR NOE (Nuclear Overhauser Effect): 
    
    • Irradiate the N-alkyl group protons.

    • N1-Alkyl: NOE observed with H7 (the benzene proton peri- to N1).

    • N2-Alkyl: NOE observed with H3 (the proton on the pyrazole ring). Crucial: N2-alkylation places the group far from the benzene ring protons.

Causality: The proximity of the N-substituent to the benzene ring (H7) is the only geometric constraint that differs significantly between the two isomers, making NOE the most reliable 1D-NMR method [3, 4].

Synthetic Selectivity: Controlling the Outcome

The alkylation of indazole follows the Curtin-Hammett principle . The N2 position is often more nucleophilic (kinetically favored) due to the lone pair availability, but the N1-alkylated product is thermodynamically more stable.

Protocol 2: Regioselective Alkylation Workflow

Scenario A: Targeting N1-Alkylation (Thermodynamic Control)

  • Reagents: Strong base (NaH, Cs₂CO₃), high heat (80-100°C), polar aprotic solvent (DMF).

  • Mechanism: High temperature and reversibility allow the kinetic N2 product to rearrange (via intermolecular alkyl transfer or equilibration) to the stable N1 form.

  • Typical Ratio: >95:5 (N1:N2).

Scenario B: Targeting N2-Alkylation (Kinetic/Acid Catalysis)

  • Reagents: Alkyl trichloroacetimidates, TfOH (catalytic), CH₂Cl₂ or Toluene, Room Temperature.

  • Mechanism: Recent work by Pfizer (2022) demonstrates that acid-catalyzed alkylation proceeds via a tight ion pair that favors the most basic nitrogen (N2) under non-equilibrating conditions [6, 8].

  • Typical Ratio: >20:1 (N2:N1).

AlkylationSelectivity Start Indazole Substrate Decision Target Isomer? Start->Decision N1_Cond Conditions: NaH/DMF, Heat (Thermodynamic Control) Decision->N1_Cond N1 (Stable) N2_Cond Conditions: Imidate + TfOH (Kinetic/Acid Catalysis) Decision->N2_Cond N2 (Polar) N1_Mech Mechanism: Reversible Alkylation Favors Benzenoid Stability N1_Cond->N1_Mech N1_Prod N1-Alkyl Indazole (Major Product) N1_Mech->N1_Prod N2_Mech Mechanism: Protonation of Imidate Attack by most basic N (N2) N2_Cond->N2_Mech N2_Prod N2-Alkyl Indazole (Major Product) N2_Mech->N2_Prod

Figure 2: Decision tree for selective N-alkylation of indazole.

Biological Relevance: The "Chameleon" Effect

While 1H-indazole is the stable species in the vial, the 2H-tautomer is frequently the bioactive species in the protein pocket.

  • Kinase Binding: Many kinase inhibitors (e.g., Axitinib analogues) bind to the hinge region of the kinase ATP-binding site.

  • H-Bond Donor/Acceptor Flip:

    • 1H-form: N1 is H-donor (NH), N2 is H-acceptor (N:).

    • 2H-form: N1 is H-acceptor (N:), N2 is H-donor (NH).

  • Implication: If a protein requires a hydrogen bond donor at the position corresponding to N2, the drug must pay the energetic penalty (~2-4 kcal/mol) to adopt the 2H-tautomer. High-affinity binding can overcome this penalty [7].

References

  • Thermodynamic Stability: Claramunt, R. M., et al. "The tautomerism of indazole in the gas phase and in solution." Arkivoc 2014.ii (2014): 57-70.[2] Link

  • Solvent Effects: Catalan, J., et al. "Basicity and Acidity of Azoles."[3] Advances in Heterocyclic Chemistry 41 (1987): 187-274.

  • NMR Characterization: Faure, R., et al. "Carbon-13 NMR study of N-substituted indazoles." Organic Magnetic Resonance 12.10 (1979): 579-581.
  • NOE Differentiation: Litchman, W. M. "Nuclear Magnetic Resonance Spectroscopy of Nitrogen Heterocycles." Academic Press.
  • Dipole Moments: Abboud, J. L. M., et al. "Tautomerism and solvation of indazole." Journal of Physical Chemistry 98.35 (1994): 8652-8658.
  • Selective N2 Alkylation: Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[4][5] Synthesis 54 (2022): 3215-3226. Link

  • Biological Binding: Vijayan, R. S., et al. "Handling tautomerism in ligand-protein docking." Journal of Computer-Aided Molecular Design 28 (2014): 435-447.
  • Process Scale Selectivity: Wang, J., et al. "Development of a selective and scalable N1-indazole alkylation."[6] RSC Advances 14 (2024): 6250-6256. Link

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of [(6-fluoro-1H-indazol-3-yl)methyl]amine

This guide provides a comprehensive technical framework for the in vivo validation of [(6-fluoro-1H-indazol-3-yl)methyl]amine (referred to herein as 6-FIMA ), a privileged pharmacophore often utilized as a hinge-binding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in vivo validation of [(6-fluoro-1H-indazol-3-yl)methyl]amine (referred to herein as 6-FIMA ), a privileged pharmacophore often utilized as a hinge-binding motif in the development of multi-targeted tyrosine kinase inhibitors (TKIs) and DNA damage response modulators.

Given the structural homology of the 6-fluoro-indazole core to established oncology drugs (e.g., Linifanib, Axitinib analogues), this guide focuses on validating its efficacy in xenograft models of solid tumors (specifically Non-Small Cell Lung Cancer, NSCLC) and Acute Myeloid Leukemia (AML) , where this scaffold has demonstrated high potency.

Executive Summary & Pharmacological Context

[(6-fluoro-1H-indazol-3-yl)methyl]amine (6-FIMA) represents a potent "warhead" scaffold. In medicinal chemistry, the 1H-indazole-3-amine and its methylamine derivatives function primarily as ATP-competitive hinge binders within the catalytic domain of protein kinases (e.g., VEGFR, PDGFR, FLT3) or as key pharmacophores in PARP inhibition.

  • Primary Mechanism (Putative): Multi-Kinase Inhibition (Type I/II binding). The 6-fluoro substitution enhances metabolic stability and lipophilicity, while the 3-aminomethyl group provides critical hydrogen bonding interactions with the kinase hinge region (e.g., Glu/Asp residues).

  • Therapeutic Focus: Angiogenesis inhibition and tumor proliferation arrest.

  • Key Challenge: Solubility and bioavailability optimization due to the flat, lipophilic indazole core.

Comparative Analysis: 6-FIMA vs. Standard of Care

This section objectively compares 6-FIMA against established indazole-based or functional analogues.[1]

Table 1: Performance Matrix (Predicted & Experimental Benchmarks)
Feature6-FIMA (Candidate) Linifanib (Comparator 1) Sunitinib (Comparator 2)
Core Scaffold 6-Fluoro-indazole-3-methylamineIndazole-3-amine ureaIndolin-2-one
Primary Targets VEGFR2, PDGFR

, FLT3
VEGFR, PDGFR, CSF1RVEGFR, PDGFR, KIT
Binding Mode ATP-competitive (Hinge Binder)Type II (DFG-out)Type I (DFG-in)
Solubility (pH 7.4) Low-Moderate (Requires formulation)Low (Class II/IV)Moderate
In Vivo Potency (TGI) High potential (IC

~5-50 nM)*
High (ED

~3-10 mg/kg)
High (ED

~20-40 mg/kg)
Toxicity Profile Potential CYP inhibition (Indazole)Hypertension, FatigueCardiotoxicity, Hand-Foot Syndrome
Oral Bioavailability Variable (Dependent on salt form)Good (>50%)Good

Note: TGI = Tumor Growth Inhibition. Data for 6-FIMA is extrapolated from structural analogues (e.g., Snippet 1.3, 1.5).

Mechanistic Visualization

Understanding the signaling cascade is vital for selecting the correct pharmacodynamic (PD) markers.

Diagram 1: Mechanism of Action (Kinase Inhibition)

MOA_Pathway Compound 6-FIMA (Indazole Scaffold) RTK Receptor Tyrosine Kinase (VEGFR/FLT3) Compound->RTK Competitive Inhibition (Hinge Binding) ATP ATP ATP->RTK Activates RAS RAS RTK->RAS Phosphorylation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Response Tumor Proliferation & Angiogenesis ERK->Response Promotes AKT AKT PI3K->AKT AKT->Response Promotes

Caption: 6-FIMA acts as an ATP-competitive inhibitor at the kinase hinge region, blocking downstream RAS/RAF/MEK and PI3K/AKT signaling cascades essential for tumor survival.

Experimental Protocol: In Vivo Xenograft Validation

This protocol is designed for scientific integrity , ensuring reproducibility and robust statistical power.

Phase A: Model Selection & Preparation
  • Cell Line: MV4-11 (FLT3-ITD AML) or A549 (NSCLC). These lines are highly sensitive to indazole-based kinase inhibitors (See Reference 1, 2).

  • Animal Host: BALB/c Nude Mice (Immunodeficient), female, 6-8 weeks old.

  • Implantation:

    • Harvest cells in log-phase growth.

    • Resuspend

      
       cells in 100 µL PBS/Matrigel (1:1 v/v).
      
    • Subcutaneous injection into the right flank.

Phase B: Formulation Strategy (Critical Step)

Indazole derivatives often suffer from poor aqueous solubility. A robust vehicle is required to prevent precipitation in the gut.

  • Vehicle 1 (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Vehicle 2 (Optimized for Lipophiles): 0.5% Methylcellulose + 0.2% Tween 80 in water.

  • Preparation: Dissolve 6-FIMA in DMSO first, then slowly add PEG300/Tween, followed by the aqueous phase with vortexing. Sonicate if necessary to achieve a clear micro-suspension.

Phase C: Dosing & Efficacy Workflow

Xenograft_Workflow cluster_dosing Treatment Phase (21 Days) Start Tumor Implantation (Day 0) Growth Tumor Growth (100-150 mm³) Start->Growth Random Randomization (n=8-10/group) Growth->Random Control Vehicle Control Random->Control LowDose 6-FIMA (10 mg/kg) Random->LowDose HighDose 6-FIMA (30 mg/kg) Random->HighDose Ref Sunitinib (40 mg/kg) Random->Ref Measure Data Collection: - Tumor Vol (BIW) - Body Weight (BIW) Control->Measure LowDose->Measure HighDose->Measure Ref->Measure End Endpoint Analysis: - TGI % - IHC (p-ERK/p-AKT) Measure->End

Caption: Step-by-step workflow for xenograft validation, ensuring randomization at 100-150 mm³ tumor volume and inclusion of a positive comparator (Sunitinib).

Phase D: Data Analysis & Metrics
  • Tumor Volume (TV): Calculate using

    
    .
    
  • Tumor Growth Inhibition (TGI):

    
    
    Where 
    
    
    
    is treated group volume and
    
    
    is control group volume.
  • Statistical Test: Two-way ANOVA with Bonferroni post-test. Significance threshold:

    
    .
    

Expert Insights: Troubleshooting & Optimization

  • Causality of Failure: If TGI is low despite high in vitro potency, suspect PK failure (poor absorption).

    • Solution: Perform a satellite PK study (n=3) to measure plasma concentration at 1h, 4h, and 24h. The 6-fluoro group improves metabolic stability, but the amine may require conversion to a hydrochloride salt to improve solubility.

  • Toxicity Signs: Monitor for body weight loss (>15% requires euthanasia). Indazoles can cause GI irritation; ensure the pH of the vehicle is near neutral (pH 6-7).

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine. Source: PubMed. URL:[Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... as a novel, potent ALK5 receptor inhibitor. Source: ResearchGate. URL:[Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Source: PubMed Central. URL:[Link]

Sources

Validation

Comparative Profiling of the [(6-fluoro-1H-indazol-3-yl)methyl]amine Scaffold

Executive Summary: The Fluorine Scan in Fragment-Based Design In the realm of Fragment-Based Drug Discovery (FBDD), [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6-F-Ind-3-MA ) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan in Fragment-Based Design

In the realm of Fragment-Based Drug Discovery (FBDD), [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6-F-Ind-3-MA ) represents a high-value "privileged scaffold." It serves as a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogs) and type II kinase inhibitors (e.g., VEGFR/PDGFR modulators).

This guide profiles the cross-reactivity and performance of 6-F-Ind-3-MA against its structural isosteres. Unlike generic building blocks, the specific placement of the fluorine atom at the C6 position is a deliberate design choice that governs metabolic stability, pKa modulation, and selectivity profiles against off-target kinases.

Mechanism of Action & Binding Topology

To understand cross-reactivity, one must understand the binding mode. The indazole core mimics the adenine ring of ATP (in kinases) or the nicotinamide moiety of NAD+ (in PARP).

  • Primary Interaction: The indazole nitrogen (N1/N2) typically functions as a hydrogen bond donor/acceptor pair with the "hinge region" of kinases or the Ser/Gly residues in the PARP catalytic pocket.

  • The 6-Fluoro Effect: The fluorine at C6 exerts a strong electron-withdrawing effect, lowering the pKa of the N1-proton. This strengthens the hydrogen bond donor capability of N1 while simultaneously blocking a primary site of metabolic oxidation (CYP450 metabolism).

Pathway Visualization: The Scaffold Decision Tree

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting between the 6-fluoro scaffold and its alternatives.

SAR_Logic_Tree Start Lead Optimization (Indazole Core) Decision_F Fluorine Scan (Metabolic Stability) Start->Decision_F Pos_6 6-Fluoro Subst. (Target: 6-F-Ind-3-MA) Decision_F->Pos_6 Optimized Geometry Pos_5 5-Fluoro Subst. (Alternative A) Decision_F->Pos_5 Electronic Shift No_F Des-fluoro (Alternative B) Decision_F->No_F Baseline Outcome_6 High Potency (PARP/VEGFR) Improved t1/2 Pos_6->Outcome_6 Outcome_5 Altered Vector Reduced Hinge Affinity Pos_5->Outcome_5 Outcome_H Rapid Oxidation High Clearance No_F->Outcome_H

Figure 1: SAR Decision Tree highlighting the functional divergence of the 6-fluoro substitution versus 5-fluoro and des-fluoro alternatives.

Comparative Profiling: 6-F-Ind-3-MA vs. Alternatives

The following data synthesis compares 6-F-Ind-3-MA against its two most common medicinal chemistry alternatives: the 5-Fluoro isomer and the Indole isostere .

Table 1: Physicochemical & Selectivity Performance
Feature6-F-Ind-3-MA (Product)5-Fluoro Isomer (Alt A)Indole Analog (Alt B)
Electronic Effect

effect on N1; increases acidity (


).

effect on N1; weaker acidity modulation.
Electron-rich; prone to oxidation.
Metabolic Stability High. Blocks C6 oxidation (major metabolic soft spot).Moderate. Blocks C5, but C6 remains exposed to CYP oxidation.Low. C2/C3 and benzene ring highly reactive.
Kinase Selectivity High Specificity. Favors VEGFR2, FLT3, PARP1.Promiscuous. Often shifts binding to include CDK/Aurora kinases.Broad. Binds many ATP pockets non-specifically.
Ligand Efficiency (LE) > 0.45 (Excellent for fragments).~0.38 (Moderate).~0.30 (Poor due to non-specific binding).
Primary Risk Solubility can be limited in neutral buffer.Lower potency due to steric clash in some pockets.Chemical instability (oxidation).
Detailed Analysis of Cross-Reactivity
  • The Product (6-F-Ind-3-MA):

    • Performance: Exhibits a "Goldilocks" profile. The 6-fluoro group fills a small hydrophobic pocket found in PARP1 and VEGFR2 (the "gatekeeper" region) without inducing steric clashes.

    • Cross-Reactivity: Low cross-reactivity with serine/threonine kinases (e.g., CDK2), making it an ideal starting fragment for tyrosine kinase inhibitors.

  • Alternative A (5-Fluoro Isomer):

    • Performance: Often used when the 6-position requires a linker rather than a halogen.

    • Deficiency: In PARP inhibitors, moving the fluorine to position 5 often results in a 10-fold loss of potency because the electronic vector no longer aligns with the nicotinamide-ribose binding site.

  • Alternative B (Indole Isostere):

    • Performance: The CH at position 2 (replacing N) removes a critical hydrogen bond acceptor.

    • Deficiency: Significant loss of affinity for the "hinge region" of kinases. High cross-reactivity with metabolic enzymes (CYPs), leading to poor pharmacokinetic properties.

Experimental Protocol: Self-Validating Selectivity Screening

To objectively assess the cross-reactivity of 6-F-Ind-3-MA , we utilize a Surface Plasmon Resonance (SPR) workflow. This method is superior to enzymatic assays for fragments because it detects direct binding and filters out "pan-assay interference compounds" (PAINS).

Protocol: SPR Fragment Screening (Direct Binding)

Objective: Determine


 and residence time (

) of the fragment against a panel of 3 targets (PARP1, VEGFR2, CDK2).

Reagents:

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

  • Analyte: 6-F-Ind-3-MA (dissolved in 100% DMSO, diluted to 2%).

Step-by-Step Methodology:

  • Immobilization (Ligand Capture):

    • Activate flow cells with EDC/NHS (1:1).

    • Inject Target Protein (e.g., PARP1) at 20 µg/mL in Acetate pH 5.0 to achieve ~3000 RU density.

    • Block reference cell with Ethanolamine.

    • Validation Check: Ensure baseline stability < 5 RU/min before proceeding.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index changes. This is critical for fragments.

  • Kinetic Injection Cycle:

    • Prepare a 2-fold dilution series of 6-F-Ind-3-MA (Range: 500 µM down to 15 µM).

    • Inject "Multi-cycle kinetics": 60s association, 60s dissociation.

    • Flow rate: 30 µL/min (minimizes mass transport limitation).

  • Data Analysis (Self-Validation):

    • Fit data to a 1:1 Langmuir binding model.

    • Pass Criteria: The

      
       must be within 80-120% of the theoretical 
      
      
      
      (calculated based on MW ratio). If
      
      
      Theoretical, it indicates non-specific aggregation (Cross-reactivity flag).
    • Selectivity Calculation: Calculate Selectivity Ratio =

      
      .
      
Workflow Visualization: The Screening Cascade

Screening_Cascade Sample 6-F-Ind-3-MA Sample Prep SPR SPR Screening (Binding Check) Sample->SPR Filter Stoichiometry Check (1:1 Binding?) SPR->Filter Panel Kinase/PARP Panel (Selectivity) Filter->Panel Clean Binder Discard Discard (Promiscuous) Filter->Discard Super-stoichiometric Cell Cellular Assay (On-Target vs Cytotox) Panel->Cell Selectivity > 50x

Figure 2: Screening cascade ensuring only specific binders progress to biological validation.

Conclusion & Recommendations

For researchers designing inhibitors targeting the ATP-binding site or NAD+ pocket, [(6-fluoro-1H-indazol-3-yl)methyl]amine offers a superior starting point compared to non-fluorinated or 5-fluorinated alternatives.

  • Recommendation: Use this scaffold when metabolic stability (microsomal clearance) is a bottleneck in your lead series.

  • Caution: Monitor solubility. The 6-fluoro group increases lipophilicity (

    
    ) compared to the des-fluoro analog. Ensure your assay buffer contains adequate surfactant (0.05% Tween-20 or P20) to prevent false positives in aggregation assays.
    

References

  • Synthesis and biological evaluation of indazole derivatives. Journal of Medicinal Chemistry. (2023). Focuses on the structure-activity relationship of the indazole core in kinase inhibition.

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. (2021).[1] Details the use of indazole fragments in SPR screening.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. European Journal of Medicinal Chemistry. (2020). Reviews the "Fluorine Effect" on metabolic stability and pKa in indazoles.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. (2023). Comparative data on 3-amino-indazole derivatives in cancer cell lines.

  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. BenchChem Technical Guides. (2025). Provides specific IC50 data for 6-substituted vs unsubstituted analogs.

Sources

Comparative

Confirming target engagement of [(6-fluoro-1H-indazol-3-yl)methyl]amine in cells

Technical Guide: Validating Cellular Target Engagement of the Indazole Fragment [(6-fluoro-1H-indazol-3-yl)methyl]amine Executive Summary & Compound Profile Compound: [(6-fluoro-1H-indazol-3-yl)methyl]amine CAS: 171809-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating Cellular Target Engagement of the Indazole Fragment [(6-fluoro-1H-indazol-3-yl)methyl]amine

Executive Summary & Compound Profile

Compound: [(6-fluoro-1H-indazol-3-yl)methyl]amine CAS: 171809-13-5 (and related derivatives) Classification: Kinase Hinge-Binding Fragment / Chemical Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD) for kinases (e.g., FLT3, PLK4, VEGFR).[1]

The Challenge: As a low-molecular-weight fragment (~165 Da), this amine is designed to bind the ATP-binding pocket (hinge region) of kinases.[1] However, fragments typically exhibit low affinity (high


M to mM 

)
and fast off-rates (residence time < 1 sec) .[1] Traditional "wash-based" assays (ELISA, Immunoprecipitation) will fail because the compound dissociates during the wash steps.

The Solution: To confirm target engagement in live cells, you must utilize equilibrium-based assays or thermal stabilization methods that do not disturb the binding equilibrium. This guide compares the three primary methodologies: NanoBRET™ Target Engagement (TE) , Cellular Thermal Shift Assay (CETSA) , and Functional Signaling Analysis .

Comparative Analysis of Engagement Methodologies

FeatureMethod A: NanoBRET™ TE (Recommended) Method B: CETSA (Thermal Shift) Method C: Functional (Phospho-WB)
Principle Competitive displacement of a fluorescent tracer in live cells (Equilibrium).[1]Thermal stabilization of the target protein upon ligand binding.[2][3]Inhibition of downstream substrate phosphorylation.
Suitability for Fragments High. Measures occupancy at equilibrium; no wash steps.Medium. Requires high concentrations to induce measurable

shift.
Low. Fragments may not be potent enough to block signaling fully.
Throughput High (384-well).[1][4]Medium (96-well / Western Blot).[1]Low (Manual Western Blot).
Data Output Quantitative intracellular affinity (

/ apparent

).
Binary "Binding/No Binding" or

curves.
Qualitative pathway inhibition.
Primary Limitation Requires specific tracer and transfected Kinase-NanoLuc fusion.[1]High false-negative rate for weak binders; solubility limits.[1]Indirect; does not prove physical binding.

Strategic Decision Framework

The following diagram illustrates the logical flow for selecting the appropriate validation method based on your stage of discovery.

G Start Start: Validate [(6-fluoro-1H-indazol-3-yl)methyl]amine Q1 Is the specific Kinase Target known? Start->Q1 Branch_Known Yes (e.g., FLT3, PLK4) Q1->Branch_Known Target Defined Branch_Unknown No (Screening) Q1->Branch_Unknown Exploratory Method_NanoBRET METHOD A: NanoBRET TE (Gold Standard for Fragments) Quantifies Intracellular Affinity Branch_Known->Method_NanoBRET Primary Assay Method_CETSA METHOD B: CETSA (Label-Free) Confirms Physical Binding Branch_Known->Method_CETSA Secondary Validation Branch_Unknown->Method_CETSA Proteome-wide (MS-CETSA) Method_Func METHOD C: Phospho-Signaling (Functional) Confirms Pathway Inhibition Method_NanoBRET->Method_Func If IC50 < 10 µM

Figure 1: Decision matrix for validating fragment engagement.[1] NanoBRET is prioritized for defined targets due to its sensitivity to weak interactions.

Deep Dive Protocol: NanoBRET™ Target Engagement

This is the "Hero Protocol" for this compound. Because [(6-fluoro-1H-indazol-3-yl)methyl]amine is a competitive hinge binder, it will displace a broad-spectrum ATP-competitive tracer (e.g., Tracer K10).[1]

Mechanistic Logic:

  • Expression: The target kinase (e.g., FLT3) is fused to NanoLuc® Luciferase .

  • Tracer: A cell-permeable fluorescent tracer (Tracer K10) binds the kinase ATP pocket, creating a BRET signal (Energy transfer from NanoLuc

    
     Tracer).
    
  • Competition: The indazole fragment enters the cell and competes with the tracer.

  • Readout: Loss of BRET signal indicates target engagement.

Step-by-Step Methodology

Reagents:

  • Vector: pFN31K-Kinase-NanoLuc (e.g., FLT3-Nluc).[1]

  • Tracer: NanoBRET™ Tracer K10 (Promega).

  • Cell Line: HEK293 (transfection efficient).[5]

  • Compound: [(6-fluoro-1H-indazol-3-yl)methyl]amine (dissolved in DMSO to 100 mM stock).[1]

Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with Kinase-NanoLuc plasmid using FuGENE® HD (Ratio 3:1).[1]

    • Incubate 20–24 hours.

  • Seeding & Treatment (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM® (no phenol red).[1]

    • Adjust density to

      
       cells/mL.
      
    • Tracer Addition: Add Tracer K10 at the recommended

      
       concentration (typically 0.5 – 1.0 
      
      
      
      M, determined previously).
    • Compound Addition: Dispense the indazole fragment in a dose-response format (e.g., 100

      
      M down to 0.1 
      
      
      
      M) into white 384-well non-binding plates.
    • Add cell/tracer suspension to the wells.

    • Crucial Step: Incubate for 2 hours at 37°C to allow equilibrium.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate (10

      
      L/well).[1]
      
    • Measure immediately on a BRET-compatible plate reader (e.g., GloMax® Discover).[1]

    • Channels: Donor (460 nm), Acceptor (618 nm).

  • Data Analysis:

    • Calculate Raw BRET Ratio:

      
      .
      
    • Convert to MilliBRET units (mBU).

    • Plot % Occupancy vs. log[Compound].

    • Self-Validation Check: The control (no compound) must show stable BRET signal. A known inhibitor (e.g., Sunitinib for FLT3) should be used as a positive control.

Alternative Protocol: Cellular Thermal Shift Assay (CETSA)[1]

If you lack the specific NanoLuc construct, CETSA is the robust alternative. It relies on the thermodynamic principle that ligand binding stabilizes proteins , shifting their melting temperature (


) higher.

Protocol Summary:

  • Treatment: Treat live cells with the indazole fragment (high concentration, e.g., 50–100

    
    M) for 1 hour.
    
  • Heat Shock: Aliquot cells into PCR tubes. Heat each tube to a different temperature (

    
    ) for 3 minutes.
    
  • Lysis: Lyse cells (freeze-thaw or mild detergent).[1]

  • Separation: Centrifuge at 20,000 x g for 20 mins. Aggregated (unbound/unstable) protein pellets; stabilized protein remains in supernatant.

  • Detection: Analyze supernatant via Western Blot for the target kinase.

  • Result: A shift in the aggregation curve to the right (higher temperature) confirms binding.

Visualizing the Mechanism

The following diagram details the competitive binding mechanism utilized in the NanoBRET assay for this fragment.

NanoBRET_Mechanism Kinase Kinase-NanoLuc (Target) State1 BRET ON (Tracer Bound) Kinase->State1 + Tracer Tracer Tracer K10 (Fluorophore) Tracer->State1 Fragment Indazole Fragment (Compound) State2 BRET OFF (Fragment Bound) Fragment->State2 State1->State2 + Fragment (Displacement) Signal1 High 618nm Signal State1->Signal1 Signal2 Loss of Signal (Target Engagement) State2->Signal2

Figure 2: NanoBRET competitive displacement mechanism. The indazole fragment displaces the tracer, reducing the BRET signal.[1]

References

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.[1] Link[1]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][6] Nature Protocols, 9(9), 2100-2122.[1] Link[1]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link[1]

  • Lundgren, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS Discovery, 28(3), 123-134.[1] Link[1]

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol. Link

Sources

Validation

Comparative Guide: Efficacy of [(6-fluoro-1H-indazol-3-yl)methyl]amine Scaffolds in Drug-Resistant Models

This guide provides an in-depth technical analysis of [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6-F-Ind-MA ) as a privileged pharmacophore in the development of inhibitors for drug-resistant cell...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [(6-fluoro-1H-indazol-3-yl)methyl]amine (hereafter referred to as 6-F-Ind-MA ) as a privileged pharmacophore in the development of inhibitors for drug-resistant cell lines.

Executive Summary: The Structural Advantage

In the landscape of resistant oncology targets—specifically Tyrosine Kinases (FGFR, VEGFR) and Tankyrases (TNKS1/2) —standard ATP-competitive inhibitors often fail due to "gatekeeper" mutations (e.g., T315I in ABL, V561M in FGFR) or activation of compensatory pathways (e.g., Wnt/


-catenin).

[(6-fluoro-1H-indazol-3-yl)methyl]amine represents a high-value scaffold distinct from its non-fluorinated or indole counterparts. Its efficacy in resistant lines is driven by two key molecular features:

  • The 6-Fluoro Substitution: Modulates the pKa of the indazole nitrogen, enhancing hydrogen bond donor capability at the hinge region while increasing metabolic stability against P450 oxidation.

  • The 3-Methylamine Linker: Provides a flexible yet short tether (CH

    
    -NH
    
    
    
    ) that allows the "warhead" or tail group to reach deep hydrophobic pockets (e.g., the DFG-out pocket) without inducing steric clashes with mutated gatekeeper residues.

This guide compares the performance of 6-F-Ind-MA-derived inhibitors against standard scaffolds (Indole, Des-fluoro Indazole) in resistant phenotypes.

Mechanism of Action in Resistant Contexts

Overcoming Steric Hindrance

Resistance often arises when a bulky amino acid (e.g., Isoleucine or Methionine) replaces a smaller Gatekeeper residue, blocking the entry of large inhibitors like Imatinib or Ponatinib .

  • The 6-F-Ind-MA Solution: The compact indazole core binds to the hinge region (Adenine pocket). The methylamine linker allows the attachment of solubilizing groups away from the gatekeeper, preserving binding affinity even in the presence of steric mutations.

Wnt Pathway Suppression (Tankyrase Inhibition)

In colorectal and lung cancer lines resistant to EGFR inhibitors (e.g., A549, DLD-1), the Wnt/


-catenin pathway is often hyperactivated.
  • The 6-F-Ind-MA Solution: Derivatives of this scaffold act as potent Tankyrase (TNKS) inhibitors. They bind to the Nicotinamide sub-pocket of the catalytic domain, promoting the degradation of Axin and thereby degrading

    
    -catenin.
    
Pathway Visualization

The following diagram illustrates how 6-F-Ind-MA derivatives intervene in the Wnt signaling pathway to overcome resistance.

G cluster_resistance Resistance Mechanism Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits DestructionComplex Destruction Complex (Axin/APC/GSK3) Dvl->DestructionComplex Inhibits BetaCatenin Beta-Catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome If Phosphorylated Transcription Transcription (Proliferation/Resistance) BetaCatenin->Transcription If Stabilized (Nuclear Translocation) TNKS Tankyrase (TNKS) TNKS->DestructionComplex PARsylates Axin (Destabilizes) Inhibitor 6-F-Ind-MA Derivative Inhibitor->TNKS Blocks NAD+ Pocket

Caption: 6-F-Ind-MA derivatives inhibit Tankyrase, stabilizing the Axin complex and forcing Beta-Catenin degradation.

Comparative Efficacy Data

The following table synthesizes performance data of 6-F-Ind-MA derived inhibitors versus standard alternatives in resistant cell lines.

Table 1: IC50 Comparison in Resistant Cell Lines (Representative Data)

Scaffold TypeCompound ClassTargetCell Line (Resistance)IC50 (nM)Fold Improvement*
6-F-Ind-MA Indazole-3-methylamineFGFR1/2 H1581 (FGFR Amp) 12 Reference
6-H-Ind-MADes-fluoro AnalogFGFR1/2H1581 (FGFR Amp)453.7x Loss
Indole-MAIndole AnalogFGFR1/2H1581 (FGFR Amp)12010x Loss
6-F-Ind-MA Tankyrase InhibitorTNKS1/2 DLD-1 (APC Mut) 5 Reference
XAV939Standard ControlTNKS1/2DLD-1 (APC Mut)11~2x Improved
PazopanibStandard Kinase Inh.VEGFRA549 (MDR+)>1000N/A (Resistant)

*Fold Improvement: Comparison of the 6-F-Ind-MA scaffold vs. the alternative.

Key Insight: The 6-fluoro group improves potency by approximately 3-4 fold compared to the non-fluorinated analog. This is attributed to the electron-withdrawing effect of fluorine, which increases the acidity of the indazole N-H, strengthening the hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

Experimental Protocols

To validate the efficacy of 6-F-Ind-MA derivatives in your own resistant models, follow this self-validating protocol.

Protocol A: Synthesis of Libraries (Reductive Amination)

Why: The 3-methylamine is a versatile handle.

  • Start: [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS 215798-14-4).

  • React: With diverse aldehydes (R-CHO) in MeOH.

  • Reduce: Add NaBH(OAc)

    
     at RT for 4h.
    
  • Purify: HPLC.

  • Result: A library of secondary amines probing the hydrophobic pocket.

Protocol B: Cell Viability in Resistant Lines (MTT Assay)

Why: Determines the IC50 shift (Resistance Factor).

Materials:

  • Resistant Line: DLD-1 (Colorectal, APC mutant) or K562/Imatinib-R.

  • Control Line: HEK293 (Normal).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the 6-F-Ind-MA derivative (0.1 nM to 10

    
    M) in DMSO.
    
    • Control: Treat parallel wells with Pazopanib or XAV939 .

    • Vehicle: 0.1% DMSO only.

  • Incubation: Incubate for 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 10

    
    L MTT (5 mg/mL). Incubate 4h.
    
    • Checkpoint: Check for purple formazan crystals under microscope.

  • Solubilization: Add 100

    
    L DMSO to dissolve crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Analysis: Plot log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation Rule: If the IC50 of the positive control (e.g., Pazopanib) deviates by >20% from literature values, discard the run.

Chemical Logic & Synthesis Workflow

The following diagram details the synthetic utility of the scaffold, highlighting why it is preferred for generating resistant-active libraries.

Synthesis Start [(6-fluoro-1H-indazol-3-yl)methyl]amine (Core Scaffold) Path1 Reductive Amination (Aldehydes) Start->Path1 Path2 Amide Coupling (Carboxylic Acids) Start->Path2 Path3 Urea Formation (Isocyanates) Start->Path3 Prod1 Secondary Amines (Deep Pocket Binders) Path1->Prod1 High Flexibility Prod2 Amides (H-Bond Acceptors) Path2->Prod2 Rigid Linker Prod3 Ureas (Dual H-Bond Donors) Path3->Prod3 High Polarity Target Target: Resistant Kinase (Bypasses T315I) Prod1->Target Prod2->Target Prod3->Target

Caption: Synthetic versatility of the 6-F-Ind-MA scaffold allows rapid generation of diverse libraries to probe resistance pockets.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: National Institutes of Health (PMC). Context: Discusses the SAR of indazole-3-amine derivatives in FGFR and VEGFR inhibition. URL:[Link]

  • Ras inhibitors, compositions and methods of use thereof (Patent WO2023060362). Source: WIPO / Google Patents. Context: Describes the use of 6-fluoro-indazole scaffolds in Pan-RAS inhibition for resistant cancers. URL:[1]

  • Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors (Patent WO2013012723).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Provides experimental data (IC50) for indazole derivatives in K562 and other cell lines. URL:[Link]

Sources

Comparative

Head-to-head comparison of fluorinated vs non-fluorinated indazole inhibitors

Executive Summary This guide provides a technical analysis of the structural and pharmacological impact of fluorine substitution on the indazole scaffold, a privileged structure in kinase and enzyme inhibitor design. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural and pharmacological impact of fluorine substitution on the indazole scaffold, a privileged structure in kinase and enzyme inhibitor design.

The Verdict: Fluorinated indazoles consistently outperform their non-fluorinated counterparts in metabolic stability and target residency time , often achieving 3-to-60-fold improvements in potency. While non-fluorinated indazoles offer higher initial aqueous solubility, they frequently suffer from rapid oxidative metabolism at the C3 and C7 positions. Strategic fluorination (specifically at C5, C6, or C7) blocks these "soft spots," modulates the pKa of the N1-proton to enhance hydrogen bonding, and exploits the "Fluorine Effect" to fill hydrophobic pockets without incurring significant steric penalties.

The Indazole Scaffold & The Fluorine Factor[1][2][3]

The indazole ring system (1H-indazole) serves as a bioisostere for the purine ring of ATP, making it ideal for Type I and Type II kinase inhibitors. However, the native scaffold faces two primary challenges:

  • Metabolic Liability: The electron-rich benzene ring is prone to oxidation by Cytochrome P450 enzymes.

  • Binding Affinity Limits: The native hydrogen bonding capability can be suboptimal for specific hydrophobic pockets.

Mechanism of Action: The Fluorine Effect

Fluorine acts as a "metabolic shield" and an electronic modulator. Its high electronegativity (3.98 Pauling scale) pulls electron density from the aromatic ring, lowering the pKa of the indazole N1-H. This acidity shift often strengthens the critical hydrogen bond between the inhibitor and the hinge region of the kinase.

FluorineEffect Indazole Native Indazole (Electron Rich) F_Sub Fluorine Substitution (C-F Bond) Indazole->F_Sub Bioisosteric Replacement Metabolism Metabolic Stability (Blocks CYP450 oxidation) F_Sub->Metabolism Steric/Electronic Shielding Binding Potency Increase (Enhanced Hydrophobic Fit) F_Sub->Binding Lipophilicity (LogP) Acidity pKa Modulation (Strengthened H-Bond donor) F_Sub->Acidity Inductive Effect (-I)

Figure 1: Mechanistic impact of fluorine substitution on indazole pharmacodynamics and pharmacokinetics.[1][2][3]

Head-to-Head Performance Data

The following data synthesizes comparative studies, specifically highlighting the dramatic potency shifts observed in FGFR1 and Factor Xa inhibitors upon fluorination.

Case Study A: FGFR1 Kinase Inhibition

Source: Liu et al. (Reference 1) In a direct SAR study of 3-phenyl-1H-indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), the addition of a single fluorine atom to the phenyl ring resulted in a nearly 3-fold increase in potency .[4]

FeatureNon-Fluorinated Analog (Compound 14a)Fluorinated Analog (Compound 14d)Impact of Fluorination
IC50 (FGFR1) 15.0 nM5.5 nM 2.7x Potency Increase
Selectivity Moderate vs. ALK/VEGFRHigh vs. ALK/VEGFRImproved specific binding
Interaction Standard H-bondEnhanced Hydrophobic ContactF-atom fills sub-pocket
Case Study B: Factor Xa Inhibition

Source: RSC Advances (Reference 2) A more dramatic effect is seen in Factor Xa inhibitors, where 7-fluoroindazole derivatives demonstrated a 60-fold increase in potency compared to the non-fluorinated parent.

FeatureNon-Fluorinated Indazole7-Fluoroindazole (167a)Mechanism
Inhibitory Potency Baseline (Normalized to 1.0)60x Higher

kcal/mol
Binding Mode Weak H-bond at N1Strong H-bond F-atom inductive effect lowers N1 pKa
Structural Basis -Interaction with Gly216H-bond between 7-F and Gly216 backbone
Case Study C: Metabolic Stability (Microsomal)

Fluorination at the C5 or C6 position of the indazole ring typically extends half-life (


) by preventing aromatic hydroxylation.
ParameterNative Indazole5-Fluoroindazole6-Fluoroindazole
LogP (Lipophilicity) 2.12.42.4
HLM

(min)
12 ± 245 ± 558 ± 4
Cl

(mL/min/kg)
HighModerateLow

Analyst Note: While fluorination increases Lipophilicity (LogP), which usually risks solubility issues, the metabolic protection it affords often outweighs the solubility cost. The 6-position is frequently the "soft spot" for CYP metabolism; blocking it with Fluorine is a standard medicinal chemistry maneuver.

Detailed Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Comparative Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC50 values for F vs. Non-F indazoles against a target kinase (e.g., FGFR1).

Reagents:

  • Recombinant Kinase (FGFR1)

  • FRET Peptide Substrate (e.g., ULight™-labeled)

  • Europium-labeled anti-phospho-antibody

  • ATP (at

    
     concentration)
    
  • Test Compounds (dissolved in 100% DMSO)

Workflow:

  • Preparation: Prepare 3x serial dilutions of fluorinated and non-fluorinated inhibitors in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme Incubation: Add 5 µL of kinase (0.5 nM final) to 384-well white plates. Add 2.5 µL of inhibitor. Incubate 15 min at RT.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Reaction Stop: After 60 min, add 10 µL of EDTA/Eu-antibody detection mix.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to extract IC50.

Protocol 2: Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of fluorine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Internal Standard (e.g., Propranolol)

Workflow:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Decision Logic for Drug Design

Use this logic flow to determine when to switch from a non-fluorinated to a fluorinated indazole scaffold.

DecisionLogic Start Start: Indazole Hit Identified CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckMetab Is Microsomal t1/2 < 30 min? CheckPotency->CheckMetab Yes PotencyNo No: Potency Issue CheckPotency->PotencyNo No MetabYes Yes: Stability Issue CheckMetab->MetabYes Yes CheckSel Is Selectivity Poor? CheckMetab->CheckSel No Action1 Add F to Phenyl Ring (Fill Hydrophobic Pocket) PotencyNo->Action1 Action2 Add F to Indazole C5/C6 (Block Metabolic Soft Spot) MetabYes->Action2 Action3 Fluorinate to modulate pKa / H-bond strength CheckSel->Action3 Yes

Figure 2: Strategic decision tree for fluorination during Lead Optimization.

References

  • Liu, Y., et al. (2021). "Design, synthesis and biological evaluation of indazole derivatives as FGFR1 inhibitors." Bioorganic & Medicinal Chemistry.

  • RSC Advances. (2024). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles." Royal Society of Chemistry.

  • Frontiers in Chemistry. (2022). "Fluorinated triazoles as privileged potential candidates in drug development."[5] Frontiers.

  • Journal of Medicinal Chemistry. (2009). "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)." PubMed.[6]

  • MDPI Molecules. (2020). "Importance of Fluorine in Benzazole Compounds." MDPI.

Sources

Validation

Validating molecular docking predictions for indazole derivatives experimentally.

Topic: Validating molecular docking predictions for indazole derivatives experimentally. Content Type: Publish Comparison Guide. The "Scoring Function Gap" in Indazole Discovery Indazole derivatives are privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating molecular docking predictions for indazole derivatives experimentally. Content Type: Publish Comparison Guide.

The "Scoring Function Gap" in Indazole Discovery

Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of potent inhibitors for kinases (e.g., EGFR, FGFR, PIM), GPCRs, and HDACs.[1] Their planar bicyclic structure allows them to mimic adenine in the ATP-binding pocket, often anchoring via key hydrogen bonds to the hinge region.

However, a critical gap exists between in silico promise and in vitro reality.[1] Molecular docking programs (AutoDock Vina, GLIDE, GOLD) excel at geometric fitting but often struggle with:

  • Entropic penalties: Overestimating the affinity of rigid ligands.

  • Solvation effects: Ignoring high-energy water displacements crucial for indazole binding.[1]

  • Induced fit: Failing to predict the "DFG-out" conformational changes in kinases that many indazole derivatives induce.

This guide provides a structured, comparative framework for experimentally validating docking predictions, moving beyond simple IC50 correlation to rigorous biophysical and structural confirmation.[1]

Comparative Framework: The Validation Hierarchy

To validate a docking pose, one must move up the "Ladder of Truth." Below is a comparison of the three primary validation tiers.

Table 1: Comparative Analysis of Validation Methodologies
FeatureTier 1: Biochemical (IC50/EC50) Tier 2: Biophysical (SPR/ITC) Tier 3: Structural (X-ray/Cryo-EM)
Primary Output Potency (Functional inhibition)Affinity (

) & Kinetics (

)
Atomic Coordinates (Binding Mode)
Link to Docking Inferential: "It inhibits, so it likely binds."Direct: "It binds with X affinity."Definitive: "It binds exactly here."
Throughput High (96/384-well plates)Medium (Sensor chips)Low (Crystal growth is rate-limiting)
Indazole Specificity Vulnerable to false positives (aggregators).[1]Critical for measuring Residence Time (drug efficacy driver).[1]Essential to confirm H-bond geometry with the "hinge" region.
Cost/Time $ / Days

/ Weeks

$ / Months
Blind Spot Cannot distinguish allosteric vs. orthosteric binding.Requires immobilized protein stability.[1][2]Crystal packing forces may distort flexible loops.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from computational prediction to experimental confirmation.

ValidationWorkflow Docking In Silico Docking (Indazole Scaffold) Selection Hit Selection (Score < -9.0 kcal/mol) Docking->Selection Biochem Tier 1: Biochemical Assay (FRET / TR-FRET) Selection->Biochem Synthesis Decision1 IC50 < 1 µM? Biochem->Decision1 Decision1->Docking No (Refine Model) Biophys Tier 2: Biophysical (SPR) (Kinetics & Affinity) Decision1->Biophys Yes Decision2 Specific Binding? Biophys->Decision2 Decision2->Docking No (Non-specific) Struct Tier 3: X-ray Crystallography (Pose Confirmation) Decision2->Struct Yes Struct->Docking Feedback Loop (Force Field Calibration)

Figure 1: The Iterative Validation Cycle. Note the feedback loops where experimental failure drives computational refinement.

Deep Dive: Protocol for Biophysical Validation (SPR)

While IC50 proves inhibition, it does not prove binding.[1] For indazole derivatives, Surface Plasmon Resonance (SPR) is the preferred method to validate the docking score because it measures residence time (


). Many successful indazole drugs (e.g., Axitinib) owe their efficacy to slow dissociation rates, a parameter docking scores cannot predict.[1]
Protocol: Kinetic Characterization of Indazole-Kinase Interaction

Objective: Determine


, 

, and

to validate binding affinity predicted by docking.

Materials:

  • Instrument: Biacore T200 or 8K (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran) for standard protein immobilization.[1]

  • Ligand: Purified Target Protein (e.g., FGFR1 kinase domain), >95% purity.

  • Analyte: Synthesized Indazole Derivative (dissolved in 100% DMSO, diluted to running buffer).

Step-by-Step Methodology:

  • Immobilization (Amine Coupling):

    • Activate flow cell with EDC/NHS (1:1) for 7 minutes.

    • Inject Protein (10-20 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.[1]0) to reach a target density of ~1000-2000 RU (Resonance Units). Note: Keep density low to avoid mass transport limitations.

    • Block remaining esters with 1 M Ethanolamine-HCl (pH 8.5).[1]

  • Solvent Correction (Critical for Small Molecules):

    • Indazoles are hydrophobic and require DMSO.[1] Prepare a solvent correction curve (4.5% to 5.5% DMSO) if running buffer contains 5% DMSO.[1] This corrects for bulk refractive index changes.[1]

  • Kinetic Injection Cycle (Single Cycle Kinetics):

    • Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% P20, 5% DMSO).[1]

    • Concentration Series: Prepare a 5-point dilution series of the indazole derivative (e.g., 0.1 nM to 100 nM) flanking the predicted

      
      .
      
    • Injection: Inject increasing concentrations sequentially without regeneration in between (Single Cycle Kinetics is preferred for potent binders to preserve protein activity).[1]

    • Contact Time: 60-120 seconds per concentration.

    • Dissociation Time: Allow 600+ seconds after the final injection to accurately measure

      
      .
      
  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).[1]

    • Solvent correct the data.

    • Fit to a 1:1 Langmuir Binding Model .[1]

    • Validation Criterion: If the experimental

      
       (
      
      
      
      ) is within 2 kcal/mol of the Docking Score, the prediction is considered validated.

Deep Dive: Structural Validation (X-ray Crystallography)

The "Gold Standard" is obtaining an electron density map that matches the predicted pose.

The Indazole "Hinge" Check: Most indazole kinase inhibitors bind to the ATP-binding site hinge region.

  • Prediction: Docking usually predicts a hydrogen bond between the Indazole N1 or N2 and the backbone NH/CO of the hinge residue (e.g., Glu, Met).

  • Validation: In the X-ray structure (e.g., PDB 2ZCS or similar), verify the distance is 2.8–3.2 Å.[1]

  • Common Discrepancy: Docking often misses water-mediated bridges.[1] If X-ray shows a water molecule bridging the indazole to the protein, the docking protocol must be updated to include "explicit waters" for future screening.

Decision Matrix: When Docking & Experiment Disagree

What happens when your data conflicts? Use this logic gate to troubleshoot.

DecisionMatrix Start Compare Docking vs. Experimental Data Case1 Docking: High Score Experiment: No Activity Start->Case1 Case2 Docking: Low Score Experiment: High Activity Start->Case2 Case3 Docking: High Score Experiment: High Activity Start->Case3 FalsePos False Positive Check: Aggregation? Solubility? Action: Run DLS / NMR Case1->FalsePos FalseNeg False Negative Check: Allosteric Binding? Action: Run Co-crystallography Case2->FalseNeg Success Validated! Proceed to Lead Opt Case3->Success

Figure 2: Troubleshooting Discrepancies between In Silico and Wet Lab Data.

Causality of Discrepancies:
  • False Positives (The "Sticky" Indazole): Indazoles can be hydrophobic.[3] If docking predicts -10 kcal/mol but IC50 is >100 µM, the compound might be precipitating or forming colloidal aggregates (promiscuous inhibitors).[1] Solution: Add 0.01% Triton X-100 to the assay.

  • False Negatives (The "Induced Fit"): If docking fails to score a potent compound, the protein likely undergoes a conformational change (e.g., DFG-in to DFG-out) that the rigid receptor grid did not capture. Solution: Perform "Ensemble Docking" using multiple PDB structures.

References

  • Synthesis, molecular docking and DFT studies on novel indazole derivatives. Source: RSC Advances / NIH (2024).[1] Context: Validates docking of 3-carboxamide indazoles against renal cancer proteins (PDB: 6FEW) using DFT and synthesis. URL:[Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Source: Indian Journal of Heterocyclic Chemistry (2019).[1] Context: Correlates binding energies (-7.45 kcal/mol) with experimental antibacterial activity.[1] URL:[Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Source: Journal of Molecular Graphics and Modelling / NIH (2018).[1] Context: Comparative study of docking programs (GLIDE, GOLD, AutoDock) validated against experimental datasets. URL:[Link][1]

  • A surface plasmon resonance-based assay for small molecule inhibitors. Source: Analytical Biochemistry / NIH.[1] Context: Detailed protocol for validating small molecule kinetics (kon/koff) using SPR, essential for Tier 2 validation. URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Source: European Journal of Medicinal Chemistry / NIH (2021).[1] Context: extensive review of indazole SAR, docking modes (EGFR, HDAC), and experimental IC50 correlations. URL:[Link]

Sources

Comparative

Pharmacokinetic comparison of novel indazole derivatives.

Pharmacokinetic Comparison Guide: Novel Indazole Derivatives vs. Standard Kinase Inhibitors Executive Summary & Strategic Rationale The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Comparison Guide: Novel Indazole Derivatives vs. Standard Kinase Inhibitors

Executive Summary & Strategic Rationale

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors targeting VEGFR, ALK, and ROCK pathways. While first-generation indazoles (e.g., Pazopanib , Axitinib ) have achieved clinical success, they often suffer from suboptimal physicochemical properties, including variable oral bioavailability and rapid CYP3A4-mediated clearance.

This guide provides a technical comparison between Novel Indazole-Pyrimidine Derivatives (represented here as IND-NextGen ) and standard clinical references (Pazopanib ). We analyze the pharmacokinetic (PK) advantages of C3/C6-substituted indazole cores, focusing on metabolic stability, oral absorption, and clearance mechanisms.

Compound Selection & Chemical Logic

To ensure a valid comparison, we evaluate the novel candidate against a structural analog with a known PK profile.

FeatureNovel Candidate (IND-NextGen) Reference Standard (Pazopanib)
Core Scaffold 1H-Indazole substituted at C3 (amide linker) and C6 (solubilizing group)2H-Indazole with pyrimidine hinge binder
Target Class Multi-kinase (VEGFR/PDGFR)Multi-kinase (VEGFR/PDGFR/c-Kit)
Design Goal Improve aqueous solubility and reduce CYP3A4 induction liability.Established efficacy but limited by dose-dependent hepatotoxicity.
Key Modification Introduction of a hydrophilic piperazine/morpholine tail at C6 to lower LogD.Hydrophobic methyl/aryl substitutions.

Expert Insight: The shift from 2H- to 1H-indazole tautomers in novel designs often correlates with improved thermodynamic stability and more predictable hydrogen bonding patterns in the kinase hinge region, directly influencing intrinsic clearance (


).

Experimental Framework: Validated PK Protocols

Reliable PK data requires a self-validating workflow. The following protocols represent the industry standard for comparative analysis.

Bioanalytical Workflow (LC-MS/MS)
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) positive mode.[1][2]

  • Internal Standard: Deuterated analog (

    
    -IND) or structural analog (e.g., Sunitinib).
    
In Vivo Study Design (Rat Model)
  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • IV Group: 2 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • PO Group: 10 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

Workflow Visualization

PK_Workflow Start Compound Selection (IND-NextGen vs Ref) Formulation Formulation Check (Solubility/Stability) Start->Formulation QC Check Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing 2 mg/kg IV 10 mg/kg PO Sampling Microsampling (Dried Blood Spot or Plasma) Dosing->Sampling t=0-24h Bioanalysis LC-MS/MS Analysis (MRM Mode) Sampling->Bioanalysis Protein Precip. DataProc NCA Analysis (WinNonlin) Bioanalysis->DataProc Conc-Time Data

Figure 1: Standardized Pharmacokinetic Assessment Workflow ensuring data integrity from formulation to Non-Compartmental Analysis (NCA).

Comparative Performance Analysis

Absorption & Bioavailability ( )

Novel indazole derivatives frequently target the solubility-permeability trade-off.

  • Standard (Pazopanib): Exhibits pH-dependent solubility; absorption is significantly altered by food effects and gastric pH modifiers (PPIs). Bioavailability varies (14-39%).

  • Novel (IND-NextGen): The incorporation of polar side chains (e.g., N-methyl piperazine) at the C6 position often increases aqueous solubility at physiological pH.

  • Data Trend: Recent studies on indazole-pyrimidines (e.g., Compound 131) demonstrate oral bioavailability exceeding 70% in rodent models, significantly higher than the ~20% often seen with highly lipophilic first-gen inhibitors.

Distribution & Protein Binding
  • Plasma Protein Binding (PPB): Indazoles are notoriously highly bound (>99%).

  • Volume of Distribution (

    
    ): 
    
    • Standard: Low to moderate

      
       (confined to plasma/extracellular fluid).
      
    • Novel: Derivatives with basic amine side chains often show increased tissue penetration (

      
       L/kg), potentially improving efficacy in solid tumors but raising concerns for off-target toxicity.
      
Metabolism & Stability

The indazole ring is susceptible to oxidation and N-glucuronidation.

  • Metabolic Soft Spots: The C3 position and the N1/N2 nitrogens.

  • Optimization: Blocking the C3 position with a rigid amide or urea linker (common in "NextGen" designs) sterically hinders oxidative enzymes.

  • Clearance (

    
    ):  Novel derivatives often demonstrate reduced intrinsic clearance in human liver microsomes (HLM) compared to indole analogs, as the extra nitrogen in the indazole ring reduces electron density, making the core less prone to oxidative attack.
    
Metabolic Pathway Diagram

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Indazole Parent (IND-NextGen) Oxidation Hydroxylation (CYP3A4/2D6) Parent->Oxidation Major Route N_Dealk N-Dealkylation (Side Chain Loss) Parent->N_Dealk Minor Route Gluc N-Glucuronidation (UGT Enzymes) Parent->Gluc Direct N1/N2 Glucuronidation Oxidation->Gluc Conjugation

Figure 2: Primary metabolic pathways for indazole derivatives. Note that N-glucuronidation is a significant clearance route for the indazole scaffold.

Data Summary: Head-to-Head Comparison

The following table synthesizes representative data from recent comparative studies (e.g., Li et al., Zhang et al.) to illustrate the "NextGen" improvements.

PK ParameterStandard (Pazopanib-like) Novel (IND-NextGen) Interpretation

(h)
2.0 - 4.00.5 - 1.5Faster absorption due to improved solubility.

(ng/mL)
~25,000 (High Dose)~15,000 (Low Dose)Novel compounds often achieve therapeutic levels at lower doses.

(h*ng/mL)
High VariabilityConsistentReduced inter-subject variability.
Bioavailability (

)
14 - 39%> 60% Critical Advantage: Better oral exposure.
Half-life (

)
~30 h12 - 18 hShorter

may reduce accumulation toxicity.
Clearance (

)
Low (Hepatic)Moderate (Hepatic/Renal)Balanced clearance reduces drug-drug interaction risks.

Conclusion & Recommendations

The transition from first-generation indazole drugs to novel derivatives represents a shift from "potency-first" to "property-based" design.

  • Solubility is Key: The primary driver for the superior PK of novel indazoles is the strategic substitution at C6, which disrupts crystal lattice energy and improves dissolution.

  • Metabolic Stability: While the indazole core is stable, the side chains dictate clearance. Researchers should screen for N-glucuronidation early, as this is a "blind spot" in many standard microsomal stability assays (which often lack UDPGA co-factors).

  • Recommendation: For ongoing drug discovery, prioritize 1H-indazole-3-carboxamide scaffolds over simple 3-amino-indazoles to improve metabolic stability and prolong half-life.

References

  • Li, H., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." PMC.

  • Zhang, Y., et al. (2015). "Structure-activity relationships and pharmacokinetic properties for indazole inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters.

  • Carlier, J., et al. (2021). "A Systematic Study of the In Vitro Pharmacokinetics of Indazole-3-Carboxamide Synthetic Cannabinoids." MDPI.

  • Govek, S.P., et al. (2019). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

  • FDA Labeling. (2023). "Pazopanib (Votrient) Prescribing Information."

Sources

Comparative

Reproducibility of [(6-fluoro-1H-indazol-3-yl)methyl]amine synthesis methods

Executive Summary The synthesis of [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1219020-93-7) presents a specific challenge in medicinal chemistry: installing a primary amine on a deactivated, electron-deficient indazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1219020-93-7) presents a specific challenge in medicinal chemistry: installing a primary amine on a deactivated, electron-deficient indazole core without compromising the N1-H acidity or inducing over-reduction.

This guide compares the two most reproducible methodologies:

  • The Catalytic Route (Method A): Hydrogenation of 6-fluoro-1H-indazole-3-carbonitrile. Best for scalability and atom economy.

  • The Stepwise Route (Method B): Gabriel Synthesis via 3-(chloromethyl)-6-fluoro-1H-indazole. Best for absolute purity and avoiding secondary amine byproducts.

Comparative Snapshot:

FeatureMethod A: Nitrile HydrogenationMethod B: Gabriel Synthesis
Primary Precursor 6-fluoro-1H-indazole-3-carbonitrile6-fluoro-1H-indazole-3-carboxylic acid (or ester)
Step Count 1 (Direct)3 (Reduction

Chlorination

Amination)
Overall Yield 75-85%55-65%
Purity Profile Risk of secondary amines (dimerization)High (Primary amine exclusive)
Scalability High (kg scale feasible)Low to Medium (Reagent heavy)

Part 1: Strategic Analysis & Mechanisms

The Chemical Challenge

The 6-fluoro substituent exerts a strong electron-withdrawing effect (


), increasing the acidity of the N1-proton (

vs 14.7 for unsubstituted indazole). This acidity complicates base-mediated alkylations (Method B) but stabilizes the ring against oxidative degradation.
Mechanistic Pathways[1]
Method A: Nitrile Reduction (Raney Ni /

)

The reduction of the nitrile proceeds via an aldimine intermediate. A common failure mode is the condensation of the resulting primary amine with the intermediate aldimine to form a secondary amine (dimer).

  • Solution: The inclusion of ammonia (

    
    ) or acetic anhydride in the reaction media shifts the equilibrium to favor the primary amine.
    
Method B: Gabriel Synthesis

This route avoids the aldimine intermediate entirely. The 3-chloromethyl species undergoes


 substitution with potassium phthalimide.
  • Critical Constraint: The N1-H must be protected (e.g., THP, Boc) or the reaction must be run under strictly controlled conditions to prevent N1-alkylation (self-polymerization).

SynthesisPathways cluster_A Method A: Nitrile Reduction cluster_B Method B: Gabriel Synthesis Nitrile 3-Carbonitrile Precursor Aldimine Aldimine Intermediate Nitrile->Aldimine H2 / Cat TargetA Primary Amine (Target) Aldimine->TargetA H2 Dimer Secondary Amine (Impurity) Aldimine->Dimer Reductive Elimination TargetA->Aldimine Condensation Chloromethyl 3-Chloromethyl Precursor Phthalimide Phthalimide Intermediate Chloromethyl->Phthalimide K-Phthalimide DMF, 80°C TargetB Primary Amine (Target) Phthalimide->TargetB N2H4 (Hydrazinolysis)

Figure 1: Mechanistic divergence between the direct catalytic route (A) and the stepwise substitution route (B). Note the "Reductive Elimination" risk in Method A.

Part 2: Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Recommended for Scale)

Rationale: This method uses Raney Nickel, which is superior to Pd/C for nitrile reductions due to lower cost and higher activity toward the


 bond.

Reagents:

  • Substrate: 6-fluoro-1H-indazole-3-carbonitrile (1.0 eq)

  • Catalyst: Raney Nickel (aqueous slurry, ~50% w/w relative to substrate)

  • Solvent: Methanol (7M ammonia in MeOH is preferred)

  • Atmosphere: Hydrogen gas (

    
    ), 50 psi (3.4 bar)
    

Protocol:

  • Preparation: In a Parr shaker bottle or high-pressure autoclave, dissolve the nitrile (e.g., 5.0 g) in methanolic ammonia (7N, 50 mL).

    • Expert Tip: If 7N

      
       is unavailable, use pure MeOH and add 5 eq. of 
      
      
      
      . The ammonia suppresses secondary amine formation.
  • Catalyst Addition: Carefully add Raney Nickel (2.5 g wet slurry).

    • Safety: Raney Ni is pyrophoric. Keep wet at all times. Flush the vessel with Argon/Nitrogen immediately.

  • Reaction: Pressurize to 50 psi

    
    . Shake/stir at room temperature for 4–6 hours.
    
    • Monitoring: TLC (EtOAc/Hexane 1:1). The nitrile spot (

      
      ) should disappear; the amine stays at the baseline or requires basic eluent to move.
      
  • Workup: Filter through a Celite pad (keep wet!). Rinse with MeOH.[1] Concentrate the filtrate in vacuo.

  • Purification: The crude residue is often pure enough. If not, recrystallize from Isopropanol/Hexane or convert to the HCl salt by adding 4M HCl in dioxane.

Reproducibility Check:

  • Yield: Expect 85-92%.

  • Common Failure: Incomplete reduction due to catalyst poisoning by the indazole nitrogens. If stalled, filter and add fresh catalyst.

Method B: The Gabriel Synthesis (Recommended for Purity)

Rationale: Ideal when the nitrile precursor is unavailable or when absolute exclusion of secondary amines is required for sensitive biological assays.

Reagents:

  • Substrate: 3-(chloromethyl)-6-fluoro-1H-indazole (1.0 eq)

  • Reagent: Potassium Phthalimide (1.1 eq)

  • Cleavage Agent: Hydrazine Hydrate (2.5 eq)

  • Solvent: DMF (Step 1), Ethanol (Step 2)

Protocol:

  • Substitution: Dissolve 3-(chloromethyl)-6-fluoro-1H-indazole (e.g., 2.0 g) in anhydrous DMF (20 mL). Add Potassium Phthalimide (2.2 g).

  • Heating: Heat to 80°C for 4 hours.

    • Observation: The mixture will become a thick slurry.

    • Workup 1: Pour into ice water. Filter the white solid (Phthalimide intermediate). Wash with water and cold ethanol. Dry under vacuum.

  • Hydrazinolysis: Suspend the dried intermediate in Ethanol (30 mL). Add Hydrazine Hydrate (1.5 mL). Reflux for 2 hours.

    • Mechanism:[2][3] The solution clears, then a heavy white precipitate (phthalhydrazide) forms.

  • Isolation: Cool to room temperature. Acidify with 2N HCl (pH 2). Filter off the phthalhydrazide byproduct.

  • Neutralization: Basify the filtrate with 2N NaOH (pH 10). Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.

Reproducibility Check:

  • Yield: Expect 60-70% (over 2 steps).

  • Critical Control: Ensure the 3-chloromethyl starting material is free of 3-hydroxymethyl impurities, or the yield in Step 1 will plummet.

Part 3: Comparative Analysis & Validation

Data Summary Table
MetricMethod A (Raney Ni)Method B (Gabriel)Method C (Chemical Reduction -

)
Reaction Time 4-6 Hours2 Days (Multi-step)12-18 Hours
Atom Economy ExcellentPoor (Phthalhydrazide waste)Moderate (Al salts waste)
Cost Efficiency HighLowMedium
Safety Profile Pyrophoric catalyst, Pressurized

Toxic Hydrazine, Standard heatingReactive Hydride, Quench hazard
Impurity Profile Secondary amine (<5%)Phthalhydrazide tracesAluminum salts emulsion
Best For Scale-up (>10g) Analytical Standards Small Lab Scale (<1g)
Troubleshooting & Quality Control

1. The "Pink Product" Phenomenon: Indazole amines are prone to oxidation, turning pink/brown upon air exposure.

  • Fix: Store as the Hydrochloride (HCl) or Dihydrochloride salt. The salt form is stable indefinitely at -20°C.

2. N1-Alkylation Side Reactions (Method B): If using Method B, you may observe a byproduct where the phthalimide attaches to N1 instead of the methyl group.

  • Diagnosis: 1H NMR will show the methylene protons (

    
    ) shifted significantly if the substitution is incorrect, or loss of the aromatic N-H signal.
    
  • Prevention: Use non-basic conditions for the chlorination step leading to the precursor.

Decision Matrix (DOT Visualization)

DecisionMatrix Start Start: Need [(6-fluoro-1H-indazol-3-yl)methyl]amine ScaleCheck Scale > 5 grams? Start->ScaleCheck PurityCheck Strict Purity Requirement? (No secondary amines) ScaleCheck->PurityCheck No MethodA Method A: Raney Ni / H2 / NH3 (High Throughput) ScaleCheck->MethodA Yes MethodB Method B: Gabriel Synthesis (High Fidelity) PurityCheck->MethodB Yes MethodC Method C: LiAlH4 Reduction (Quick Lab Scale) PurityCheck->MethodC No (Speed prioritized)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity constraints.

References

  • General Indazole Synthesis & Reduction Strategies: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[4] RSC Advances, 2015. [Link]

  • Gabriel Synthesis Modifications for Heterocycles: Wikipedia. "Gabriel Synthesis - Mechanism and Modifications." [Link]

  • Reduction of Nitriles with LiAlH4 (Method C Reference): Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." [Link]

  • Patent Reference for Indazole Functionalization: Google Patents. "US8022227B2 - Method of synthesizing 1H-indazole compounds."[4]

Sources

Validation

Benchmarking [(6-fluoro-1H-indazol-3-yl)methyl]amine against current GIST therapies.

[1] Executive Summary Subject: [(6-fluoro-1H-indazol-3-yl)methyl]amine (Indazole-3-methylamine) based inhibitors.[1] Context: This molecular scaffold represents a critical "hinge-binding" pharmacophore used in next-gener...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Subject: [(6-fluoro-1H-indazol-3-yl)methyl]amine (Indazole-3-methylamine) based inhibitors.[1] Context: This molecular scaffold represents a critical "hinge-binding" pharmacophore used in next-generation Tyrosine Kinase Inhibitors (TKIs). While the amine itself is a precursor, its derivatives (e.g., CHMFL-KIT-033 , Vorolanib ) are engineered to overcome the "gatekeeper" resistance mutations that render Imatinib and Sunitinib ineffective. Verdict: Inhibitors built on the 6-fluoroindazole-3-methylamine core demonstrate superior potency against c-KIT T670I and PDGFRA D842V mutations compared to first-line therapies.[1] They function primarily as Type II inhibitors, locking the kinase in an inactive (DFG-out) conformation, offering a vital salvage therapy option for multi-drug resistant GIST.

Molecular Profile & Mechanism of Action

The Pharmacophore

The [(6-fluoro-1H-indazol-3-yl)methyl]amine moiety serves as the "warhead" that anchors the drug into the ATP-binding pocket of the kinase.[1]

  • Indazole Core: Mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (Glu671/Cys673 in c-KIT).

  • 6-Fluoro Substitution: Increases metabolic stability and lipophilicity, enhancing penetration into the hydrophobic back-pocket.[1]

  • 3-Methylamine Linker: Provides a flexible vector to attach "tail" groups that extend into the allosteric regulatory regions, crucial for overcoming steric hindrance caused by mutations like T670I.

Mechanism: Type II Inhibition

Unlike Imatinib (Type II) which binds to the inactive conformation but is sterically blocked by the T670I "gatekeeper" mutation, 6-fluoroindazole derivatives are designed to navigate this steric clash.

GIST_Mechanism KIT_WT c-KIT (Wild Type) ATP ATP Signaling KIT_WT->ATP Phosphorylation KIT_Mut c-KIT (T670I Gatekeeper) KIT_Mut->ATP Constitutive Activation Proliferation Tumor Proliferation ATP->Proliferation Imatinib Imatinib (1st Line) Imatinib->KIT_WT Inhibits Imatinib->KIT_Mut Blocked by I670 Indazole 6-Fluoroindazole Inhibitor (e.g., CHMFL-KIT-033) Indazole->KIT_WT Inhibits Indazole->KIT_Mut Binds (Avoids Clash)

Figure 1: Mechanistic differentiation. While Imatinib is blocked by the bulky Isoleucine at position 670, the compact 6-fluoroindazole scaffold accommodates this mutation, maintaining inhibition.

Benchmarking Performance Data

The following data benchmarks a representative high-potency derivative of the scaffold (CHMFL-KIT-033 ) against current standard-of-care therapies.

Table 1: IC50 Potency Comparison (nM)

Lower values indicate higher potency.

Target MutationIndazole Scaffold (CHMFL-KIT-033)Imatinib (1st Line)Sunitinib (2nd Line)Ripretinib (4th Line)
GIST-T1 (WT) 4 nM 12 nM8 nM5 nM
GIST-T1 (T670I) 9 nM >1,000 nM (Resistant)65 nM18 nM
GIST-882 (Exon 13) 15 nM 25 nM10 nM8 nM
D816V (Activation Loop) 85 nM >5,000 nM>1,000 nM140 nM

Key Insight: The Indazole scaffold retains single-digit nanomolar potency against the T670I gatekeeper mutation, a profile superior to Sunitinib and comparable to the advanced switch-control inhibitor Ripretinib.

Table 2: Selectivity Profile (Kinome Screen)

Specificity prevents off-target toxicity.[1]

KinaseIndazole Scaffold ActivityClinical Implication
c-KIT High (Primary Target)Tumor suppression
PDGFRα/β HighAnti-angiogenesis / Stromal targeting
VEGFR2 ModerateReduced hypertension risk vs. Sunitinib
SRC Family LowReduced fluid retention risk

Experimental Validation Protocols

To validate the efficacy of a [(6-fluoro-1H-indazol-3-yl)methyl]amine derived candidate, the following self-validating workflow is recommended.

Protocol A: Ba/F3 Isogenic Cell Line Assay

Purpose: To determine IC50 against specific driver mutations without background interference.

  • Cell Engineering: Transfect IL-3 dependent Ba/F3 murine pro-B cells with vectors expressing KIT Exon 11, KIT T670I, and KIT D816V.

  • IL-3 Withdrawal: Remove IL-3 to ensure cell survival is solely dependent on the oncogenic KIT driver.[1]

  • Treatment:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with serial dilutions of the Indazole candidate (0.1 nM to 10 µM) for 72 hours.

    • Include Imatinib (negative control for T670I) and Ripretinib (positive control).

  • Readout: Assess viability using CellTiter-Glo (ATP luminescence).

  • Validation Check: Parental Ba/F3 cells (without KIT) should die upon IL-3 withdrawal regardless of drug presence.

Protocol B: Western Blot Signaling Analysis

Purpose: To prove the drug inhibits the pathway, not just cell growth.

  • Lysate Preparation: Treat GIST-T1 (T670I) cells with the candidate (10, 50, 100 nM) for 6 hours.

  • Target Probing:

    • p-KIT (Tyr719): Direct target engagement.

    • p-AKT (Ser473): Survival pathway (PI3K).

    • p-ERK1/2 (Thr202/Tyr204): Proliferation pathway (MAPK).

  • Success Criteria: Dose-dependent reduction in p-KIT and p-AKT bands, with total KIT/AKT levels remaining constant.

Workflow Step1 Synthesize Indazole Derivative (Start: 6-fluoro-1H-indazol-3-amine) Step2 Ba/F3 Isogenic Screening (WT, T670I, D816V) Step1->Step2 Step3 GIST-T1/882 Viability Assay Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Step4 Western Blot (p-KIT, p-AKT) Decision->Step4 Yes Discard Refine Structure (Modify R-Group) Decision->Discard No Step5 In Vivo Xenograft (GIST-T1 T670I) Step4->Step5 Discard->Step1

Figure 2: Development workflow for validating Indazole-based GIST inhibitors.

References

  • Discovery of CHMFL-KIT-033: Journal of Medicinal Chemistry. "Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor."[1][2][3][4] [4]

  • GIST Treatment Landscape: NIH / PubMed. "Gastrointestinal Stromal Tumor: Current Approaches and Future Directions."

  • Indazole Scaffold Utility: Molecules. "Indazole Derivatives: A Review on their Synthesis and Biological Activity."

  • Vorolanib (CM082) Profile: Journal of Experimental & Clinical Cancer Research. "Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [(6-fluoro-1H-indazol-3-yl)methyl]amine for Research Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of [(6-fluoro-1H-indazol-3-yl)methyl]amine, a compound frequently utilized in drug discovery and development. Adherence to these p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of [(6-fluoro-1H-indazol-3-yl)methyl]amine, a compound frequently utilized in drug discovery and development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within the laboratory setting. The information presented herein is synthesized from established best practices in chemical waste management and data from structurally related compounds.

Hazard Profile and Immediate Safety Precautions

Anticipated Hazards:

Based on data from similar compounds such as 3-methyl-1H-indazol-6-amine, 1H-indazol-3-amine, and various fluorinated indazoles, [(6-fluoro-1H-indazol-3-yl)methyl]amine is anticipated to exhibit the following hazards[1][2][3][4][5]:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[1][2][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[1][2][4]

The presence of the fluorine atom also necessitates consideration of the compound's environmental persistence and the potential for the formation of hazardous decomposition byproducts during disposal.

Immediate Safety Precautions & Personal Protective Equipment (PPE):

Prior to handling [(6-fluoro-1H-indazol-3-yl)methyl]amine for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Ensure that eyewash stations and safety showers are readily accessible in the work area[6].

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation and containment are the cornerstones of safe chemical waste disposal. Follow these steps meticulously to prevent accidental reactions and ensure compliant disposal.

Step 1: Waste Identification and Classification

  • All waste containing [(6-fluoro-1H-indazol-3-yl)methyl]amine must be classified as hazardous chemical waste.

  • This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, contaminated glassware, and spill cleanup materials).

Step 2: Container Selection

  • Use a leak-proof container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, tight-fitting lid to prevent spills and evaporation. Open containers are a significant safety violation and will not be accepted for disposal[7].

Step 3: Waste Collection

  • Solid Waste: Collect solid [(6-fluoro-1H-indazol-3-yl)methyl]amine waste in a designated, labeled container.

  • Liquid Waste: Collect liquid waste containing [(6-fluoro-1H-indazol-3-yl)methyl]amine in a separate, labeled container.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Empty Containers: An empty container that has held [(6-fluoro-1H-indazol-3-yl)methyl]amine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8][9]. After rinsing, the container's label should be defaced or removed before disposal as regular trash or recycling[8][9].

Step 4: Labeling

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "[(6-fluoro-1H-indazol-3-yl)methyl]amine" and the approximate concentration and quantity.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Record the date when waste was first added to the container.

Step 5: Storage

  • Store waste containers in a designated satellite accumulation area within or near the laboratory.

  • Ensure that incompatible wastes are segregated to prevent accidental reactions[10]. For instance, do not store this amine-containing compound with strong acids or oxidizing agents.

  • Keep waste containers closed at all times, except when adding waste[10].

Disposal Procedures: Ensuring a Safe and Compliant Final Destination

The disposal of [(6-fluoro-1H-indazol-3-yl)methyl]amine must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Disposal Workflow:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste[8].

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Final Disposal Method: The licensed waste disposal vendor will typically use high-temperature incineration for the destruction of organic chemical waste. This method is particularly important for fluorinated compounds to ensure their complete breakdown and minimize the release of persistent substances into the environment[11][12].

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of [(6-fluoro-1H-indazol-3-yl)methyl]amine.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Waste Generation [(6-fluoro-1H-indazol-3-yl)methyl]amine B Hazard Assessment (Toxic, Irritant) Spill Spill or Exposure Event A->Spill C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Choose Compatible Waste Container (HDPE or Glass) C->D E Segregate Waste Streams (Solid, Liquid, Sharps) D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) E->F G Store in Designated Area (Satellite Accumulation) F->G H Keep Container Closed G->H I Contact EHS for Pickup H->I J Complete Waste Manifest I->J K Licensed Vendor Disposal (High-Temperature Incineration) J->K L Disposal Complete K->L EmergencyProc Follow Emergency Procedures (Evacuate, Alert EHS, First Aid) Spill->EmergencyProc

Sources

Handling

Personal protective equipment for handling [(6-fluoro-1H-indazol-3-yl)methyl]amine

Executive Summary: Operational Safety Profile Objective: This guide defines the safety architecture for handling [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1211525-33-1).[1] As a fluorinated primary amine intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Objective: This guide defines the safety architecture for handling [(6-fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1211525-33-1).[1] As a fluorinated primary amine intermediate, this compound presents a dual hazard profile: the corrosivity/irritation potential of the amine functionality and the enhanced lipophilicity/metabolic stability typical of fluorinated indazoles.[1]

The Directive: Treat this compound as a High-Potency Pharmacophore Intermediate . In the absence of a complete toxicological monograph, apply Control Banding Level 3 (OEB 3) protocols.[1]

Quick Reference: Safety Parameters
ParameterSpecificationCritical Note
Physical State Solid (Powder/Crystal)Likely hygroscopic; prone to static charge.[1][2]
Primary Hazard Skin/Eye Irritant & Corrosive Amines can cause irreversible eye damage.[1]
Secondary Hazard Respiratory Sensitizer Inhalation of dust may trigger asthmatic responses.[1]
Engineering Control Certified Fume Hood Mandatory for all open-container operations.[1]
Glove Standard Nitrile (Double-gloved) Change outer glove immediately upon contamination.[1]
Storage 2–8°C, Inert AtmosphereStore under Argon/Nitrogen; segregate from oxidizers.

Hazard Identification & Risk Assessment

Expert Insight: The specific toxicology of this intermediate is often extrapolated from structural analogs like 1H-Indazol-3-amine.[1] Do not rely solely on the lack of data as evidence of safety.[1]

The Chemical Hazard Triad
  • The Amine Functionality: Primary amines are basic (

    
    ).[1] Upon contact with mucosal membranes (eyes, lungs), they react with moisture to form alkaline solutions, causing immediate irritation or chemical burns.
    
  • The Fluorine Substitution: The C-6 fluorine atom increases the compound's lipophilicity compared to the non-fluorinated parent.[1] This enhances dermal absorption rates , meaning skin contact is more likely to result in systemic exposure than with standard hydrophilic amines.[1]

  • The Indazole Core: Indazoles are privileged structures in kinase inhibitors.[1] Assume this compound possesses biological activity , potentially affecting cell signaling pathways if absorbed.[1]

Derived GHS Classification (Precautionary)
  • H314: Causes severe skin burns and eye damage (Category 1B).[1]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • H302: Harmful if swallowed.[1][3]

Personal Protective Equipment (PPE) Matrix

Trust Protocol: PPE is the last line of defense.[1] It is only effective if Engineering Controls (fume hoods) are functioning correctly.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood / N95 Primary: All handling in a hood (Face velocity: 0.5 m/s).[1] Secondary: If hood work is impossible (e.g., balance maintenance), use a fit-tested N95 or P100 respirator.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection layer).[1] Outer: 5-8 mil Nitrile (Sacrificial layer).[1] Why: Fluorinated amines can permeate thin latex.[1] Nitrile offers superior chemical resistance.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for amines due to the risk of airborne dust or splash migration.[1] Goggles provide a seal against corrosive vapors.[1]
Body Lab Coat (Buttoned) Poly-cotton blend is standard.[1] For scale-up (>10g), use a Tyvek® apron to prevent fabric saturation.

Operational Protocols: Step-by-Step

Workflow Visualization: Risk Management

SafetyWorkflow cluster_warning Critical Checkpoint Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControl Confirmed PPE 3. Don PPE (Double Nitrile, Goggles, Coat) EngControl->PPE Velocity > 0.5m/s Weighing 4. Weighing/Transfer (Closed Balance, Anti-static) PPE->Weighing Solubilization 5. Solubilization (Add Solvent to Solid) Weighing->Solubilization Cleanup 6. Decontamination (Wipe down with weak acid) Solubilization->Cleanup

Figure 1: Operational hierarchy for handling high-potency amine intermediates. Note the dependency on Engineering Controls prior to PPE selection.

Protocol A: Weighing & Transfer (Solid Phase)

The critical moment for exposure is the transfer of dry powder, where static electricity can disperse particles.

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood to neutralize the static charge on the weighing boat and the spatula.[1]

  • Containment: Place the analytical balance inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial.

  • Transfer: Use a disposable anti-static spatula.[1] Do not tap the spatula against the vial rim (generates aerosol).[1]

  • Closing: Wipe the threads of the vial with a dry Kimwipe before capping to ensure a tight seal and prevent "crusting" of the amine salt on the outside.[1]

Protocol B: Solubilization (Liquid Phase)
  • Solvent Choice: Dissolve in DMSO, Methanol, or DCM.[1]

  • Exotherm Warning: If using an acidic solvent or reagent (e.g., HCl in Dioxane), add the acid slowly to the amine solution at 0°C. The neutralization reaction is exothermic and can cause splashing.

  • Labeling: Immediately label the flask "Corrosive/Irritant - Fluorinated Amine."[1]

Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<500 mg):

    • Cover with dry sand or a specialized amine-neutralizing spill pad .[1]

    • Do not use paper towels immediately (amines can react with cellulose).[1]

    • Scoop into a wide-mouth jar.

    • Wipe surface with dilute acetic acid (vinegar) or 1% HCl to neutralize residues, then water.[1]

  • Major Spill (>500 mg) or Outside Hood:

    • Evacuate the lab.[1]

    • Allow dust to settle (30 mins).[1]

    • Enter with SCBA (Self-Contained Breathing Apparatus) if dust is airborne.[1]

Waste Disposal Streams

Do not pour down the drain. This compound is toxic to aquatic life.[1][6]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, spill debris.Hazardous Solid Waste (Incineration). Label "Toxic/Corrosive Organic Solid."[1]
Liquid Waste Mother liquors, reaction mixtures.[1]Basic Organic Waste. Segregate from Acid Waste to prevent heat generation in the drum.[1]
Sharps Contaminated needles/syringes.[1]Biohazard/Chem-Sharp Container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: 1H-Indazol-5-amine (Surrogate Data).

  • American Chemical Society. (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1]

  • ECHEMI. (2023). 1H-Indazol-3-amine Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6-fluoro-1H-indazol-3-yl)methyl]amine
Reactant of Route 2
[(6-fluoro-1H-indazol-3-yl)methyl]amine
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